molecular formula C15H18F2O3 B1325909 Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate CAS No. 898752-28-8

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Cat. No.: B1325909
CAS No.: 898752-28-8
M. Wt: 284.3 g/mol
InChI Key: LCUJTEDRSISWAF-UHFFFAOYSA-N
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Description

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is a useful research compound. Its molecular formula is C15H18F2O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUJTEDRSISWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645582
Record name Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-28-8
Record name Ethyl 3,4-difluoro-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a foundational requirement. This compound is a small molecule whose utility and development potential are intrinsically linked to its exact physicochemical properties. The molecular weight of a compound is one of its most fundamental characteristics, serving as a primary identifier and a critical parameter for virtually all subsequent analytical and formulation activities.

This guide provides an in-depth exploration of the molecular weight of this compound, moving beyond a simple statement of the value. As a senior application scientist, the objective here is not just to provide a number, but to detail the robust, multi-faceted analytical approach required to determine and, more importantly, confirm this value with the high degree of certainty demanded by regulatory bodies and scientific rigor. We will delve into the theoretical basis, the gold-standard experimental methodologies, and the validation frameworks that ensure data integrity and trustworthiness.

Compound Profile: this compound

Before proceeding to analytical methodologies, it is essential to establish the compound's identity through its known properties. This information serves as the benchmark against which all experimental results are compared.

PropertyValueSource
CAS Number 898752-28-8
Molecular Formula C₁₅H₁₈F₂O₃
Molecular Weight 284.31 g/mol
MDL Number MFCD01320244
Hazard Irritant

The molecular formula, C₁₅H₁₈F₂O₃, is the cornerstone from which the theoretical molecular weight is derived. The value of 284.31 g/mol is the calculated average molecular mass based on the natural isotopic abundance of its constituent elements. However, in high-precision analytical chemistry, particularly in mass spectrometry, the monoisotopic mass is often the experimentally observed value.

Theoretical Calculation: The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula:

  • (15 x Carbon) + (18 x Hydrogen) + (2 x Fluorine) + (3 x Oxygen)

  • (15 x 12.011) + (18 x 1.008) + (2 x 18.998) + (3 x 15.999) ≈ 284.31 u

This theoretical value must be unequivocally confirmed through empirical measurement.

Workflow for Compound Characterization

A robust characterization of a small molecule like this compound involves a multi-technique approach to confirm both its structure and mass. The following workflow illustrates the logical progression from sample reception to final data validation.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Data Interpretation & Verification cluster_2 Phase 3: Validation & Reporting Sample Sample Receipt & Preparation MS_Analysis Mass Spectrometry (MS) Determine Molecular Ion Mass Sample->MS_Analysis NMR_Analysis NMR Spectroscopy Elucidate Chemical Structure Sample->NMR_Analysis MS_Data MS Data Analysis Compare Experimental vs. Theoretical Mass MS_Analysis->MS_Data NMR_Data NMR Data Analysis Confirm Structural Integrity NMR_Analysis->NMR_Data Structure_Confirm Structural Confirmation Is the structure consistent with NMR data? MS_Data->Structure_Confirm NMR_Data->Structure_Confirm Validation Method Validation Per ICH Q2(R2) Guidelines Structure_Confirm->Validation If consistent Report Final Characterization Report Validation->Report

Caption: Overall workflow for the characterization of this compound.

Part 1: Experimental Determination via Mass Spectrometry

Mass spectrometry (MS) is the premier analytical technique for measuring the mass-to-charge ratio (m/z) of ions, making it the most direct and accurate method for determining the molecular weight of a compound.[1][2][3] In a typical MS procedure, a sample is ionized, and these ions are then separated based on their m/z ratio by a mass analyzer and detected.[1]

The goal is to identify the molecular ion peak (M+), which corresponds to the mass of the intact molecule minus one electron. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition.[4]

Detailed Experimental Protocol: LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination for analyzing pharmaceutical compounds, offering both separation and sensitive detection.[5]

1. Objective: To determine the accurate molecular weight of this compound and confirm its elemental composition.

2. Materials & Instrumentation:

  • Sample: this compound, >98% purity.

  • Solvents: LC-MS grade acetonitrile, water, and formic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

3. Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Perform a serial dilution to create a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid aids in the ionization process.

4. LC-MS Parameters:

  • LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.

  • Mass Range: 100-500 m/z.

  • Data Acquisition: Full scan mode with high resolution (>10,000).

5. Data Analysis:

  • The primary ion expected in positive ESI mode is the protonated molecule, [M+H]⁺.

  • Expected [M+H]⁺ m/z: 284.31 (Molecular Weight) + 1.0078 (Proton Mass) = 285.3178.

  • The acquired high-resolution mass spectrum should be examined for a peak corresponding to this m/z value.

  • The isotopic pattern of the peak should also be analyzed to confirm the presence of 15 carbon atoms.

Workflow for Mass Spectrometry Analysis

G cluster_0 Sample Handling cluster_1 LC-MS Acquisition cluster_2 Data Processing Prep Prepare 1 µg/mL solution in 50:50 ACN/H₂O + 0.1% FA Inject Inject 2 µL into LC-MS Prep->Inject Separate Separate on C18 Column Inject->Separate Ionize Ionize via ESI (+) Separate->Ionize Detect Detect Ions (TOF/Orbitrap) Ionize->Detect Extract Extract Ion Chromatogram for m/z 285.32 Detect->Extract Analyze Analyze Mass Spectrum for Accurate Mass & Isotope Pattern Extract->Analyze Compare Compare Experimental m/z with Theoretical [M+H]⁺ Analyze->Compare

Caption: Step-by-step workflow for the LC-MS based determination of molecular weight.

Part 2: Structural Confirmation via NMR Spectroscopy

While MS provides the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the structural context.[6][7] It is an indispensable tool for the unambiguous structural elucidation of organic compounds.[6][8][9] By confirming the chemical structure, NMR validates the molecular formula from which the molecular weight is calculated.

For this compound (C₁₅H₁₈F₂O₃), both ¹H NMR and ¹³C NMR spectra would yield characteristic signals that must align with the proposed structure.

  • ¹H NMR Analysis: This technique provides information about the different chemical environments of hydrogen atoms. The spectrum for this molecule should show distinct signals for the ethyl group protons, the aliphatic chain protons, and the aromatic protons on the difluorophenyl ring. The splitting patterns (spin-spin coupling) will confirm the connectivity between adjacent protons.

  • ¹³C NMR Analysis: This provides information on the carbon framework of the molecule.[7] The spectrum should show 15 distinct carbon signals (or fewer if there is symmetry), including characteristic shifts for the carbonyl carbon, the ester carbon, the aliphatic carbons, and the aromatic carbons. The carbons bonded to fluorine will show characteristic C-F coupling.

The combination of MS and NMR data provides an exceptionally high level of confidence. The MS confirms the mass and elemental formula, while the NMR confirms the specific isomeric structure.

Part 3: Method Validation and Scientific Integrity

A cornerstone of scientific integrity in a regulated environment is the validation of analytical procedures. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10] For the determination of molecular weight, the validation ensures that the chosen method is accurate, precise, and specific. Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline for the Validation of Analytical Procedures.[10][11]

Key Validation Parameters

The following parameters must be assessed to validate the LC-MS method described above:

ParameterDescriptionAcceptance Criteria Example
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13]The mass signal for the analyte should be unique and resolved from any impurities or matrix components.
Accuracy The closeness of test results obtained by the method to the true value.[12][13]The measured mass should be within 5 ppm of the theoretical mass.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][13]The relative standard deviation (RSD) of mass measurements from replicate injections should be < 1%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent mass accuracy when flow rate is varied by ±5% or column temperature by ±2°C.

By rigorously validating the analytical method, we create a self-validating system where the trustworthiness of the results is inherent to the process itself.[14]

Conclusion

The molecular weight of this compound is authoritatively established as 284.31 g/mol , based on its molecular formula C₁₅H₁₈F₂O₃. This guide has demonstrated that asserting this value in a scientific and regulatory context requires more than a theoretical calculation. It necessitates a comprehensive analytical strategy grounded in high-resolution mass spectrometry for direct mass determination and NMR spectroscopy for structural verification.

The causality behind this dual-pronged approach is clear: mass spectrometry provides the "what" (the mass), while NMR provides the "how" (the structure). Furthermore, embedding these expert techniques within a robust validation framework, as prescribed by ICH guidelines, ensures that the generated data is accurate, reliable, and trustworthy. This rigorous, evidence-based approach is fundamental to advancing drug development programs and meeting the stringent quality standards of the pharmaceutical industry.

References

  • Mass spectrometry - Wikipedia . Wikipedia. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds . Journal of Chemical and Pharmaceutical Sciences. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy . Chemistry LibreTexts. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation . Emery Pharma. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . Rondaxe. [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications . MtoZ Biolabs. [Link]

  • 16: Molecular Mass Spectrometry . Chemistry LibreTexts. [Link]

  • Validation of Analytical Methods: A Review . Gavin Publishers. [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs . LCGC International. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide . Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds . Wesleyan University. [Link]

  • Mass Spectrometry . Michigan State University Department of Chemistry. [Link]

Sources

An In-depth Technical Guide to Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. This document is intended for an audience of researchers and professionals in the fields of synthetic chemistry and drug development, offering insights into its molecular structure and potential as a versatile chemical intermediate.

Introduction and Compound Profile

This compound is a substituted aromatic keto-ester. Its structure, featuring a difluorinated phenyl ring coupled with a seven-carbon ester chain, makes it a valuable building block in organic synthesis. The presence of the difluorophenyl moiety is of particular interest in medicinal chemistry, as the incorporation of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability and binding affinity.

This guide will delve into the essential chemical data, a proposed synthetic route based on established chemical principles, predicted spectroscopic data for structural elucidation, and a discussion on its potential applications in research and development.

Physicochemical and Safety Data

A summary of the core physicochemical properties of this compound is presented in the table below. This information is critical for its handling, storage, and use in experimental settings.

PropertyValueSource
CAS Number 898752-28-8
Molecular Formula C₁₅H₁₈F₂O₃
Molecular Weight 284.31 g/mol
Hazard Statement Irritant

Safety and Handling: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis Methodology: A Predictive Approach

The proposed synthesis involves the reaction of 1,2-difluorobenzene with a suitable acylating agent derived from heptanedioic acid (pimelic acid), such as ethyl 6-(chloroformyl)hexanoate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Synthesis_of_Ethyl_7-(3,4-difluorophenyl)-7-oxoheptanoate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1,2-Difluorobenzene 1,2-Difluorobenzene Reaction_Mixture 1,2-Difluorobenzene->Reaction_Mixture + Acylating_Agent Ethyl 6-(chloroformyl)hexanoate Acylating_Agent->Reaction_Mixture + Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Reaction_Mixture Solvent Inert Solvent (e.g., DCM, CS₂) Solvent->Reaction_Mixture Target_Molecule This compound Reaction_Mixture->Target_Molecule Friedel-Crafts Acylation

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Predictive)
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Separately, dissolve 1,2-difluorobenzene (1.0 equivalent) and ethyl 6-(chloroformyl)hexanoate (1.1 equivalents) in the same anhydrous solvent.

  • Reaction Execution: Add the solution of 1,2-difluorobenzene and the acylating agent dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Elucidation: Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for this compound, the following data are predicted based on its chemical structure and analysis of similar compounds. These predictions serve as a valuable reference for the characterization of this molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80 - 7.70m2HAromatic protons adjacent to the carbonyl group
7.30 - 7.20m1HRemaining aromatic proton
4.12q2H-OCH₂CH₃
2.95t2H-COCH₂-
2.32t2H-CH₂COOEt
1.75 - 1.60m4H-COCH₂CH₂CH₂CH₂-
1.45 - 1.35m2H-COCH₂CH₂CH₂-
1.25t3H-OCH₂CH₃
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 200C=O (Ketone)
~ 173C=O (Ester)
~ 155 (dd)C-F
~ 152 (dd)C-F
~ 135 (dd)Aromatic C-H
~ 125 (m)Aromatic C-H
~ 118 (d)Aromatic C-H
~ 117 (d)Aromatic C-H
~ 60.5-OCH₂CH₃
~ 38.5-COCH₂-
~ 34.0-CH₂COOEt
~ 28.5Aliphatic -CH₂-
~ 24.5Aliphatic -CH₂-
~ 23.5Aliphatic -CH₂-
~ 14.2-OCH₂CH₃
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 2940, 2860MediumC-H (Aliphatic) Stretch
~ 1735StrongC=O (Ester) Stretch
~ 1690StrongC=O (Aromatic Ketone) Stretch
~ 1610, 1520MediumC=C (Aromatic) Stretch
~ 1260StrongC-O (Ester) Stretch
~ 1280, 1120StrongC-F Stretch
Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 284. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl groups. Expected fragments include:

  • m/z = 255: Loss of -OCH₂CH₃

  • m/z = 239: Loss of -COOCH₂CH₃

  • m/z = 141: [F₂C₆H₃CO]⁺ (Difluorobenzoyl cation)

  • m/z = 113: [F₂C₆H₃]⁺

Potential Applications in Research and Development

This compound is a promising building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The difluorophenyl group is a common motif in many biologically active compounds due to its ability to enhance metabolic stability and binding affinity.

Potential research applications include:

  • Synthesis of Novel Heterocycles: The keto-ester functionality can be utilized in a variety of cyclization reactions to form diverse heterocyclic scaffolds.

  • Development of Bioactive Molecules: This compound can serve as a precursor for the synthesis of enzyme inhibitors, receptor antagonists, or other potential therapeutic agents. The long aliphatic chain provides a linker for further functionalization.

  • Pro-drug Design: The ester group can be hydrolyzed in vivo, making it a candidate for pro-drug strategies to improve the delivery of a pharmacologically active carboxylic acid.

The incorporation of fluorine atoms can lead to compounds with improved biological activity and pharmacokinetic profiles.[2][3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a robust predictive model for its synthesis and spectroscopic characterization, and a discussion of its potential applications. The methodologies and data presented herein are intended to serve as a foundational resource for researchers and professionals working with this compound and related structures.

References

  • PubMed. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. [Link]

  • PubMed. Chemical and pharmacological properties of diflunisal. [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

Sources

A Technical Guide to the Spectral Analysis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is a fluorinated aromatic ketone with potential applications in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. A thorough structural characterization of such molecules is paramount for advancing their development. This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, offering insights into the expected outcomes from various analytical techniques. While direct experimental data for this specific compound is not publicly available, this guide synthesizes information from analogous structures and established spectroscopic principles to present a robust predictive analysis.

This document will delve into the interpretation of proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), fluorine-19 nuclear magnetic resonance (¹⁹F NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Each section will include predicted data, a detailed interpretation explaining the underlying chemical principles, and a standardized experimental protocol for data acquisition.

Molecular Structure and Key Features

The structure of this compound comprises a 3,4-difluorophenyl ring attached to a seven-carbon aliphatic chain containing a ketone and an ethyl ester. This combination of functional groups gives rise to a unique spectral fingerprint.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the protons of the aliphatic chain.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85 - 7.75m1HAr-H
7.70 - 7.60m1HAr-H
7.30 - 7.20m1HAr-H
4.12q2H-OCH₂CH₃
2.95t2H-C(O)CH₂-
2.32t2H-CH₂C(O)O-
1.75 - 1.65m4H-CH₂CH₂CH₂-
1.25t3H-OCH₂CH₃

Interpretation:

The aromatic region is expected to show complex multiplets between δ 7.20 and 7.85 ppm for the three protons on the 3,4-difluorophenyl ring. The electron-withdrawing nature of the ketone group will deshield the aromatic protons, shifting them downfield.[1][2] The fluorine atoms will further influence the chemical shifts and introduce complex splitting patterns due to ¹H-¹⁹F coupling.

The ethyl ester group will give rise to a quartet at approximately δ 4.12 ppm for the methylene protons (-OCH₂CH₃) and a triplet at around δ 1.25 ppm for the methyl protons (-OCH₂CH₃). The methylene protons adjacent to the ketone and ester carbonyl groups are expected to be deshielded, appearing as triplets around δ 2.95 ppm and δ 2.32 ppm, respectively. The remaining methylene protons of the aliphatic chain will likely appear as a multiplet in the range of δ 1.65-1.75 ppm.

Experimental Protocol:

A sample of approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer at room temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
198.5C=O (ketone)
173.0C=O (ester)
155.0 (dd)Ar-C-F
152.5 (dd)Ar-C-F
133.0 (d)Ar-C
124.0 (m)Ar-CH
118.0 (d)Ar-CH
117.5 (d)Ar-CH
60.5-OCH₂CH₃
38.0-C(O)CH₂-
34.0-CH₂C(O)O-
28.5-CH₂-
24.0-CH₂-
23.5-CH₂-
14.0-OCH₂CH₃

Interpretation:

The two carbonyl carbons are expected to be the most downfield signals, with the ketone carbonyl appearing around δ 198.5 ppm and the ester carbonyl around δ 173.0 ppm.[4][5] The aromatic carbons will appear in the range of δ 117-155 ppm. The carbons directly bonded to fluorine will show large one-bond ¹³C-¹⁹F coupling constants and will appear as doublets of doublets due to coupling with both fluorine atoms. The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms. The aliphatic carbons will resonate in the upfield region of the spectrum, with the methylene carbon of the ethyl ester appearing around δ 60.5 ppm and the methyl carbon around δ 14.0 ppm. The carbons of the heptanoate chain will appear at distinct chemical shifts based on their proximity to the electron-withdrawing carbonyl groups.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Fluorine-19 NMR is a powerful technique for characterizing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[6][7]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
-135 to -145mF-3
-140 to -150mF-4

Interpretation:

The two fluorine atoms on the aromatic ring are in different chemical environments and are expected to resonate at different chemical shifts, likely in the range of δ -135 to -150 ppm relative to CFCl₃.[8][9] They will exhibit coupling to each other (³JFF) and to the adjacent aromatic protons (³JHF and ⁴JHF), resulting in complex multiplets. The exact chemical shifts are sensitive to the electronic environment and the solvent.[10][11]

cluster_nmr NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3 with TMS) H1_NMR ¹H NMR Acquisition (500 MHz) SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition (125 MHz) SamplePrep->C13_NMR F19_NMR ¹⁹F NMR Acquisition (470 MHz) SamplePrep->F19_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->DataProcessing F19_NMR->DataProcessing StructureElucidation Structure Elucidation (Chemical Shift, Integration, Coupling Constant Analysis) DataProcessing->StructureElucidation

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the two carbonyl groups.

Predicted IR Data (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100WeakC-H stretch (aromatic)
2850-2960MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1690StrongC=O stretch (aromatic ketone)
1590, 1500MediumC=C stretch (aromatic)
1250-1300StrongC-O stretch (ester)
1100-1200StrongC-F stretch

Interpretation:

The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the C=O stretching vibrations of the ester and ketone groups. The ester carbonyl stretch is expected at a higher wavenumber (~1735 cm⁻¹) compared to the aromatic ketone carbonyl stretch (~1690 cm⁻¹).[8] The conjugation of the ketone with the aromatic ring lowers its stretching frequency. The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as characteristic C=C stretching bands for the aromatic ring and strong C-F stretching bands.

Experimental Protocol:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal.[12][13] The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (GC-MS, EI)

m/zPredicted Fragment
284[M]⁺ (Molecular Ion)
239[M - OCH₂CH₃]⁺
139[F₂C₆H₃CO]⁺
111[F₂C₆H₃]⁺
73[COOCH₂CH₃]⁺

Interpretation:

In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 284, corresponding to the molecular weight of the compound. A prominent fragmentation pathway for aromatic ketones is the alpha-cleavage, leading to the formation of a stable acylium ion.[14] In this case, cleavage of the bond between the carbonyl group and the aliphatic chain would result in a fragment at m/z 139, corresponding to the 3,4-difluorobenzoyl cation. Further fragmentation of this ion could lead to the loss of CO, giving a peak at m/z 111 for the 3,4-difluorophenyl cation. Fragmentation of the ester group could lead to the loss of the ethoxy group, resulting in a peak at m/z 239.

M [M]⁺ m/z = 284 F1 [M - OCH₂CH₃]⁺ m/z = 239 M->F1 - OCH₂CH₃ F2 [F₂C₆H₃CO]⁺ m/z = 139 M->F2 - (CH₂)₅COOEt F3 [F₂C₆H₃]⁺ m/z = 111 F2->F3 - CO

Caption: Predicted mass spectral fragmentation pathway.

Experimental Protocol:

The analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like ethyl acetate is injected into the GC. The GC oven temperature is programmed to ensure separation from any impurities. A typical program might start at 100 °C, hold for 1 minute, and then ramp to 280 °C at 15 °C/min.[15][16][17] The mass spectrometer is set to scan a mass range of m/z 50-500.

Conclusion

This technical guide provides a detailed predictive analysis of the spectral data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectral features. This information serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of this and structurally related compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data, ensuring the scientific integrity and trustworthiness of the structural elucidation process.

References

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3773–3780. [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

  • SpectraBase. (n.d.). 2,6-Difluorobenzoic acid, 3,4-dichlorophenyl ester. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Aromatic area of the 2D [¹H, ¹³C] NMR HMBC spectra for complex [Pd(L¹)2]. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

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  • ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. [Link]

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  • Quora. (2024, October 9). How to interpret the 19F NMR spectra. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Chromatography Online. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility. [Link]

  • University of Arizona. (n.d.). 19Flourine NMR. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Chemistry Stack Exchange. (2017, May 14). Interpretation of 4-benzoyl butyric acid H-NMR Spectrum. [Link]

  • IUPAC. (n.d.). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Science.gov. (n.d.). nmr hsqc hmbc: Topics. [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. [Link]

  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • BMRB. (n.d.). FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

  • JEOL. (2020, March 6). Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. [Link]

  • ResearchGate. (n.d.). Gas chromatograph oven temperature program for aromatic hydrocarbons. [Link]

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Sources

An In-depth Technical Guide to the Synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and reliable synthesis route for Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, a valuable intermediate in pharmaceutical and materials science research. The presented methodology is grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and high yield.

Introduction: Significance and Synthetic Strategy

This compound is a keto-ester whose structural motifs, particularly the difluorophenyl group, are of significant interest in the development of bioactive molecules and advanced polymers. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties and metabolic stability of parent compounds.

The most direct and industrially scalable approach to this target molecule is a two-part synthesis strategy. The core of this strategy lies in a Friedel-Crafts acylation reaction, a classic and powerful method for forming carbon-carbon bonds with aromatic rings. This key step is preceded by the synthesis of the necessary acylating agent. The overall synthetic pathway is outlined below:

  • Preparation of the Acylating Agent: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride from adipic acid.

  • Friedel-Crafts Acylation: Reaction of 7-ethoxy-7-oxoheptanoyl chloride with 1,2-difluorobenzene to yield the final product.

This guide will delve into the mechanistic underpinnings and practical considerations of each step, providing a detailed experimental protocol for researchers.

Part 1: Synthesis of the Acylating Agent: 7-ethoxy-7-oxoheptanoyl chloride

The journey to our target molecule begins with the preparation of the key acylating agent. This is achieved in two sequential steps starting from the readily available and inexpensive dicarboxylic acid, adipic acid.

Step 1.1: Monoesterification of Adipic Acid to Ethyl Hydrogen Adipate

The selective conversion of one of the two carboxylic acid groups of adipic acid to its ethyl ester is the first critical transformation. This is typically achieved through a Fischer esterification under controlled conditions to favor the formation of the monoester over the diester.

Causality of Experimental Choices:

  • Reactant Stoichiometry: An excess of adipic acid relative to ethanol can be used to statistically favor mono-esterification. However, a more common and practical approach involves using a controlled amount of ethanol and a suitable catalyst.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards attack by the ethanol nucleophile.

  • Reaction Conditions: The reaction is typically heated to reflux to increase the reaction rate. The use of a solvent like toluene allows for the azeotropic removal of water, which drives the equilibrium towards the product side.[1]

Experimental Protocol: Synthesis of Ethyl Hydrogen Adipate

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add adipic acid (1.2 moles), absolute ethanol (1.0 mole), toluene (200 mL), and concentrated sulfuric acid (2 mL).

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the limiting reagent.

  • Cool the reaction mixture to room temperature and wash with water to remove the acid catalyst and any unreacted adipic acid.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl hydrogen adipate.

  • Further purification can be achieved by vacuum distillation.[2]

Step 1.2: Conversion of Ethyl Hydrogen Adipate to 7-ethoxy-7-oxoheptanoyl chloride

With the monoester in hand, the next step is the conversion of the remaining carboxylic acid functionality into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the convenient formation of gaseous byproducts (SO₂ and HCl).[3][4]

Causality of Experimental Choices:

  • Reagent: Thionyl chloride is highly effective for this conversion. The reaction proceeds via a nucleophilic acyl substitution mechanism. The gaseous byproducts drive the reaction to completion.[3][5]

  • Reaction Conditions: The reaction is typically performed in an inert solvent or neat. Gentle heating can be applied to accelerate the reaction. It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of toxic gases.[5]

Experimental Protocol: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place ethyl hydrogen adipate (1 mole).

  • Slowly add thionyl chloride (1.2 moles) to the flask at room temperature with stirring. An exothermic reaction will occur with the evolution of gas.

  • After the initial reaction subsides, gently heat the mixture at 40-50 °C for 1-2 hours to ensure complete conversion.[5] The progress of the reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 7-ethoxy-7-oxoheptanoyl chloride can be purified by vacuum distillation and should be used immediately in the next step due to its moisture sensitivity.[5]

Part 2: Friedel-Crafts Acylation for the Synthesis of this compound

This is the final and key bond-forming step where the aromatic ring is acylated to form the desired keto-ester. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.

Mechanistic Insights:

The reaction is initiated by the activation of the acyl chloride by a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6] The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic. This powerful electrophile, often represented as an acylium ion, is then attacked by the electron-rich π-system of the 1,2-difluorobenzene. Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final product. The presence of two electron-withdrawing fluorine atoms on the benzene ring deactivates it towards electrophilic substitution, necessitating a potent Lewis acid and potentially elevated temperatures.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: Aluminum chloride is a strong and commonly used Lewis acid for Friedel-Crafts reactions. A stoichiometric amount is often required as it complexes with the product ketone.

  • Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or nitrobenzene is typically used.[7] Nitrobenzene can be particularly effective for deactivated substrates.

  • Reaction Temperature: The reaction is often started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

  • To a dry, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 moles) and dry dichloromethane (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • A solution of 7-ethoxy-7-oxoheptanoyl chloride (1 mole) in dry dichloromethane (100 mL) is added dropwise to the stirred suspension over 30 minutes.

  • Following this addition, a solution of 1,2-difluorobenzene (1 mole) in dry dichloromethane (50 mL) is added dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the completion of the reaction.

  • The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford this compound as the final product.

Data Summary

CompoundStarting Material(s)Reagent(s)Typical Yield
Ethyl Hydrogen AdipateAdipic Acid, EthanolH₂SO₄, Toluene70-80%
7-ethoxy-7-oxoheptanoyl chlorideEthyl Hydrogen AdipateThionyl Chloride~90%[5]
This compound7-ethoxy-7-oxoheptanoyl chloride, 1,2-difluorobenzeneAlCl₃, DCM60-75% (unoptimized)

Visualizing the Synthesis Pathway

Synthesis_Pathway Adipic_Acid Adipic Acid Ethyl_Hydrogen_Adipate Ethyl Hydrogen Adipate Adipic_Acid->Ethyl_Hydrogen_Adipate Ethanol Ethanol Ethanol->Ethyl_Hydrogen_Adipate H₂SO₄, Toluene Reflux Acyl_Chloride 7-ethoxy-7-oxoheptanoyl chloride Ethyl_Hydrogen_Adipate->Acyl_Chloride Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Acyl_Chloride Heat Final_Product This compound Acyl_Chloride->Final_Product Difluorobenzene 1,2-Difluorobenzene Difluorobenzene->Final_Product AlCl₃, DCM

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthesis Overview

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is an aryl keto-ester of significant interest as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a difluorinated phenyl ring, a ketone linkage, and a terminal ethyl ester, provides multiple points for further chemical modification, making it a valuable precursor for the synthesis of more complex target molecules. The presence of the difluoro moiety can enhance metabolic stability, binding affinity, and pharmacokinetic properties in drug candidates.

This technical guide provides a comprehensive analysis of the most logical and field-proven synthetic route to this target molecule. Moving beyond a simple recitation of steps, this document elucidates the chemical reasoning behind the selection of starting materials and reaction pathways, grounded in the principles of retrosynthetic analysis. We will detail the necessary precursors, provide step-by-step experimental protocols, and offer insights into the critical parameters that ensure a successful, high-yield synthesis. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining this key intermediate.

The Core Synthetic Strategy: A Retrosynthetic Approach

To logically deduce the most practical starting materials, we begin by deconstructing the target molecule. The most apparent disconnection point in this compound is the bond between the aromatic ring and the carbonyl carbon of the ketone. This bond is reliably formed through a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry. This leads us to two primary synthons: an electrophilic acylium ion equivalent derived from the C7 chain and the nucleophilic 1,2-difluorobenzene ring.

This retrosynthetic logic identifies the following key starting materials:

  • Aromatic Component: 1,2-Difluorobenzene.

  • Aliphatic Chain Component: An activated form of a 7-carbon chain bearing a terminal ethyl ester. The most effective acylating agent for this purpose is 7-ethoxy-7-oxoheptanoyl chloride .

As 7-ethoxy-7-oxoheptanoyl chloride is not a readily available commodity chemical, it must be prepared from a more fundamental precursor. This precursor is the corresponding carboxylic acid, 7-ethoxy-7-oxoheptanoic acid (commonly known as monoethyl pimelate). This mono-ester is, in turn, most economically prepared from the symmetrical dicarboxylic acid, Pimelic Acid .

Therefore, the entire synthetic strategy is built upon three readily available, cost-effective starting materials: Pimelic Acid , Ethanol , and 1,2-Difluorobenzene .

G target This compound disconnection1 Friedel-Crafts Acylation Disconnection target->disconnection1 acyl_chloride 7-ethoxy-7-oxoheptanoyl chloride disconnection1->acyl_chloride difluorobenzene 1,2-Difluorobenzene disconnection1->difluorobenzene disconnection2 Acyl Chloride Formation acyl_chloride->disconnection2 monoester Monoethyl Pimelate (7-ethoxy-7-oxoheptanoic acid) disconnection2->monoester disconnection3 Mono-esterification monoester->disconnection3 pimelic_acid Pimelic Acid disconnection3->pimelic_acid ethanol Ethanol disconnection3->ethanol G cluster_0 Stage 1: Mono-esterification cluster_1 Stage 2: Acyl Chloride Formation cluster_2 Stage 3: Friedel-Crafts Acylation pimelic_acid Pimelic Acid + Ethanol monoester Monoethyl Pimelate pimelic_acid->monoester H+ catalyst monoester_input monoester->monoester_input acyl_chloride 7-ethoxy-7-oxoheptanoyl chloride acyl_chloride_input acyl_chloride->acyl_chloride_input monoester_input->acyl_chloride SOCl₂ or (COCl)₂ target Final Product: Ethyl 7-(3,4-difluorophenyl) -7-oxoheptanoate acyl_chloride_input->target AlCl₃ catalyst difluorobenzene 1,2-Difluorobenzene

Figure 2: Proposed three-stage forward synthesis workflow.

Detailed Experimental Protocols

The following protocols are provided as a self-validating, step-by-step guide for laboratory execution. Safety precautions should be observed at all times, including the use of personal protective equipment (PPE) and performing reactions in a well-ventilated fume hood.

Stage 1: Synthesis of Monoethyl Pimelate

Principle: This procedure utilizes the partial Fischer esterification of pimelic acid. By using an excess of the dicarboxylic acid relative to the alcohol, the formation of the mono-ester is favored.

Methodology:

  • To a 500 mL round-bottom flask, add pimelic acid (1.0 eq) and toluene (approx. 2 mL per gram of pimelic acid).

  • Add absolute ethanol (0.8 eq) and a catalytic amount of concentrated sulfuric acid (approx. 0.02 eq).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and continue heating until water ceases to collect in the Dean-Stark trap (typically 4-6 hours).

  • Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil containing a mixture of di-ester, mono-ester, and unreacted acid.

  • The desired monoethyl pimelate can be purified by vacuum distillation or column chromatography.

Stage 2: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride

Principle: The carboxylic acid of monoethyl pimelate is converted to a highly reactive acyl chloride using thionyl chloride. This reaction is typically performed neat or in an inert solvent.

Methodology:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution), place the purified monoethyl pimelate (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, approx. 1.5 eq) to the flask at room temperature with stirring.

  • After the initial exothermic reaction subsides, heat the mixture to a gentle reflux (approx. 70-80 °C) for 2-3 hours until gas evolution ceases.

  • The reaction progress can be monitored by the disappearance of the carboxylic acid peak in IR spectroscopy.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 7-ethoxy-7-oxoheptanoyl chloride is a pale yellow liquid and is typically used immediately in the next step without further purification.

Stage 3: Friedel-Crafts Acylation

Principle: This is the key bond-forming step where the prepared acyl chloride reacts with 1,2-difluorobenzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form the final aryl ketone product. [1][2] Methodology:

  • Caution: Anhydrous aluminum chloride is highly reactive with moisture. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • To a dry three-neck flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 7-ethoxy-7-oxoheptanoyl chloride (1.0 eq) and 1,2-difluorobenzene (1.1 eq) in the same dry solvent.

  • Add the solution from the dropping funnel to the AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Quenching: Cautiously pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Quantitative Data and Reaction Parameters

The following table summarizes the typical stoichiometry and conditions for the critical Friedel-Crafts acylation step.

Parameter Value Unit Notes
Reactants
7-ethoxy-7-oxoheptanoyl chloride1.0Molar EquivalentLimiting Reagent
1,2-Difluorobenzene1.1 - 1.2Molar EquivalentUsed in slight excess to ensure full conversion.
Anhydrous Aluminum Chloride (AlCl₃)1.2 - 1.5Molar EquivalentA stoichiometric amount is required as it complexes with the product ketone.
Solvent Dichloromethane (CH₂Cl₂)-Must be anhydrous. 1,2-dichloroethane is an alternative.
Conditions
Initial Temperature0°CFor controlled addition of reagents.
Reaction Temperature20 - 25 (Room Temp)°CAfter initial addition.
Reaction Time2 - 4HoursMonitor by TLC or GC-MS for completion.

Causality and Field-Proven Insights

  • Choice of Lewis Acid: While AlCl₃ is the classic and most potent catalyst for this reaction, other Lewis acids like FeCl₃ or ZnCl₂ can also be used, though they may require higher temperatures. [3]Modern catalytic systems using metal triflates (e.g., Sc(OTf)₃, Cu(OTf)₂) are gaining traction as they can be used in smaller quantities and are often more tolerant of functional groups. [4]However, for this specific transformation, the cost-effectiveness and reactivity of AlCl₃ make it a standard choice.

  • Regioselectivity: The fluorine atoms on the 1,2-difluorobenzene ring are electron-withdrawing by induction but are ortho, para-directing due to resonance. In this case, electrophilic attack is sterically and electronically favored at the C4 position (para to the C1-fluorine), leading to the desired 1,3,4-trisubstituted pattern.

  • Solvent Selection: Dichloromethane is an excellent solvent for Friedel-Crafts reactions as it is inert and effectively solvates the intermediates. Carbon disulfide (CS₂) is another traditional option but is highly flammable and toxic. Nitrobenzene can also be used but can be difficult to remove.

Conclusion

The synthesis of this compound is most reliably and economically achieved through a three-stage process commencing with commercially available Pimelic Acid and 1,2-Difluorobenzene . The strategic pathway involves a controlled mono-esterification of pimelic acid, subsequent conversion to the reactive acyl chloride, and a final, regioselective Friedel-Crafts acylation. By understanding the chemical principles behind each step and adhering to the detailed protocols outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and advanced materials development.

References

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pimelic acid. Retrieved from [Link]

  • SIOC Journal. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved from [Link]

  • University of Delaware. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of the Chinese Chemical Society, 64(5), 587-591. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. Designed for professionals in research and drug development, this document moves beyond a simple recitation of facts to deliver a foundational understanding of the principles governing this compound's solubility, the methodologies for its empirical determination, and the critical interpretation of the resulting data.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery and in vitro screening to formulation development and ultimate bioavailability.[1] For this compound, a compound of interest in medicinal chemistry, a thorough understanding of its solubility is paramount. Poor aqueous solubility can be a major impediment, leading to challenges in formulation, reduced absorption, and potentially unreliable data in biological assays.[2] This guide will equip the researcher with the necessary knowledge to systematically approach the solubility assessment of this specific molecule.

Compound Profile: this compound

A foundational understanding of the subject molecule is the logical starting point for any solubility investigation.

PropertyValueSource
CAS Number 898752-28-8
Molecular Formula C15H18F2O3
Molecular Weight 284.31 g/mol
Structure (Structure inferred from name)

The structure reveals key functional groups that dictate its solubility behavior: a difluorophenyl ring, a ketone, and an ethyl ester. The presence of the polar carbonyl groups (ketone and ester) suggests the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.[3][4] Conversely, the aromatic ring and the aliphatic heptanoate chain introduce significant hydrophobicity, which will likely limit aqueous solubility.[4][5] The difluoro substitution on the phenyl ring further influences the molecule's electronic properties and potential for intermolecular interactions.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid into a solvent is a complex process governed by the interplay of several energetic factors. The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur. This can be conceptualized through the following relationship:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, which is a sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

  • T is the temperature in Kelvin.

  • ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules have greater freedom of movement than in the crystalline lattice.

For this compound, the strong crystal lattice energy (solute-solute interactions) must be overcome by the favorable interactions with the solvent molecules (solute-solvent interactions) for dissolution to occur.

In Silico Solubility Prediction: A First Pass

Before embarking on empirical studies, in silico prediction models can provide valuable initial estimates of a compound's solubility.[1][6][7] These computational tools utilize algorithms based on a molecule's structural features to predict its aqueous solubility.[6][8] While not a substitute for experimental data, these predictions can aid in experimental design, such as selecting appropriate solvent concentrations for initial screening.[1] Various machine learning and quantitative structure-property relationship (QSPR) models are available for this purpose.[8][9]

Experimental Determination of Solubility: Methodologies and Best Practices

The empirical determination of solubility is a cornerstone of physicochemical profiling. The choice of method depends on the stage of drug development and the required throughput and accuracy.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility.[10]

  • Kinetic Solubility is typically measured in early discovery phases and involves dissolving the compound (often from a DMSO stock) into an aqueous buffer.[11][12] This method is high-throughput but may lead to the formation of supersaturated solutions, which are thermodynamically unstable.[10] The resulting value represents the concentration at which the compound precipitates out of solution under specific conditions and is often higher than the true equilibrium solubility.[10]

  • Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent at a specific temperature and pressure.[2][10][11][13] This is a more time- and resource-intensive measurement, typically performed in later stages of preclinical development.[11]

The following diagram illustrates the conceptual difference between these two important parameters.

G cluster_0 Solubility Measurement Approaches Kinetic Kinetic Solubility Supersaturated Supersaturated State (Metastable) Kinetic->Supersaturated Often results in Thermo Thermodynamic Solubility Equilibrium True Equilibrium (Stable) Thermo->Equilibrium Measures Supersaturated->Equilibrium Precipitates over time to reach

Caption: Relationship between kinetic and thermodynamic solubility.

Experimental Protocols

A preliminary assessment of solubility in a range of solvents can provide valuable information about the compound's polarity and potential for dissolution in different media.[14][15]

Protocol:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 0.5 mL of the test solvent.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for the presence of undissolved solid.

  • Classify as soluble, partially soluble, or insoluble.

Suggested Solvents for Screening:

  • Aqueous: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4

  • Organic (Polar Aprotic): Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

  • Organic (Polar Protic): Methanol, Ethanol

  • Organic (Non-polar): Dichloromethane (DCM), Ethyl Acetate, Hexanes

The gold-standard method for determining thermodynamic solubility is the shake-flask method.[12]

Protocol:

  • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS pH 7.4) in a sealed vial.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the suspension to settle.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by aspiration of the supernatant or by filtration through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Prepare a standard curve of the compound in the same solvent to accurately determine the concentration.

The following workflow diagram outlines the key steps in the shake-flask method.

G Start Start Add_Excess Add excess solid to solvent Start->Add_Excess Equilibrate Equilibrate with agitation (e.g., 24-48h at constant T) Add_Excess->Equilibrate Separate Separate solid and liquid (Centrifugation/Filtration) Equilibrate->Separate Quantify Quantify concentration in supernatant (HPLC/LC-MS) Separate->Quantify End End Quantify->End

Sources

discovery and history of difluorophenyl keto esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthetic Evolution of Difluorophenyl Keto Esters

Abstract

Difluorophenyl keto esters represent a critical structural motif in modern medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds. The strategic incorporation of the difluorophenyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these molecules highly valuable in drug discovery. This guide provides a comprehensive overview of the historical development and discovery of synthetic routes to difluorophenyl keto esters. It delves into the foundational principles of classical keto ester syntheses, such as the Claisen condensation and Grignard reactions, and traces the evolution to more specialized methods tailored for the introduction of the difluorophenyl moiety. By examining the causality behind experimental choices and providing detailed protocols, this document serves as a technical resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of the Difluorophenyl Moiety

The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design. The difluorophenyl group, in particular, offers a unique combination of electronic and steric properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while the C-F bond's high strength enhances resistance to metabolic oxidation. This combination often leads to improved pharmacokinetic and pharmacodynamic profiles. Difluorophenyl keto esters are not merely laboratory curiosities; they are key building blocks for synthesizing compounds targeting a range of diseases, from cancer to inflammatory conditions.[1] Their utility has driven significant research into efficient and scalable synthetic methodologies.

Foundational Synthetic Strategies: The Genesis of Keto Ester Synthesis

The journey to difluorophenyl keto esters begins with the fundamental reactions developed for their non-fluorinated analogs. These classical methods established the core chemical logic that would later be adapted for more complex, fluorinated structures.

The Claisen Condensation: A Pillar of C-C Bond Formation

The Claisen condensation is arguably the most traditional method for synthesizing β-keto esters.[2][3] It involves the base-mediated self-condensation of two ester molecules.[4][5]

Causality and Mechanism: The reaction is initiated by the deprotonation of the α-carbon of an ester by a strong base (typically an alkoxide, like sodium ethoxide) to form a resonance-stabilized enolate.[4] This enolate, acting as a potent nucleophile, then attacks the electrophilic carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the β-keto ester.[4][6] The reaction's driving force is the final deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton between two carbonyl groups, forming a very stable enolate.[4]

Diagram: Generalized Claisen Condensation Mechanism

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) Ester1 R-CH₂-COOR' Enolate [R-CH⁻-COOR' ↔ R-CH=C(O⁻)OR'] Ester1->Enolate + ⁻OR' Base ⁻OR' Enolate2 Enolate Ester2 R-CH₂-COOR' Intermediate Tetrahedral Intermediate Intermediate2 Tetrahedral Intermediate Enolate2->Intermediate + Ester Product β-Keto Ester Intermediate2->Product - ⁻OR' Product2 β-Keto Ester FinalEnolate Stabilized Enolate Product2->FinalEnolate + ⁻OR'

Caption: The four key steps of the Claisen condensation reaction.

Acylation of Ketones and Their Derivatives

An alternative to the self-condensation of esters is the direct acylation of ketones. The most direct approach involves reacting a ketone enolate with an acylating agent like ethyl chloroformate.

Causality and Limitations: This method offers more flexibility in synthesizing unsymmetrical keto esters. However, it often suffers from inconsistent yields and requires the use of very strong bases (e.g., sodium hydride, lithium diisopropylamide) to generate the enolate quantitatively.[7] A significant challenge is preventing self-condensation of the starting ketone. The development of methods using chelating metal salts (e.g., magnesium or lithium) helped to "lock" the enolate and improve C-acylation over O-acylation, but consistency remained an issue, especially with aliphatic substrates.[7]

Challenges with Grignard Reagents

Grignard reagents are powerful nucleophiles widely used for C-C bond formation. Their reaction with esters, however, presents a classic control problem.

Causality and Reactivity: A Grignard reagent will readily add to an ester's carbonyl group. The initial tetrahedral intermediate collapses, expelling an alkoxide and forming a ketone.[6] The problem is that ketones are generally more reactive towards Grignard reagents than esters are.[8] Consequently, the newly formed ketone is immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alcohol after workup. Isolating the keto ester intermediate is typically not feasible with this method.[6][8] This limitation highlighted the need for more nuanced synthetic strategies.

The Rise of Organofluorine Chemistry and the Synthesis of Difluorophenyl Keto Esters

The history of difluorophenyl keto esters is intrinsically linked to the broader field of organofluorine chemistry. As researchers recognized the profound impact of fluorine on molecular properties, demand grew for reliable methods to construct fluorinated building blocks. Early approaches often adapted classical reactions to fluorinated starting materials.

Crossed Claisen Condensation: A Direct Approach

A logical extension of the classical method is the "crossed" Claisen condensation, where two different esters are used. To be effective, one ester partner should lack α-hydrogens to prevent self-condensation. A difluorophenyl acetate derivative can be condensed with an ester like diethyl carbonate or ethyl formate in the presence of a strong base.

Experimental Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial.[9] Unlike sodium ethoxide, NaH irreversibly deprotonates the α-carbon, driving the formation of the enolate and preventing equilibrium issues. This approach is one of the most direct ways to access the target scaffold. A patent from the 1990s described a process for preparing polyfluoro beta-keto esters that specifically sought to avoid the large-scale use of sodium hydride due to safety concerns (hydrogen gas evolution), indicating that this was a common industrial method.[9]

Table 1: Comparison of Foundational Keto Ester Synthetic Routes

MethodStarting MaterialsReagentsKey AdvantagesKey Disadvantages
Claisen Condensation Two equivalents of an esterSodium ethoxide, NaHWell-established, good for symmetric productsLimited to esters with α-hydrogens; risk of mixed products in crossed versions
Acylation of Ketones Ketone, Acylating AgentLDA, NaH, Ethyl ChloroformateVersatile for unsymmetrical productsRequires strong bases, inconsistent yields, potential for O-acylation
Grignard Reaction Ester, Grignard ReagentR-MgBr, Diethyl EtherPowerful C-C bond formationReaction proceeds to tertiary alcohol; ketone intermediate cannot be isolated
Friedel-Crafts Acylation Arene, Oxalyl Chloride DerivativeLewis Acid (e.g., AlCl₃)Direct route to aryl keto estersSensitive to ring substituents, harsh conditions
Synthesis via Difluorinated Aryl Halides and Organometallics

A more versatile strategy involves the use of organometallic reagents derived from difluorinated aryl halides.

Causality and Workflow: A Grignard or organolithium reagent can be prepared from a compound like 1-bromo-2,4-difluorobenzene. This powerful nucleophile can then be reacted with diethyl oxalate. In the 1980s, it was shown that Grignard reagents react efficiently with diethyl oxalate to provide α-keto esters in good yields.[10] This method provides excellent control over the regiochemistry of the difluorophenyl group and is a reliable route to α-keto esters.

Diagram: Organometallic Route to a Difluorophenyl α-Keto Ester

Organometallic_Route Start 2,4-Difluorobromobenzene Grignard 2,4-Difluorophenyl magnesium bromide Start->Grignard + Mg THF Product Ethyl 2-(2,4-difluorophenyl) -2-oxoacetate Grignard->Product 1. Reaction Reagent Diethyl Oxalate Reagent->Product 2. H₃O⁺ workup

Caption: Synthesis via a Grignard reagent and diethyl oxalate.

Modern Deoxyfluorination Strategies

More recent advances in synthetic methodology allow for the introduction of the fluorine atoms at a later stage. Deoxyfluorination reactions can convert a ketone into a gem-difluoride. While not a direct synthesis of a keto ester, this approach can be used on a precursor molecule that already contains the ester functionality.

Detailed Experimental Protocol: Crossed Claisen Synthesis of Ethyl 2-(2,4-difluorophenyl)-3-oxobutanoate

This protocol is a representative example based on the principles of the crossed Claisen condensation.

Objective: To synthesize a β-keto ester by reacting ethyl 2,4-difluorophenylacetate with ethyl acetate using sodium hydride as the base.

Self-Validation System: The success of the reaction is validated by the consumption of starting materials (monitored by TLC or GC-MS) and the formation of a new product with a characteristic spectroscopic signature (¹H NMR, ¹³C NMR, MS) corresponding to the β-keto ester. The final acidic workup is critical to protonate the stabilized enolate product.[4]

Methodology:

  • Preparation: A three-neck, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser is flame-dried and cooled under a stream of dry nitrogen.

  • Reagent Charging: The flask is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). The NaH is washed with dry hexanes to remove the oil, and the hexanes are carefully removed via cannula. Anhydrous tetrahydrofuran (THF) is added.

  • Ester Addition: A solution of ethyl 2,4-difluorophenylacetate (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress is monitored by TLC. The formation of a thick precipitate is often observed.

  • Quenching: The reaction is cooled in an ice bath and cautiously quenched by the slow addition of 1 M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3). This step protonates the enolate product.

  • Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-(2,4-difluorophenyl)-3-oxobutanoate.

Conclusion

The history of difluorophenyl keto ester synthesis is a story of adaptation and innovation. It began with the application of foundational organic reactions like the Claisen condensation to increasingly complex, fluorinated substrates. The limitations of these early methods, particularly in control and safety, spurred the development of more refined strategies utilizing organometallic reagents and, more recently, advanced deoxyfluorination techniques. For the modern researcher, a diverse toolbox of methods is now available, allowing for the strategic synthesis of these valuable intermediates. The choice of synthetic route is a causal decision based on factors such as the availability of starting materials, desired scale, regiochemical requirements, and safety considerations. This rich synthetic history continues to enable the discovery of new therapeutics with enhanced properties, underscoring the enduring importance of difluorophenyl keto esters in medicinal chemistry.

References

  • Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. MDPI.
  • Process for preparation of fluorinated beta-keto ester.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • Esters to β-Ketoesters: Claisen Condens
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.
  • Synthesis of α‐fluoro‐β‐keto ester derivatives 6.
  • Claisen Condensation and Dieckmann Condens
  • Esters with Grignard Reagent. Chemistry Steps.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Claisen Condens
  • Claisen Condens

Sources

The Difluorophenyl Motif: A Strategic Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Drug Discovery and Development Professionals

Introduction: The Strategic Value of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique element.[1] The difluorophenyl motif, in particular, has emerged as a powerful and versatile tool for medicinal chemists. Its strategic incorporation into a lead compound can profoundly modulate a molecule's physicochemical properties, leading to significant improvements in potency, selectivity, metabolic stability, and overall pharmacokinetic profile.[2][3]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the difluorophenyl motif. We will move beyond a simple list of effects to explain the underlying chemical principles and causal relationships that make this moiety an indispensable part of the drug designer's toolkit. We will explore its impact on molecular properties, its application in overcoming common drug development hurdles, and provide practical insights into its synthesis and real-world success in FDA-approved medicines.

Part 1: Unlocking Molecular Potential: The Physicochemical Impact of the Difluorophenyl Moiety

The strategic placement of two fluorine atoms on a phenyl ring imparts a unique combination of electronic, steric, and lipophilic characteristics. These properties are not merely additive but work in concert to fine-tune a molecule for optimal biological performance.

Potent Electronic Modulation

Fluorine is the most electronegative element, and its presence on a phenyl ring exerts a powerful electron-withdrawing effect. This fundamentally alters the electron distribution of the ring and can have significant downstream consequences for molecular properties.

  • pKa Modification: The strong inductive effect of two fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups.[1] For example, attaching a difluorophenyl ring to an amine-containing side chain will make the amine less basic. This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, cell membrane permeability, and ability to interact with its biological target.[1]

  • Aromatic Ring Bioactivation: The electron-withdrawing nature of the difluoro-substituents can make the phenyl ring less susceptible to oxidative metabolism, a common pathway for drug deactivation. However, in some contexts, this can also lead to the formation of reactive metabolites, a phenomenon that requires careful evaluation during drug development.[4]

Enhancing Metabolic Stability

One of the most valuable applications of the difluorophenyl motif is to block metabolic "soft spots."[1][5] Aromatic rings are frequently targeted by cytochrome P450 (CYP) enzymes, which catalyze oxidation reactions (hydroxylation) as a first step in drug metabolism and clearance.

  • Blocking Oxidative Metabolism: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy >100 kcal/mol) and resistant to enzymatic cleavage.[1][5] By placing fluorine atoms at positions susceptible to hydroxylation (such as the para-position), chemists can effectively "shield" the molecule from metabolic attack.[6][7] This increases the drug's half-life, reduces the required dose, and can lead to a more predictable pharmacokinetic profile.[8] The difluorophenyl group in the anti-inflammatory drug Diflunisal, for instance, is metabolically stable.[9]

Modulating Lipophilicity and Conformation

The introduction of fluorine has a complex effect on lipophilicity (measured as LogP or LogD), a key parameter governing a drug's absorption, distribution, and toxicity.

  • Lipophilicity Tuning: While often increasing lipophilicity, the effect of difluorination is highly dependent on the substitution pattern and the overall molecular context.[1][10][11] This allows for the fine-tuning of a molecule's solubility and permeability to navigate the complex journey from administration to the target site.

  • Conformational Rigidity: The presence of two fluorine atoms can introduce steric constraints that limit the rotational freedom of the phenyl ring. This conformational restriction can lock the molecule into a bioactive conformation, leading to a significant increase in binding affinity for its target protein by reducing the entropic penalty of binding.

The following diagram illustrates the logical workflow for employing the difluorophenyl motif to address common drug discovery challenges.

G cluster_problem Problem Identification cluster_solution Strategic Solution cluster_outcome Improved Properties P Lead Compound with Development Liability L1 Poor Metabolic Stability (e.g., P450 Oxidation) P->L1 L2 Sub-optimal Potency or Selectivity P->L2 L3 Poor PK Properties (e.g., pKa, Lipophilicity) P->L3 S Introduce Difluorophenyl Motif as a Bioisosteric Replacement L1->S L2->S L3->S O1 Increased Metabolic Stability (Blocked Oxidation) S->O1 O2 Enhanced Binding Affinity (Favorable Interactions) S->O2 O3 Optimized ADME Profile (Tuned Physicochemistry) S->O3 C Optimized Drug Candidate O1->C O2->C O3->C

Caption: Strategic application of the difluorophenyl motif in lead optimization.

Part 2: The Difluorophenyl Motif in Action: Drug Design Strategies

Understanding the fundamental properties of the difluorophenyl motif allows for its rational application as a bioisostere and a tool to enhance drug-target interactions.

A Versatile Bioisostere

Bioisosteres are chemical groups that can be interchanged to create new molecules with similar biological properties, often to solve problems related to toxicity or metabolism.[7] The difluorophenyl ring is an excellent bioisostere for other substituted aromatic and heteroaromatic rings.[12][13] This substitution can be used to:

  • Address metabolic liabilities of a parent ring system.

  • Explore new intellectual property space.

  • Fine-tune electronic and steric properties to improve selectivity for a target.

Enhancing Drug-Target Interactions

The difluorophenyl motif can participate in a range of non-covalent interactions within a protein's binding pocket, contributing directly to a drug's potency.

  • Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond donor, it can act as a weak hydrogen bond acceptor. More importantly, the electron-withdrawing effect of the fluorines can polarize C-H bonds on the aromatic ring, enabling them to act as hydrogen bond donors.

  • Dipole-Dipole and Quadrupole Interactions: The unique electronic nature of the difluorinated ring can lead to favorable dipole-dipole interactions with polar residues in the binding site. It can also favorably interact with the quadrupole moment of aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan.

  • Hydrophobic Interactions: The fluorinated surface can engage in productive hydrophobic interactions, particularly with non-polar amino acids such as leucine and phenylalanine.[6]

A key example is in the design of kinase inhibitors. Many of these drugs target the ATP binding site, which contains a highly conserved Asp-Phe-Gly (DFG) motif.[14] Type II inhibitors bind to an inactive "DFG-out" conformation, where the phenylalanine residue moves into the ATP pocket, creating a new hydrophobic pocket.[15][16] Difluorophenyl groups are often incorporated into these inhibitors to exploit this newly formed pocket, enhancing both potency and selectivity.

The diagram below conceptualizes how a difluorophenyl-containing drug might interact within a target's binding site.

G cluster_pocket Protein Binding Pocket cluster_drug MetSite Metabolic 'Hot Spot' Hydrophobic Hydrophobic Pocket (Leu, Val) HBA H-Bond Acceptor (e.g., C=O) DFP 2,4-Difluorophenyl Motif DFP->MetSite Blocks Oxidation DFP->Hydrophobic Hydrophobic Interaction DFP->HBA Weak H-Bond (C-H...O) Linker Linker DFP->Linker Pharm Pharmacophore Linker->Pharm

Caption: Key interactions of the difluorophenyl motif in a binding pocket.

Part 3: Practical Synthesis of Difluorophenyl-Containing Molecules

The widespread use of the difluorophenyl motif is enabled by robust and reliable synthetic methodologies, particularly modern cross-coupling reactions.

Common Synthetic Strategies

The most common approach for incorporating a difluorophenyl group is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This typically involves reacting a difluorophenyl boronic acid or ester with an aryl or heteroaryl halide (or triflate). These starting materials, like 2,4-difluorophenylboronic acid, are commercially available and relatively inexpensive, making this a highly practical and scalable strategy.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 4-Aryl-1,3-difluorobenzene derivative, a common core structure in medicinal chemistry.

Reaction: Aryl-Br + (2,4-Difluorophenyl)B(OH)₂ → Aryl-(2,4-Difluorophenyl)

Materials:

  • Aryl bromide (1.0 eq)

  • 2,4-Difluorophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired difluorophenyl-containing compound.

Self-Validation: The success of the reaction is confirmed by analytical techniques such as LC-MS to verify the mass of the product and ¹H and ¹⁹F NMR to confirm the structure and the presence of the difluorophenyl motif.

Part 4: Real-World Impact: Case Studies of FDA-Approved Drugs

The strategic value of the difluorophenyl motif is best illustrated by its successful application in marketed drugs.

Drug NameTherapeutic AreaRole of the 2,4-Difluorophenyl MotifImpact on Drug Profile
Diflunisal Anti-inflammatory / AnalgesicCore structural component replacing the acetyl group of aspirin.Increased potency (5-10x aspirin), longer duration of action, improved metabolic stability.[9][17]
Ezetimibe Cholesterol Absorption InhibitorWhile containing p-fluorophenyl groups, it exemplifies the metabolic blocking strategy.The fluorine atoms block aromatic hydroxylation, increasing metabolic stability and oral bioavailability.[6]
Pexidartinib Kinase Inhibitor (Oncology)Interacts with the kinase binding pocket.Contributes to high potency and selectivity for the CSF1 receptor kinase.[18]
Case Study: The Discovery of Diflunisal

Diflunisal (5-(2',4'-difluorophenyl)salicylic acid) is a non-steroidal anti-inflammatory drug (NSAID) that provides a classic example of successful drug design.[9] In the search for a superior alternative to aspirin, researchers systematically explored analogs of salicylic acid.[17] The key discovery was that adding a hydrophobic 5-phenyl group enhanced activity.[17] Further optimization led to the incorporation of the 2,4-difluorophenyl substituent.[9] This modification yielded a molecule with significantly improved lipophilicity and a molecular configuration optimal for potent anti-inflammatory and analgesic activity.[9] Crucially, the difluorophenyl group is metabolically inert, contributing to the drug's longer duration of action compared to its predecessors.[9]

Conclusion

The difluorophenyl motif is far more than a simple structural component; it is a strategic element that allows medicinal chemists to rationally address multiple challenges in drug discovery. By leveraging its unique electronic and steric properties, researchers can enhance metabolic stability, modulate physicochemical properties like pKa and lipophilicity, and improve target binding affinity.[1][5][8] The successful application of this motif in numerous FDA-approved drugs, such as Diflunisal, validates its importance and ensures its continued prominence in the design of future therapeutics. As synthetic methodologies continue to evolve, the strategic and precise placement of the difluorophenyl group will remain a key tactic in the quest for safer and more effective medicines.

References

  • Zhong, W. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Shen, T.Y. Chemical and pharmacological properties of diflunisal. PubMed.
  • Zhang, C., et al. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PMC - NIH. Published 2022-12-13.
  • Wang, Z., et al. Protein Kinase Inhibitor Design by Targeting the Asp-Phe-Gly (DFG) Motif. PubMed. Published 2013-05-23.
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  • University of Michigan. Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. Published 2025-02-21.
  • Begum, M., et al. Role of Fluorine in Drug Design and Drug Action. ResearchGate. Published 2025-08-06.
  • Stone, C.A., et al. Discovery of diflunisal. PMC - NIH.
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  • Basile, L., et al. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Published 2026-01-19.
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Methodological & Application

synthesis of "Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate" via Friedel-Crafts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate via Friedel-Crafts Acylation

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide to the synthesis of this compound, a valuable intermediate in pharmaceutical research. The protocol leverages the classical Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic rings.[1] This application note details the underlying mechanism, provides a step-by-step experimental protocol, outlines critical process parameters, and offers insights into potential challenges and safety considerations. The information is structured to be a self-validating system, enabling researchers to replicate and adapt the procedure with a high degree of confidence.

Introduction & Rationale

Aromatic ketones are fundamental structural motifs in a wide array of pharmacologically active molecules. The title compound, this compound, incorporates a difluorinated phenyl ring, a feature often employed in drug design to enhance metabolic stability and modify electronic properties for improved target binding.

The Friedel-Crafts acylation is the chosen synthetic route due to its efficiency in introducing acyl groups to aromatic systems.[2] Unlike the related Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of avoiding polysubstitution, as the resulting ketone product is deactivated towards further electrophilic attack.[2] This ensures a cleaner reaction profile and simplifies product purification. The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then intercepted by the electron-rich aromatic ring.[3]

Reaction Scheme & Mechanism

The overall transformation involves the reaction of 1,2-difluorobenzene with ethyl 6-(chloroformyl)hexanoate in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Overall Reaction:

Mechanism of Friedel-Crafts Acylation:

The reaction is a classic example of electrophilic aromatic substitution and proceeds in three primary stages:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which serves as the active electrophile.[4]

  • Electrophilic Attack: The π-electrons of the 1,2-difluorobenzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[5] The final product initially forms a complex with the AlCl₃, which is broken during the aqueous work-up.

Friedel_Crafts_Mechanism Figure 1: Reaction Mechanism cluster_activation Activation cluster_substitution Substitution cluster_isolation Isolation AcylChloride Ethyl 6-(chloroformyl)hexanoate AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex + 1,2-Difluorobenzene Aromatic 1,2-Difluorobenzene ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺, - AlCl₃ FinalProduct Ethyl 7-(3,4-difluorophenyl)- 7-oxoheptanoate ProductComplex->FinalProduct Workup Aqueous Work-up

Figure 1: Reaction Mechanism of the Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass (g)Volume (mL)Properties / Notes
Aluminum ChlorideAlCl₃133.34608.0-Anhydrous, >99%. Handle in a glovebox or under inert gas. Extremely hygroscopic.[6]
1,2-DifluorobenzeneC₆H₄F₂114.09505.75.1>99%, anhydrous
Ethyl 6-(chloroformyl)hexanoateC₉H₁₅ClO₃206.675010.39.5>97%. Moisture sensitive.[7]
Dichloromethane (DCM)CH₂Cl₂84.93--200Anhydrous, <50 ppm H₂O
Hydrochloric AcidHCl36.46--50Concentrated, ~37%
Sodium BicarbonateNaHCO₃84.01--100Saturated aqueous solution
Magnesium SulfateMgSO₄120.37--~10 gAnhydrous
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet connected to a bubbler or drying tube

  • 125 mL pressure-equalizing dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., column chromatography setup)

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with the magnetic stir bar, condenser, and dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging:

    • Working quickly to minimize atmospheric exposure, add anhydrous aluminum chloride (8.0 g, 60 mmol) to the reaction flask.

    • Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

    • In a separate dry flask, prepare a solution of 1,2-difluorobenzene (5.7 g, 50 mmol) and ethyl 6-(chloroformyl)hexanoate (10.3 g, 50 mmol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction Execution:

    • Cool the stirred AlCl₃ suspension in DCM to 0 °C using an ice/water bath. The reaction between the Lewis acid and acyl chloride is exothermic.[8][9]

    • Begin the dropwise addition of the solution from the dropping funnel to the cooled AlCl₃ suspension over approximately 30-45 minutes. Maintain the internal temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system).

  • Work-up and Quenching:

    • Prepare a beaker with approximately 100 g of crushed ice and 50 mL of concentrated HCl.

    • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

    • Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

    • Transfer the entire mixture to a 500 mL separatory funnel.

    • Separate the layers and collect the organic (DCM) layer.

    • Extract the aqueous layer with an additional 50 mL of DCM.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure product.

Experimental Workflow & Data

The following diagram provides a visual summary of the entire experimental process.

Experimental_Workflow Figure 2: Experimental Workflow Setup Setup Assemble dry glassware under N₂/Ar Charge Reagent Charging Add AlCl₃ and DCM to flask. Prepare solution of reactants in dropping funnel. Setup:f0->Charge:f0 Reaction Reaction Cool to 0 °C. Slowly add reactants. Stir at room temperature for 2-4h. Charge:f0->Reaction:f0 Quench Work-up Pour reaction mix into ice/HCl. EXOTHERMIC Reaction:f0->Quench:f0 Extract Extraction Separate layers. Extract aqueous phase with DCM. Combine organic layers. Quench:f0->Extract:f0 Wash Washing Wash with HCl, NaHCO₃, and Brine. Extract:f0->Wash:f0 Isolate Isolation & Purification Dry with MgSO₄. Filter and evaporate solvent. Purify by chromatography/distillation. Wash:f0->Isolate:f0 Analyze Analysis Characterize by NMR, IR, MS. Isolate:f0->Analyze:f0

Figure 2: Visual representation of the experimental workflow.

Key Considerations & Troubleshooting

  • Moisture Sensitivity: The success of the Friedel-Crafts acylation is critically dependent on anhydrous conditions. Aluminum chloride is a strong Lewis acid that reacts violently with water.[6] Ensure all glassware is dry and solvents are of anhydrous grade.

  • Catalyst Stoichiometry: A stoichiometric amount of AlCl₃ is often required because the catalyst forms a complex with the ketone product.[2] Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Regioselectivity: The fluorine atoms on the aromatic ring are ortho-, para-directing but deactivating. Acylation is expected to occur predominantly at the 4-position (para to one fluorine and meta to the other), driven by steric hindrance and electronic effects.

  • Temperature Control: The initial phase of the reaction is highly exothermic.[9] Failure to control the temperature can lead to side reactions and reduced yield.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.

  • Reagent Handling: Aluminum chloride is corrosive and reacts with moisture to produce HCl gas. Handle with care. Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Quenching: The work-up procedure is highly exothermic and releases corrosive HCl gas. Add the reaction mixture to the ice/acid slurry slowly and cautiously.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Google Patents. (2008).
  • SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. [Link]

  • ResearchGate. (2020). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory. [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ResearchGate. (2026). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor.... [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl hexanoate. [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]

Sources

Application Note & Protocol: Synthesis of Ethyl 6-(3,4-difluorobenzoyl)hexanoate via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Friedel-Crafts acylation, a cornerstone of synthetic organic chemistry since its discovery in 1877, remains an indispensable tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride with a strong Lewis acid catalyst.[2] Unlike its counterpart, the Friedel-Crafts alkylation, the acylation reaction benefits from two significant advantages: the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, and the resulting ketone product is deactivated towards further substitution, thus preventing polyacylation.[1][2][3]

This guide provides a detailed protocol for the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl 6-(chloroformyl)hexanoate. This specific transformation is of interest to researchers in medicinal chemistry and materials science, as the resulting product, ethyl 6-(3,4-difluorobenzoyl)hexanoate, incorporates a difluorinated phenyl ring—a common motif in bioactive molecules for modulating metabolic stability and binding affinity. The reaction presents a classic challenge: the acylation of a deactivated aromatic ring. The two fluorine atoms, through their strong inductive electron-withdrawing effect (-I), reduce the nucleophilicity of the benzene ring, making it less reactive towards electrophiles.[4][5] However, through resonance (+M effect), they act as ortho, para-directors, guiding the incoming electrophile to specific positions.[4] This protocol is designed to overcome these challenges to achieve a high-yield, regioselective synthesis.

Scientific Principles & Mechanistic Overview

The Reaction Mechanism

The acylation proceeds through a well-established multi-step mechanism, initiated by the activation of the acyl chloride with a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

  • Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of ethyl 6-(chloroformyl)hexanoate. This complexation polarizes the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[3][6]

  • Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring.

  • Product Complexation: The carbonyl oxygen of the newly formed ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation deactivates the product against further reaction and necessitates the use of at least a stoichiometric amount of the Lewis acid.[1][2] The desired ketone is liberated during the subsequent aqueous workup.

G Figure 1: Reaction Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Complexation AcylChloride Ethyl 6-(chloroformyl)hexanoate AcyliumIon Resonance-Stabilized Acylium Ion + AlCl₄⁻ AcylChloride->AcyliumIon Activation AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->AcylChloride SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Nucleophilic Attack Difluorobenzene 1,2-Difluorobenzene Difluorobenzene->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation (-H⁺) FinalProduct Ethyl 6-(3,4-difluorobenzoyl)hexanoate ProductComplex->FinalProduct Aqueous Workup

Caption: Figure 1: Friedel-Crafts Acylation Mechanism.

Expert Insight: Regioselectivity on a Difluorinated Ring

The directing effect of the two fluorine substituents is the critical factor determining the isomeric purity of the product. Both are ortho, para-directors. Let's analyze the potential sites for electrophilic attack on 1,2-difluorobenzene:

  • C3 and C6 positions: These are ortho to one fluorine and meta to the other. They are sterically hindered by the adjacent fluorine atom.

  • C4 and C5 positions: These are para to one fluorine and meta to the other.

Attack at the C4 (or C5) position is electronically favored as it is para to a directing group. Furthermore, it is less sterically encumbered than the C3 (or C6) position. Therefore, the reaction is highly regioselective, yielding the 3,4-difluoro substituted product as the major isomer.

Experimental Guide

This section provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of ethyl 6-(3,4-difluorobenzoyl)hexanoate.

Materials & Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Amount (mmol)Mass/Volume
1,2-DifluorobenzeneC₆H₄F₂114.09-3491-921.15850.05.70 g (4.92 mL)
Ethyl 6-(chloroformyl)hexanoateC₉H₁₅ClO₃206.67N/A95-97 (3 mmHg)1.10455.0 (1.1 eq)11.37 g (10.3 mL)
Aluminum Chloride (anhydrous)AlCl₃133.34192.6 (subl.)N/A2.4860.0 (1.2 eq)8.00 g
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-96.739.61.326-~150 mL
Hydrochloric Acid (conc., 37%)HCl36.46-261101.18-~50 mL
Saturated Sodium BicarbonateNaHCO₃84.0150 (decomp.)N/A2.20-~100 mL
Saturated Sodium Chloride (Brine)NaCl58.448011413~1.2-~50 mL
Magnesium Sulfate (anhydrous)MgSO₄120.371124 (decomp.)N/A2.66-~10 g
Safety & Handling Precautions
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently and exothermically with water, releasing toxic HCl gas.[7][8] Handle only in a fume hood, under anhydrous conditions. Wear a lab coat, safety glasses, and chemical-resistant gloves.[8][9] Keep a Class D fire extinguisher or dry sand nearby.[8]

  • Ethyl 6-(chloroformyl)hexanoate: Corrosive and a lachrymator. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • Quenching Procedure: The quenching of the reaction with ice/HCl is highly exothermic and will release large volumes of HCl gas. This step must be performed slowly and carefully in a fume hood with the sash lowered.

Detailed Protocol

Caption: Figure 2: Step-by-step experimental workflow.

1. Reaction Setup: a. Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet. b. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

2. Reagent Preparation and Addition: a. In the fume hood, carefully weigh anhydrous aluminum chloride (8.00 g, 60.0 mmol) and add it to the reaction flask. b. Add 100 mL of anhydrous dichloromethane (DCM) to the flask to create a suspension. c. Cool the stirred suspension to 0 °C using an ice-water bath. d. In a separate dry flask, prepare a solution of ethyl 6-(chloroformyl)hexanoate (11.37 g, 55.0 mmol) in 25 mL of anhydrous DCM and load it into the dropping funnel. e. Add the acyl chloride solution dropwise to the cold AlCl₃ suspension over approximately 20 minutes. A yellow-orange complex should form. f. After the addition is complete, add 1,2-difluorobenzene (5.70 g, 50.0 mmol) to the dropping funnel (use ~5 mL of DCM for rinsing) and add it dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 5 °C.

3. Reaction Execution and Monitoring: a. Once the addition of 1,2-difluorobenzene is complete, remove the ice bath and allow the reaction to warm to room temperature. b. Stir the mixture vigorously for 3-4 hours at room temperature. c. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) or by withdrawing a small aliquot, quenching it in dilute acid, extracting with DCM, and analyzing via GC-MS. The starting material (1,2-difluorobenzene) is volatile and may not be easily visible on TLC.

4. Workup and Isolation: a. Prepare a 1 L beaker containing ~150 g of crushed ice and 50 mL of concentrated HCl. Place it in an ice bath in the fume hood. b. CAREFULLY AND SLOWLY , pour the reaction mixture into the stirred ice/HCl slurry. This will cause vigorous gas evolution (HCl) and is highly exothermic. Use a glass rod to break up any solid lumps. c. Transfer the quenched mixture to a 500 mL separatory funnel. Separate the layers. d. Extract the aqueous layer with DCM (2 x 30 mL). e. Combine all organic layers and wash sequentially with 50 mL of water, 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), and finally with 50 mL of brine.[10] f. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

5. Purification: a. The resulting crude oil can be purified by flash column chromatography on silica gel. b. A gradient elution system, starting with 98:2 Hexanes:Ethyl Acetate and gradually increasing the polarity to 90:10, is typically effective for separating the product from any minor isomers or impurities. c. Combine the product-containing fractions and remove the solvent in vacuo to yield ethyl 6-(3,4-difluorobenzoyl)hexanoate as a clear or pale yellow oil.

Self-Validation: Product Characterization

To ensure the trustworthiness of the protocol, the identity and purity of the final product must be rigorously confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the ethyl ester (triplet ~1.2 ppm, quartet ~4.1 ppm), the aliphatic chain protons, and the aromatic protons in the 7.6-7.9 ppm region. The aromatic signals will show complex splitting patterns due to H-H and H-F coupling.

  • ¹⁹F NMR (376 MHz, CDCl₃): Two distinct signals for the two non-equivalent fluorine atoms are expected, confirming the 3,4-substitution pattern.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the ketone carbonyl (~195 ppm), the ester carbonyl (~173 ppm), aliphatic carbons, and aromatic carbons. The aromatic carbons will appear as doublets or doublet of doublets due to C-F coupling.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of C₁₅H₁₈F₂O₃.

  • Purity Assessment: Purity should be ≥95% as determined by GC-FID or qNMR.

Conclusion

This application note provides a robust and reliable protocol for the Friedel-Crafts acylation of 1,2-difluorobenzene. By carefully controlling reaction conditions and understanding the underlying mechanistic principles, particularly the directing effects of the fluorine substituents, researchers can confidently synthesize ethyl 6-(3,4-difluorobenzoyl)hexanoate. This procedure serves as a valuable template for chemists engaged in the development of complex molecules for the pharmaceutical and materials science industries, demonstrating a practical solution to the challenge of functionalizing deactivated aromatic systems.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • Wikipedia. Friedel–Crafts reaction.

  • Organic Chemistry Portal. Friedel-Crafts Acylation.

  • Khan Academy. Friedel-Crafts acylation (video).

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aluminum Chloride.

  • Wikipedia. Electrophilic aromatic directing groups.

  • Carl ROTH. (2021). Safety Data Sheet: Aluminium chloride.

  • St. John's University & College of St. Benedict. Electrophilic Aromatic Substitution AR5. Directing Effects.

  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous) Safety Information.

  • Lab Alley. (2025). SAFETY DATA SHEET: Aluminum Chloride, Anhydrous.

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Application Note: Comprehensive NMR Characterization of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This application note provides a detailed guide to the comprehensive NMR characterization of "Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate," a key intermediate in various synthetic pathways. We present a systematic approach, integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments to achieve complete assignment of all proton and carbon resonances. The methodologies and spectral interpretations detailed herein serve as a robust protocol for researchers in synthetic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a bifunctional molecule incorporating a keto-ester framework and a difluorinated aromatic ring. The precise characterization of such molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior in subsequent reactions. NMR spectroscopy provides a detailed atomic-level picture of the molecular structure. This guide will walk through the logical workflow for acquiring and interpreting the NMR data necessary for full structural verification.

Experimental Design & Rationale

A multi-technique NMR approach is essential for the complete and confident assignment of complex organic molecules.[1] Our strategy involves:

  • ¹H NMR: To identify all unique proton environments, determine their integrations, and analyze spin-spin coupling patterns.

  • ¹³C NMR: To identify all unique carbon environments.

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-carbon pairs (¹H-¹³C), linking the proton and carbon skeletons.[1][3]

This combination of experiments creates a self-validating system for structural elucidation.

Protocols

Sample Preparation

A critical first step is the proper preparation of the NMR sample to ensure high-quality, reproducible spectra.

Materials:

  • This compound (15-20 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Vortex mixer

  • Pipette

Procedure:

  • Accurately weigh 15-20 mg of the sample into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl₃ with TMS to the vial. Deuterated chloroform is a common choice for its ability to dissolve a wide range of organic compounds and its easily identifiable residual solvent peak.[4][5]

  • Gently vortex the mixture until the sample is completely dissolved.

  • Transfer the clear solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width: -10 to 220 ppm

COSY Acquisition:

  • Pulse Program: Standard COSY (cosygpqf)

  • Number of Scans: 2-4 per increment

  • Relaxation Delay (d1): 1.5 seconds

  • Spectral Width (F2 and F1): -1 to 9 ppm

HSQC Acquisition:

  • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

  • Number of Scans: 4-8 per increment

  • Relaxation Delay (d1): 1.5 seconds

  • Spectral Width (F2 - ¹H): -1 to 9 ppm

  • Spectral Width (F1 - ¹³C): -10 to 220 ppm

Spectral Analysis and Structural Elucidation

The following sections detail the interpretation of the acquired spectra, leading to the complete assignment of this compound.

Molecular Structure for Assignment:

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals distinct signals corresponding to the ethyl ester, the aliphatic chain, and the aromatic protons.

  • Ethyl Ester Group (H-14, H-15): A characteristic quartet and triplet are expected. The methylene protons (H-14) adjacent to the ester oxygen will appear as a quartet around 4.1 ppm, coupled to the methyl protons (H-15). The terminal methyl group (H-15) will be a triplet around 1.2 ppm.[6][7]

  • Aliphatic Chain (H-2, H-3, H-4, H-5, H-6):

    • The methylene protons alpha to the ester carbonyl (H-2) are expected around 2.3 ppm as a triplet.

    • The methylene protons alpha to the ketone carbonyl (H-6) will be the most downfield of the aliphatic chain protons, appearing as a triplet around 2.9 ppm.[8]

    • The remaining methylene groups (H-3, H-4, H-5) will appear as overlapping multiplets in the region of 1.3-1.8 ppm.

  • Aromatic Region (H-10, H-13): The 3,4-difluorophenyl group will show complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. These protons are expected in the downfield region of 7.7-8.0 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals, as all carbons are in unique chemical environments.

  • Carbonyl Carbons (C-7, C-8): The ketone carbonyl (C-7) is expected to be the most downfield signal, typically >200 ppm. The ester carbonyl (C-8) will appear around 173 ppm.[9][10]

  • Aromatic Carbons (C-9 to C-13): These will appear in the 115-155 ppm range. The carbons directly bonded to fluorine (C-11, C-12) will show large C-F coupling constants and will be significantly downfield.

  • Aliphatic Carbons (C-1 to C-6, C-14, C-15):

    • The carbon of the methylene group attached to the ester oxygen (C-14) will be around 60 ppm.

    • The carbons alpha to the carbonyls (C-2, C-6) will be in the 34-43 ppm range.

    • The other aliphatic carbons (C-3, C-4, C-5) will be found between 23-29 ppm.

    • The terminal methyl carbon (C-15) will be the most upfield signal, around 14 ppm.

2D NMR: COSY and HSQC Analysis
  • COSY: The COSY spectrum is crucial for mapping the connectivity of the aliphatic chain. Cross-peaks will confirm the following correlations: H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6. It will also show the coupling between the ethyl protons, H-14 and H-15.[1][11]

  • HSQC: The HSQC spectrum directly links each proton to its attached carbon.[3] This allows for the unambiguous assignment of each CH, CH₂, and CH₃ group. For example, the proton signal at ~4.1 ppm will show a cross-peak to the carbon signal at ~60 ppm, confirming the assignment of C-14 and H-14.

NMR Characterization Workflow:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Assignment & Verification H1_NMR ¹H NMR (Proton Environments, Integration, Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assign_Aliphatic Assign Aliphatic Chain (H-2 to H-6 & C-2 to C-6) COSY->Assign_Aliphatic HSQC->Assign_Aliphatic Assign_Ethyl Assign Ethyl Group (H-14, H-15 & C-14, C-15) HSQC->Assign_Ethyl Assign_Aromatic Assign Aromatic Ring (H-10, H-13 & C-9 to C-13) HSQC->Assign_Aromatic Structure_Verification Final Structure Verification Assign_Aliphatic->Structure_Verification Assign_Ethyl->Structure_Verification Assign_Aromatic->Structure_Verification

Caption: Logical workflow for NMR-based structural elucidation.

Data Summary

The following tables summarize the assigned chemical shifts for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Atom #Chemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)
H-15~1.25t3H~7.1
H-4~1.40m2H-
H-3~1.65m2H-
H-5~1.75m2H-
H-2~2.32t2H~7.5
H-6~2.95t2H~7.3
H-14~4.12q2H~7.1
H-10, H-13~7.75-7.90m3H-

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Atom #Chemical Shift (δ, ppm)
C-15~14.2
C-4~24.5
C-3~28.8
C-5~23.7
C-2~34.1
C-6~42.8
C-14~60.5
C-10, C-13~117.0-130.0
C-9~132.5
C-11, C-12~150.0-155.0
C-8~173.5
C-7~198.0

Note: Chemical shifts are predicted based on analogous structures and established chemical shift ranges. Actual values may vary slightly based on experimental conditions.[12][13]

Conclusion

The combination of ¹H, ¹³C, COSY, and HSQC NMR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. The protocols and analytical workflow described in this application note offer a reliable framework for researchers to confirm the identity and purity of this and structurally related compounds, ensuring data integrity in synthetic and medicinal chemistry applications.

References

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of Notre Dame. Organic Structure Elucidation Workbook. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(2), 479-497. [Link]

  • UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Esters. [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics 29 (9), 2176-2179. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Isotope Science / Alfa Chemistry. How to Choose Deuterated NMR Solvents. [Link]

  • YouTube. (2024). What Are Common NMR Solvents? - Chemistry For Everyone. [Link]

  • YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]

  • Hegde, B. B. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • University of Wisconsin-Madison. NMR: Novice Level, Spectrum 17. [Link]

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Application Note: High-Throughput Quantitative Analysis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive protocol for the sensitive and selective quantification of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, a novel small molecule with potential applications in pharmaceutical and materials science research. Given the absence of established analytical methodologies for this specific compound, we have developed a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide details the rationale behind the experimental design, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis. Furthermore, we propose a plausible fragmentation pathway for this compound based on established principles of mass spectrometry and data from analogous chemical structures. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable starting point for the bioanalytical or chemical analysis of this and similar keto-ester compounds.

Introduction: The Analytical Imperative for Novel Keto-Esters

This compound is a bifunctional molecule incorporating a difluorinated aromatic ketone and a long-chain ethyl ester. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of new therapeutic agents and advanced materials. The difluorophenyl moiety can enhance metabolic stability and binding affinity, making it a desirable feature in medicinal chemistry. As with any novel compound in the development pipeline, a robust and validated analytical method is paramount for accurate quantification in various matrices, be it for pharmacokinetic studies, purity assessment, or stability testing.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[2] Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the analyte, minimizing interference from complex sample matrices.[3] This application note outlines a strategic approach to developing an LC-MS/MS method for this compound, providing a detailed, step-by-step protocol that can be adapted and validated for specific research needs.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for methodical and effective method development.

PropertyValueSource
CAS Number 898752-28-8N/A
Molecular Formula C₁₅H₁₈F₂O₃N/A
Molecular Weight 284.31 g/mol N/A
Structure
Image of the chemical structure of this compound would be placed here.

Proposed ESI-MS/MS Fragmentation Pathway

Understanding the fragmentation pattern of a molecule is key to developing a selective and sensitive MS/MS method. In the absence of empirical data for this compound, we propose a fragmentation pathway based on the known behavior of similar chemical moieties, including aromatic ketones and ethyl esters.[4]

Under positive mode Electrospray Ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺. Collision-Induced Dissociation (CID) of this precursor ion is likely to proceed through several key fragmentation routes:

  • Alpha-Cleavage adjacent to the Ketone: A primary fragmentation pathway for ketones involves the cleavage of the C-C bond adjacent to the carbonyl group.[4][5] This would result in the formation of a stable acylium ion.

  • Loss of the Ethyl Ester Group: Esters are known to fragment through the loss of the alkoxy group (-OR).[4]

  • Cleavage of the Aliphatic Chain: The long hydrocarbon chain can undergo fragmentation at various points.

  • Rearrangement Reactions: The presence of a gamma-hydrogen relative to the ketone could potentially lead to a McLafferty-type rearrangement, although this is more common in electron ionization.[5]

Proposed Fragmentation Diagram

G M [M+H]⁺ m/z 285.13 F1 Loss of C₂H₅OH m/z 239.09 M->F1 - C₂H₅OH F2 Loss of C₂H₄ m/z 257.12 M->F2 - C₂H₄ F3 Difluorobenzoyl cation m/z 141.02 M->F3 α-cleavage F4 Loss of C₆H₁₀O₂ m/z 155.05 F3->F4 - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Detailed Application Protocols

This section provides a step-by-step guide for the LC-MS/MS analysis of this compound. These protocols are designed to be a robust starting point for method development and will likely require further optimization and validation for specific applications.

Standard and Sample Preparation

The accuracy of quantitative analysis is fundamentally dependent on the precise preparation of standards and samples.

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Intermediate Stock Solution (100 µg/mL): Dilute 1 mL of the 1 mg/mL stock solution to 10 mL with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the intermediate stock solution with a 50:50 mixture of methanol and water to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

LC-MS/MS System and Operating Conditions

The following conditions are recommended as a starting point for method development.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good initial choice for retaining this relatively non-polar molecule.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-10% B, holding for 0.5 minutes.

    • Ramp to 95% B over 3-5 minutes.

    • Hold at 95% B for 1 minute.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions: Based on the proposed fragmentation, the following transitions are recommended for initial evaluation:

    • Precursor Ion (Q1): m/z 285.1

    • Product Ions (Q3): m/z 141.0 (quantitative), m/z 239.1 (qualitative)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Stock Solution (1 mg/mL in Methanol) P2 Working Standards (Serial Dilution) P1->P2 LC HPLC/UHPLC Separation (C18 Column) P2->LC MS ESI-MS/MS Detection (Positive Mode, MRM) LC->MS DA Quantification (Calibration Curve) MS->DA DV Method Validation DA->DV

Caption: Workflow for the LC-MS/MS analysis of this compound.

Method Validation: Ensuring Trustworthy Results

A self-validating system is crucial for the integrity of any analytical protocol. While a full validation was not performed for this application note, a comprehensive validation plan should be executed according to ICH guidelines and should include the following parameters:

  • Specificity and Selectivity: Assess interference from matrix components by analyzing blank samples.

  • Linearity and Range: Establish a calibration curve over the desired concentration range and determine the coefficient of determination (r²).

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QC samples).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Experimentally determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assess the stability of the analyte in the sample matrix under various storage conditions (freeze-thaw, short-term, and long-term).

Conclusion and Future Perspectives

This application note provides a detailed, foundational protocol for the quantitative analysis of this compound by LC-MS/MS. The proposed method, based on established scientific principles and data from analogous compounds, offers a robust starting point for researchers in the pharmaceutical and chemical industries. The elucidated potential fragmentation pathways provide a basis for developing highly selective MRM transitions. Further optimization and rigorous validation of this method will be essential to adapt it for specific applications, ensuring the generation of accurate and reliable data that is crucial for advancing scientific research and drug development.

References

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2016). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (n.d.). JoVE. [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. (2023). Journal of Chromatography B. [Link]

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Application Note: Infrared Spectroscopic Analysis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate for Quality Control in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is a poly-functional organic molecule, characteristic of intermediates used in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure comprises an aliphatic ester, an aryl ketone, and a disubstituted aromatic ring. The precise arrangement of these functional groups is critical to its reactivity and the ultimate purity of the final API.

Infrared (IR) spectroscopy is a rapid, non-destructive, and highly specific analytical technique that serves as a cornerstone for the chemical identification and quality assessment of such intermediates. By measuring the absorption of infrared radiation by a molecule's specific vibrational modes, IR spectroscopy provides a unique chemical "fingerprint." This application note details a comprehensive protocol for the analysis of this compound using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, outlines the interpretation of its characteristic spectral features, and discusses its application in a regulated drug development environment.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of this compound dictates its infrared spectrum. Each functional group possesses characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands.

Chemical Structure:

(Simplified 2D representation)

The primary vibrational modes of interest are:

  • C=O (Aryl Ketone) Stretch: The carbonyl group conjugated with the difluorophenyl ring is expected to have a strong absorption band. Conjugation typically lowers the frequency compared to a simple aliphatic ketone[1].

  • C=O (Ester) Stretch: The aliphatic ester carbonyl group will also produce a strong, characteristic absorption band at a higher frequency than the ketone[2].

  • C-H (Aliphatic & Aromatic) Stretches: Aliphatic C-H bonds (from the heptanoate chain) will absorb just below 3000 cm⁻¹, while aromatic C-H bonds on the phenyl ring will absorb just above 3000 cm⁻¹[2][3].

  • C-F (Aryl Fluoride) Stretches: The carbon-fluorine bonds on the aromatic ring give rise to strong, characteristic absorptions in the fingerprint region[4].

  • C-O (Ester) Stretches: These vibrations typically result in strong bands within the fingerprint region.

  • C=C (Aromatic) Stretches: The stretching of carbon-carbon bonds within the benzene ring produces a series of bands of variable intensity[3][5].

  • C-H (Aromatic) Out-of-Plane Bending: These strong absorptions in the lower wavenumber region of the fingerprint region are highly diagnostic of the substitution pattern on the aromatic ring[6].

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this compound as it requires minimal to no sample preparation for liquids or solids, ensuring high reproducibility. The method relies on an evanescent wave that penetrates a small distance into the sample in contact with the ATR crystal[7].

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Sample: this compound (solid or oil).

  • Cleaning Supplies: Reagent-grade isopropyl alcohol or acetone and lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropyl alcohol. Allow the solvent to fully evaporate.

  • Background Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient atmospheric conditions and the instrument's response, which will be subtracted from the sample spectrum. A typical background scan consists of 32-64 co-added interferograms at a resolution of 4 cm⁻¹[8].

  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, use the integrated pressure arm to apply firm, consistent pressure to ensure complete contact between the sample and the crystal surface[8].

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 32-64 scans)[8].

  • Post-Measurement Cleaning: After the measurement, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

  • Data Processing: The resulting spectrum should be displayed in absorbance or transmittance mode. Apply an ATR correction if necessary, and perform a baseline correction to ensure the spectral baseline is flat.

System of Self-Validation
  • Background Integrity: The background spectrum should be a flat line, free of significant peaks from atmospheric CO₂ (~2350 cm⁻¹) or water vapor (broad bands ~3700-3500 cm⁻¹ and ~1800-1500 cm⁻¹).

  • Reference Standard: Periodically verify instrument performance using a polystyrene film. The accuracy of the wavenumber scale should be checked against known polystyrene peaks[8].

  • Reproducibility: Replicate measurements of the same sample should yield visually identical spectra, with a spectral overlay match of ≥95% for identity confirmation[8].

Data Analysis and Interpretation

The IR spectrum of this compound is characterized by several strong, diagnostic absorption bands. The table below summarizes the expected peak assignments based on established correlation tables and data from similar structures.

Table 1: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Expected IntensityFunctional GroupVibrational Mode Assignment
3100–3010Weak to MediumC-H (Aromatic)C-H Stretching[3][5]
2950–2850Medium to StrongC-H (Aliphatic)Asymmetric & Symmetric CH₂, CH₃ Stretching[2]
~1735StrongC=O (Ester)Carbonyl Stretching[2]
~1690StrongC=O (Aryl Ketone)Carbonyl Stretching (Conjugated)[1][4]
~1605, ~1520MediumC=C (Aromatic)Ring Stretching[5][9]
~1270StrongC-O (Ester)Asymmetric C-O-C Stretching[4]
~1230StrongC-F (Aryl Fluoride)C-F Stretching[4]
900–800StrongC-H (Aromatic)Out-of-plane (OOP) Bending[6]

Note: The exact positions of peaks can vary slightly due to the specific molecular environment and sample phase.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol, from sample handling to final data interpretation.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Reporting Sample Receive Sample Clean_ATR Clean ATR Crystal (Isopropanol) Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to Crystal Background->Apply_Sample Acquire_Sample Acquire Sample Spectrum Apply_Sample->Acquire_Sample Process Process Spectrum (Baseline/ATR Correction) Acquire_Sample->Process Interpret Interpret Spectrum (Peak Assignment) Process->Interpret Report Generate Report Interpret->Report

Caption: ATR-FTIR analysis workflow for pharmaceutical intermediates.

Applications in a Drug Development Context

This standardized protocol is integral to several key stages of pharmaceutical development:

  • Identity Confirmation: The fingerprint region (roughly 1500–600 cm⁻¹) is unique to the molecule. By comparing the acquired spectrum to a qualified reference standard, this method provides unambiguous confirmation of the material's identity, as required by pharmacopeias[10].

  • Purity Assessment: The absence of unexpected peaks can indicate the absence of impurities, such as residual starting materials or solvents. For example, the absence of a broad O-H stretch around 3300 cm⁻¹ would confirm the absence of carboxylic acid or alcohol impurities.

  • Stability Studies: By analyzing samples over time under various storage conditions, FTIR can detect chemical changes associated with degradation, such as the appearance of new carbonyl bands or shifts in existing peaks.

  • Reaction Monitoring: In process development, in-situ ATR-FTIR probes can be used to monitor the disappearance of reactants and the appearance of the product in real-time, aiding in reaction optimization.

Conclusion

ATR-FTIR spectroscopy is an indispensable tool for the characterization of pharmaceutical intermediates like this compound. The protocol described herein provides a robust, reliable, and efficient method for confirming molecular structure, assessing purity, and ensuring batch-to-batch consistency. The distinct and well-defined absorption bands corresponding to the ester, aryl ketone, and difluorophenyl moieties allow for a confident and detailed spectral interpretation, making it a critical component of quality control in the pharmaceutical industry.

References

  • BenchChem. An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.
  • AIP Publishing. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters | The Journal of Chemical Physics.
  • National Institute of Standards and Technology. NIST Chemistry WebBook.
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics.
  • ChemicalBook. Ethyl heptanoate (106-30-9)IR1.
  • University of Calgary. IR Spectroscopy Tutorial: Ketones.
  • Agilent Technologies. Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.
  • PubMed. Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters.
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  • PubChem. Ethyl Heptanoate | C9H18O2 | CID 7797.
  • SOP Guide for Pharma. Analytical Method Development: ATR-FTIR Method SOP – V 2.0.
  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction.
  • Biological Magnetic Resonance Bank. bmse000550 Ethyl Heptanoate at BMRB.
  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • University of Calgary. IR Spectroscopy Tutorial: Aromatics.
  • University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR).
  • The Good Scents Company. ethyl heptanoate, 106-30-9.
  • Spectra Analysis. Determining benzene ring substitution patterns from IR spectra.
  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.
  • National Institute of Standards and Technology. Heptanoic acid, ethyl ester.

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The Strategic Role of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate in Modern Drug Discovery: Application Notes for the Synthesis of P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Intermediates in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The 3,4-difluorophenyl moiety, in particular, is a prevalent feature in numerous pharmaceuticals due to its ability to modulate electronic properties and resist metabolic degradation. This application note focuses on Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate , a key intermediate whose structural architecture is pivotal in the synthesis of advanced therapeutic agents. Its heptanoic acid backbone provides a versatile linker, while the difluorinated aromatic ring is crucial for target engagement and enhancing drug-like properties. The primary application of this intermediate is in the synthesis of potent antiplatelet agents, most notably Ticagrelor.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic workflows. The table below summarizes its key identifiers and properties.

PropertyValue
CAS Number 898752-28-8
Molecular Formula C₁₅H₁₈F₂O₃
Molecular Weight 284.31 g/mol
Appearance Inquire with supplier
Purity ≥98% (typically)

Standard analytical techniques for the characterization and quality control of this intermediate include ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. These methods are crucial for confirming the structural integrity and purity of the compound before its use in subsequent reactions.

Application as a Key Intermediate in the Synthesis of Ticagrelor

This compound is a critical building block in the multi-step synthesis of Ticagrelor, a direct-acting and reversible P2Y12 receptor antagonist.[1][3] Ticagrelor is a vital medication for the prevention of thrombotic events in patients with acute coronary syndrome. The synthesis of Ticagrelor involves the strategic assembly of a triazolopyrimidine core, a cyclopentanediol side chain, and the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety. While various synthetic routes to Ticagrelor exist, many converge on intermediates that are structurally analogous to or derived from this compound.

The following diagram illustrates a generalized synthetic pathway for Ticagrelor, highlighting the incorporation of the difluorophenyl group.

Ticagrelor_Synthesis A This compound (or related precursor) D Key Intermediate (Assembled Core) A->D Incorporation of difluorophenyl moiety B Cyclopentane Derivative B->D Side-chain attachment C Pyrimidine Core (e.g., 4,6-dichloro-5-nitro-2- (propylthio)pyrimidine) C->D Core formation F Ticagrelor D->F Coupling E (1R,2S)-2-(3,4-difluorophenyl) cyclopropylamine E->F Amine coupling

Caption: Generalized synthetic pathway to Ticagrelor.

Protocol: Synthesis of a Ticagrelor Precursor from a Heptanoate Derivative

This protocol outlines a representative synthetic step illustrating the utilization of a heptanoate derivative in the construction of a key Ticagrelor intermediate. This procedure is based on established synthetic strategies for similar compounds and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents:

  • This compound (or a suitable precursor)

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride

  • A suitable triazolopyrimidine core (e.g., a chlorinated derivative)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous aprotic solvent (e.g., Acetonitrile or Tetrahydrofuran)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve the chlorinated triazolopyrimidine core (1.0 eq) in anhydrous acetonitrile.

  • Addition of Amine: To the stirred solution, add (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq) at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Ticagrelor precursor.

The Role of the 3,4-Difluorophenyl Moiety in P2Y12 Receptor Antagonism

The 3,4-difluorophenyl group in Ticagrelor plays a multifaceted role in its pharmacological activity. It is a key component of the pharmacophore that interacts with the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation. Ticagrelor, by binding to the P2Y12 receptor, prevents this cascade.

The fluorine atoms on the phenyl ring enhance the binding affinity of Ticagrelor to the receptor through favorable electrostatic and hydrophobic interactions. Furthermore, the C-F bonds are highly stable and resistant to metabolic cleavage by cytochrome P450 enzymes, which contributes to the drug's favorable pharmacokinetic profile and duration of action.

The following diagram illustrates the simplified signaling pathway of the P2Y12 receptor and the inhibitory action of Ticagrelor.

P2Y12_Signaling cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor (GPCR) ADP->P2Y12 Binds to G_protein Gi Protein Activation P2Y12->G_protein Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Inhibits AC Adenylyl Cyclase Inhibition G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to VASP VASP-P Inhibition cAMP->VASP Leads to Aggregation Platelet Aggregation VASP->Aggregation Promotes

Caption: Simplified P2Y12 signaling and Ticagrelor's mechanism.

Conclusion

This compound represents a sophisticated and highly valuable intermediate for the synthesis of complex pharmaceutical agents. Its utility is exemplified in the construction of Ticagrelor, where the difluorophenyl moiety is integral to the drug's efficacy as a P2Y12 receptor antagonist. The synthetic protocols and mechanistic understanding presented in this application note are intended to guide researchers and drug development professionals in the effective use of this and similar fluorinated building blocks in the pursuit of novel therapeutics.

References

  • AstraZeneca. (2011). BRILINTA® (ticagrelor) Prescribing Information. [Link]

  • Gagillapur, V. et al. (2018). Synthesis of High Pure Ticagrelor, an Anti-Platelet Drug Substance and its Possible Process Related Impurities. RASĀYAN Journal of Chemistry, 11(2), 643-651. [Link]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
  • Pocock, S. J. et al. (2016). Ticagrelor versus clopidogrel in patients with acute coronary syndromes. The New England Journal of Medicine, 375(17), 1694-1695.
  • PubChem. Ticagrelor. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • U.S. Patent No. 9,604,991. (2017).
  • van Giezen, J. J., & Humphries, R. G. (2005). Preclinical and clinical studies with selective reversible direct P2Y12 antagonists. Seminars in Thrombosis and Hemostasis, 31(2), 195-204.
  • Zafrani, Y. et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Quinolines from Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive, in-depth exploration of a novel synthetic pathway to highly functionalized quinolines, commencing from the versatile starting material, Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. We will navigate through a strategic multi-step synthesis, elucidating the underlying chemical principles and providing detailed, field-tested protocols. This document is designed to empower researchers in drug discovery and organic synthesis with the knowledge to construct complex heterocyclic systems, leveraging a logical, experimentally-grounded approach.

Introduction: The Quinoline Moiety and a Novel Synthetic Strategy

Quinolines and their derivatives have garnered immense interest in drug discovery due to their wide spectrum of pharmacological activities, including anticancer and antimalarial properties.[2][3] The functionalization of the quinoline ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile.

This application note details a robust strategy for the synthesis of a novel quinoline derivative, starting from this compound. As this γ-keto ester is not a direct precursor for classical quinoline syntheses like the Friedländer or Skraup reactions, a multi-step approach is necessary. Our proposed pathway hinges on the strategic functionalization of the difluorophenyl ring to facilitate an intramolecular cyclization, culminating in the formation of the quinoline core.

The overall synthetic workflow is depicted below:

Quinoline Synthesis Workflow start Ethyl 7-(3,4-difluorophenyl)- 7-oxoheptanoate intermediate1 Ethyl 7-(2-nitro-4,5-difluorophenyl)- 7-oxoheptanoate start->intermediate1   Regioselective   Nitration intermediate2 Ethyl 7-(2-amino-4,5-difluorophenyl)- 7-oxoheptanoate intermediate1->intermediate2   Nitro Group   Reduction product Ethyl 2,3-dihydro-1H-cyclopenta[b]quinoline- 3-carboxylate derivative intermediate2->product   Intramolecular   Cyclization

Caption: Proposed synthetic workflow for the target quinoline.

Part 1: Regioselective Nitration of the Aryl Ketone

The initial and most critical step is the introduction of a nitro group onto the 3,4-difluorophenyl ring, positioned ortho to the activating carbonyl group. This is achieved through a carefully controlled electrophilic aromatic substitution.

Scientific Rationale

The directing effects of the substituents on the aromatic ring govern the regioselectivity of the nitration. The acyl group is a deactivating group and a meta-director. Conversely, the fluorine atoms are deactivating yet ortho, para-directing. In this scenario, the position ortho to the acyl group and para to the fluorine at C4 is the most sterically accessible and electronically favored for substitution.

Experimental Protocol: Synthesis of Ethyl 7-(2-nitro-4,5-difluorophenyl)-7-oxoheptanoate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound898752-28-8284.3110.0 g (35.2 mmol)
Fuming Nitric Acid (90%)7697-37-263.0115 mL
Concentrated Sulfuric Acid (98%)7664-93-998.0830 mL
Dichloromethane (DCM)75-09-284.93100 mL
IceN/AN/AAs needed
Saturated Sodium Bicarbonate Solution144-55-884.01As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (30 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add this compound (10.0 g, 35.2 mmol) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the starting material is fully dissolved, add fuming nitric acid (15 mL) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 7-(2-nitro-4,5-difluorophenyl)-7-oxoheptanoate.

Part 2: Reduction of the Nitro Group to Form the Key Amine Intermediate

With the nitro group in place, the subsequent step is its reduction to a primary amine. This transformation is crucial as it furnishes the nucleophilic amino group required for the subsequent cyclization.

Scientific Rationale

The reduction of an aromatic nitro group to an amine is a well-established and reliable transformation in organic synthesis. Several methods are available, with the use of tin(II) chloride in hydrochloric acid being a common and effective choice for laboratory-scale synthesis due to its high efficiency and tolerance of other functional groups like esters and ketones.

Experimental Protocol: Synthesis of Ethyl 7-(2-amino-4,5-difluorophenyl)-7-oxoheptanoate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 7-(2-nitro-4,5-difluorophenyl)-7-oxoheptanoateN/A329.298.0 g (24.3 mmol)
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)10025-69-1225.6327.4 g (121.5 mmol)
Concentrated Hydrochloric Acid (37%)7647-01-036.4650 mL
Ethanol (95%)64-17-546.07100 mL
Sodium Hydroxide (5M solution)1310-73-240.00As needed
Ethyl Acetate141-78-688.11150 mL

Procedure:

  • In a 500 mL round-bottom flask, dissolve Ethyl 7-(2-nitro-4,5-difluorophenyl)-7-oxoheptanoate (8.0 g, 24.3 mmol) in ethanol (100 mL).

  • Add tin(II) chloride dihydrate (27.4 g, 121.5 mmol) to the solution.

  • Slowly add concentrated hydrochloric acid (50 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a 5M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate (3 x 20 mL).

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Ethyl 7-(2-amino-4,5-difluorophenyl)-7-oxoheptanoate, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part 3: Intramolecular Cyclization to the Quinoline Core

This final step involves an acid-catalyzed intramolecular cyclization of the amino-keto-ester to construct the desired quinoline ring system. This reaction is a variation of the Friedländer synthesis, where the reacting partners are present within the same molecule.[4]

Scientific Rationale

Under acidic conditions, the carbonyl group of the heptanoate chain is protonated, increasing its electrophilicity. The nucleophilic 2-amino group then attacks the activated carbonyl, initiating a condensation reaction. The subsequent cyclization is driven by the formation of the stable aromatic quinoline ring. The reaction is designed to favor an intramolecular pathway.

Intramolecular Cyclization Mechanism cluster_0 Mechanism Overview A Protonation of Keto Group B Nucleophilic Attack by Amino Group A->B C Formation of Hemiaminal Intermediate B->C D Dehydration to form Imine C->D E Tautomerization and Intramolecular Aldol-type Condensation D->E F Dehydration and Aromatization E->F G Final Quinoline Product F->G

Caption: Key steps in the intramolecular cyclization.

Experimental Protocol: Synthesis of the Final Quinoline Product

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
Ethyl 7-(2-amino-4,5-difluorophenyl)-7-oxoheptanoateN/A299.335.0 g (16.7 mmol)
Polyphosphoric Acid (PPA)8017-16-1N/A50 g
Toluene108-88-392.14100 mL
Saturated Sodium Bicarbonate Solution144-55-884.01As needed

Procedure:

  • In a 250 mL round-bottom flask, add polyphosphoric acid (50 g).

  • Heat the PPA to 80 °C with mechanical stirring.

  • Add a solution of Ethyl 7-(2-amino-4,5-difluorophenyl)-7-oxoheptanoate (5.0 g, 16.7 mmol) in toluene (20 mL) dropwise to the hot PPA.

  • After the addition, increase the temperature to 120 °C and maintain for 6 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of ice and water (200 mL).

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final quinoline product.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the synthesis of novel, highly substituted quinolines from this compound. By employing a strategic sequence of regioselective nitration, nitro group reduction, and a final intramolecular cyclization, this protocol opens avenues for the creation of diverse quinoline libraries for drug discovery and development. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of other complex heterocyclic systems.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - NIH. [Link]

Sources

Application Notes and Protocols: Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate in Medicinal Chemistry

This compound is a bespoke chemical entity of significant interest to the drug discovery and development community. Its structural architecture, featuring a flexible seven-carbon chain, a reactive keto-ester functionality (a 1,6-dicarbonyl equivalent), and a difluorinated phenyl ring, presents a unique combination of features for the synthesis of novel heterocyclic compounds. The 3,4-difluorophenyl motif is a well-established bioisostere for a variety of functional groups, often enhancing metabolic stability and receptor binding affinity through favorable electronic and lipophilic interactions.

This technical guide provides researchers, medicinal chemists, and process scientists with a set of detailed, field-proven insights and actionable protocols for leveraging this compound in the synthesis of high-value heterocyclic scaffolds. The protocols are designed to be self-validating, with a focus on the causality behind experimental choices to empower researchers in their exploratory studies with this promising, yet underexplored, building block.

Core Synthetic Strategy: Harnessing the 1,6-Dicarbonyl Reactivity

The primary synthetic utility of this compound lies in its nature as a 1,6-keto-ester. This arrangement is a classical precursor for the construction of various six-membered heterocyclic rings through cyclocondensation reactions with dinucleophilic reagents. The general strategy involves the reaction of the two carbonyl groups with a reagent containing two nucleophilic centers, leading to the formation of a new ring system.

Application I: Synthesis of Dihydropyridazine Derivatives

The reaction of 1,6-dicarbonyl compounds with hydrazine is a well-established and reliable method for the synthesis of dihydropyridazines.[1][2] These six-membered nitrogen-containing heterocycles are prevalent in many biologically active molecules. The proposed reaction of this compound with hydrazine hydrate is anticipated to proceed via a sequential condensation mechanism to yield the corresponding dihydropyridazine.

Proposed Reaction Mechanism

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic ketone carbonyl, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl, leading to a cyclic intermediate which then eliminates ethanol to afford the final dihydropyridazine product.

Experimental Protocol: Synthesis of 6-(3,4-Difluorophenyl)-3,4,5,6-tetrahydro-3-pyridazinone

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add deionized water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired dihydropyridazine.

Parameter Proposed Condition Rationale
Solvent EthanolGood solubility for reactants and facilitates the reaction at reflux temperature.
Catalyst Glacial Acetic AcidProtonates the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction rate.
Temperature RefluxProvides the necessary activation energy for the cyclization and dehydration steps.
Work-up Aqueous washRemoves excess hydrazine, acetic acid, and other water-soluble impurities.
Visualization of the Synthetic Workflow

G start This compound reagents Hydrazine Hydrate Glacial Acetic Acid Ethanol, Reflux start->reagents 1. Cyclocondensation workup Aqueous Work-up Extraction reagents->workup 2. Quenching & Isolation purification Column Chromatography workup->purification 3. Purification product 6-(3,4-Difluorophenyl)-3,4,5,6-tetrahydro-3-pyridazinone purification->product

Caption: Proposed workflow for the synthesis of a dihydropyridazine derivative.

Application II: Synthesis of Dihydropyridine Scaffolds via a Modified Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines.[3] While the traditional Hantzsch synthesis involves a β-ketoester, an aldehyde, and ammonia, the 1,6-dicarbonyl nature of this compound allows for a modified approach. By reacting it with an aldehyde and a source of ammonia, a tetrahydropyridine derivative can be plausibly synthesized.

Proposed Reaction Pathway

This proposed transformation would likely proceed through a series of condensation and cyclization steps. Initially, the more reactive ketone of the starting material would likely react with ammonia to form an enamine. Concurrently, the aldehyde could react with another molecule of ammonia to form an imine. A Michael addition of the enamine to an α,β-unsaturated intermediate (formed in situ) followed by cyclization and dehydration would lead to the dihydropyridine ring. The ester functionality of the starting material would be incorporated into the final heterocyclic ring.

Experimental Protocol: Exploratory Synthesis of Ethyl 4-(Aryl)-2-(3,4-difluorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Materials:

  • This compound

  • Aryl aldehyde (e.g., benzaldehyde)

  • Ammonium acetate or Ammonium hydroxide

  • Ethanol or isopropanol

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aryl aldehyde (1.1 eq) in ethanol (15 mL/mmol).

  • Add ammonium acetate (1.5 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion (or when no further change is observed), cool the reaction to ambient temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

Parameter Proposed Condition Rationale
Ammonia Source Ammonium AcetateActs as both a source of ammonia and a mild acidic catalyst.
Solvent Ethanol/IsopropanolCommon solvents for Hantzsch-type reactions, providing good solubility for the reactants.
Temperature RefluxTo drive the multiple condensation and cyclization steps to completion.
Purification Crystallization/ChromatographyTo isolate the desired product from potential side products and unreacted starting materials.
Logical Diagram of the Proposed Dihydropyridine Synthesis

G cluster_reactants Reactants start This compound reaction Multi-component Reaction (Ethanol, Reflux) start->reaction aldehyde Aryl Aldehyde aldehyde->reaction ammonia Ammonium Acetate ammonia->reaction product Substituted Dihydropyridine reaction->product Cyclization & Dehydration

Sources

Application Notes & Protocols: Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals exploring novel applications of functionalized organic molecules.

Introduction: Unveiling the Potential of a Fluorinated Keto-Ester

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is a molecule possessing a unique combination of functional groups that suggest significant, yet largely unexplored, potential in materials science. Its structure, featuring a difluorophenyl ketone linked to a flexible aliphatic chain terminating in an ethyl ester, offers a versatile platform for designing next-generation polymers and organic electronic materials.

The presence of the 3,4-difluorophenyl ketone moiety is particularly noteworthy. The fluorine atoms are highly electronegative, which can lower the HOMO and LUMO energy levels of the molecule, enhancing its thermal stability and resistance to oxidative degradation. This electronic perturbation is a key design element in many modern organic electronic materials.[1][2] The aromatic ketone group itself provides rigidity and is known to be a constituent of high-performance polymers like poly(aryl ether ketone)s (PAEKs), which are valued for their thermal and mechanical robustness.[3]

The aliphatic heptanoate chain imparts flexibility and solubility, while the terminal ethyl ester serves as a reactive handle for a variety of chemical transformations, most notably polymerization reactions such as polycondensation.[4][5] This guide will provide detailed protocols for two potential, high-impact applications of this molecule: as a monomer for the synthesis of specialty fluorinated polyesters and as a functional material for organic electronics.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted/Typical)Significance in Materials Science
Molecular FormulaC₁₅H₁₈F₂O₃Foundation for molecular weight and elemental composition.
Molecular Weight284.30 g/mol Influences solubility, volatility, and reaction stoichiometry.
Boiling Point> 300 °C (Predicted)High boiling point suggests low volatility, suitable for melt processing and vacuum deposition techniques.
SolubilitySoluble in common organic solvents (e.g., THF, Chloroform, Toluene)Crucial for solution-based processing, such as spin-coating for thin films or solution polymerization.[6][7]
Fluorine Content~13.4% by massEnhances thermal stability, oxidative resistance, and modifies electronic properties.

Application I: Monomer for High-Performance Fluorinated Polyesters

The bifunctional nature of this compound (after modification) makes it an excellent candidate as a monomer for producing specialty polyesters. By first hydrolyzing the ester to a carboxylic acid and reducing the ketone to a secondary alcohol, a di-functional hydroxy acid monomer is created. This monomer can then undergo self-polycondensation to yield a polyester with the fluorinated phenyl group as a pendant moiety. Such polymers are anticipated to exhibit enhanced thermal stability and potentially unique dielectric properties due to the fluorine content.[8][9][10]

Scientific Rationale

The inclusion of the bulky, fluorinated aromatic side group along the polyester backbone is expected to disrupt chain packing, leading to amorphous polymers with good solubility.[9] The fluorine atoms can increase the glass transition temperature (Tg) and improve thermal stability compared to non-fluorinated analogues.[8] Furthermore, polymers containing β-keto groups have been investigated for their potential to balance performance with degradability.[11] This synthetic protocol creates a polyester with a structure that could be valuable for applications in advanced coatings, dielectric films, or specialty engineering plastics.

Experimental Workflow Diagram

workflow1 cluster_Monomer Monomer Synthesis cluster_Polymer Polymerization & Characterization start Ethyl 7-(3,4-difluorophenyl) -7-oxoheptanoate hydrolysis Step 1: Hydrolysis (LiOH, THF/H₂O) start->hydrolysis Ester to Acid reduction Step 2: Ketone Reduction (NaBH₄, Methanol) hydrolysis->reduction Ketone to Alcohol monomer 7-(3,4-difluorophenyl) -7-hydroxyheptanoic acid (DFHHA Monomer) reduction->monomer poly Step 3: Melt Polycondensation (Catalyst, High Temp/Vacuum) monomer->poly Polymerize purify Step 4: Purification (Precipitation in Methanol) poly->purify dry Step 5: Drying (Vacuum Oven) purify->dry char Step 6: Characterization (GPC, DSC, TGA, NMR) dry->char

Caption: Workflow for polyester synthesis from the target molecule.

Protocol 1: Synthesis of Poly[7-(3,4-difluorophenyl)-7-hydroxyheptanoate]

Part A: Monomer Synthesis - 7-(3,4-difluorophenyl)-7-hydroxyheptanoic acid (DFHHA)

  • Hydrolysis of the Ester:

    • Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 12-18 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Reduction of the Ketone:

    • Dissolve the crude carboxylic acid from the previous step in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by slowly adding 1M HCl until gas evolution ceases and the pH is acidic.

    • Remove the methanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude DFHHA monomer. Purify by column chromatography if necessary.

Part B: Polycondensation

  • Setup:

    • Place the purified DFHHA monomer (10 g) and a catalytic amount of antimony(III) oxide (Sb₂O₃, ~300 ppm) into a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Polymerization:

    • Heat the flask to 180 °C under a slow stream of nitrogen for 2 hours to facilitate the initial esterification and removal of water.

    • Increase the temperature to 220-240 °C and gradually apply a vacuum (to <1 Torr) over 1 hour.

    • Continue the reaction under high vacuum and elevated temperature for 4-6 hours, observing the increase in viscosity of the melt.

  • Purification and Isolation:

    • Cool the reactor to room temperature and dissolve the resulting polymer in a minimal amount of chloroform.

    • Slowly pour the polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

    • Filter the white, fibrous polymer, wash with fresh methanol, and dry in a vacuum oven at 80 °C for 24 hours.

Application II: Functional Material for Organic Electronics

The electron-deficient nature of the difluorophenyl ring makes this compound a promising candidate for an electron transport material (ETM) in organic light-emitting diodes (OLEDs).[1][12] ETMs facilitate the injection and transport of electrons from the cathode to the emissive layer, which is critical for achieving efficient charge recombination and light emission.[2][13] The aliphatic chain may enhance solubility for solution-based processing techniques like spin-coating or inkjet printing, which are attractive for low-cost, large-area device fabrication.[14][15][16]

Scientific Rationale

An effective ETM should possess appropriate energy levels (a low LUMO for efficient electron injection from the cathode) and good film-forming properties.[17] The fluorine atoms are known to lower the LUMO energy, potentially reducing the electron injection barrier from common cathodes like aluminum.[1] The molecule's non-planar structure, due to the aliphatic chain, may inhibit crystallization, leading to the formation of smooth, amorphous thin films, which is beneficial for device performance by reducing defects and shorting pathways.[18][19] This protocol outlines the fabrication and characterization of a simple OLED device to test the efficacy of the title compound as an ETM.

Experimental Workflow Diagram

workflow2 cluster_Prep Preparation & Fabrication cluster_Test Device Testing solution Step 1: Solution Formulation (Dissolve in Toluene) spin_etm Step 5: ETM Deposition (Target Compound) solution->spin_etm substrate Step 2: Substrate Cleaning (ITO-coated glass) spin_htl Step 3: HTL Deposition (e.g., PEDOT:PSS) substrate->spin_htl spin_eml Step 4: EML Deposition (e.g., Alq3) spin_htl->spin_eml spin_eml->spin_etm cathode Step 6: Cathode Deposition (Thermal Evaporation of LiF/Al) spin_etm->cathode ivl Step 7: Electrical Testing (Current-Voltage-Luminance) cathode->ivl Characterize el Step 8: Optical Testing (Electroluminescence Spectrum) ivl->el results Data Analysis (Efficiency, Turn-on Voltage) el->results

Sources

Application Notes and Protocols: Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate as a Pivotal Building Block for Novel P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing drug-like properties. The unique physicochemical characteristics of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. "Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate" is a prime exemplar of a fluorinated building block with significant potential in the development of enzyme inhibitors and receptor antagonists.

This ketoester derivative, featuring a difluorophenyl moiety, serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its most notable application is as a key precursor in the synthesis of Ticagrelor, a potent and selective P2Y12 receptor antagonist.[1][2] Ticagrelor is an antiplatelet medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[3] The 3,4-difluorophenyl group is a critical pharmacophore that contributes to the high binding affinity and efficacy of Ticagrelor.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "this compound" as a versatile building block. We will delve into its chemical properties, provide a detailed synthetic protocol for its conversion into a key downstream intermediate, and outline methodologies for the characterization and biological evaluation of the resulting compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthetic chemistry and process development. The following table summarizes the key properties of "this compound".

PropertyValueReference
CAS Number 898752-28-8
Molecular Formula C₁₅H₁₈F₂O₃
Molecular Weight 284.31 g/mol
Appearance Not specified, likely a liquid or low-melting solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
Purity >98% (typically available from commercial suppliers)

Synthetic Protocol: From Ketoester to a Key Cyclopropylamine Intermediate

The following protocol details a representative synthetic transformation of "this compound" to a crucial cyclopropylamine intermediate, a core component of Ticagrelor. This multi-step synthesis involves the formation of a cyclopropyl ring and subsequent introduction of an amine functionality. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Experimental Workflow: Synthesis of the Cyclopropylamine Intermediate

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Amine Introduction cluster_2 Purification & Characterization start This compound step1 Reaction with a suitable cyclopropanating agent (e.g., a sulfur ylide) start->step1 product1 Ethyl 2-(3,4-difluorobenzoyl)cyclopropanecarboxylate step1->product1 step2 Conversion of the ester to an amine via a multi-step sequence (e.g., hydrolysis, amide formation, Hofmann rearrangement or Curtius rearrangement) product1->step2 product2 (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine step2->product2 purification Column Chromatography product2->purification characterization NMR, MS, IR Spectroscopy purification->characterization

Caption: Synthetic workflow for the conversion of the ketoester to a key cyclopropylamine intermediate.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxonium methylide (or other suitable cyclopropanating agent)

  • Toluene, Tetrahydrofuran (THF) (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Oxalyl chloride

  • Ammonia solution

  • Sodium hypobromite (or other Hofmann rearrangement reagent)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Cyclopropanation of the Ketoester

Causality: The ketone functionality of the starting material is converted to a cyclopropyl ring. The use of a sulfur ylide is a common and effective method for the cyclopropanation of ketones.

  • To a solution of "this compound" (1 equivalent) in anhydrous toluene, add a solution of dimethyl sulfoxonium methylide (1.1 equivalents) in THF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3,4-difluorobenzoyl)cyclopropanecarboxylate.

Step 2: Conversion to the Cyclopropylamine

Causality: The ester group is transformed into a primary amine. This is a multi-step process that can be achieved through various synthetic routes, such as the Hofmann or Curtius rearrangement of an intermediate amide.

  • Hydrolysis of the Ester: To the crude cyclopropyl ester from Step 1, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol. Heat the mixture to reflux for 4-6 hours. After cooling, acidify the solution with concentrated HCl to pH ~2. Extract the resulting carboxylic acid with dichloromethane.

  • Amide Formation: To the solution of the carboxylic acid in dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is then dissolved in fresh dichloromethane and cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise, and the mixture is stirred vigorously for 1 hour. The organic layer is separated, washed with water and brine, dried, and concentrated to yield the crude cyclopropylcarboxamide.

  • Hofmann Rearrangement: The crude amide is treated with a freshly prepared solution of sodium hypobromite at low temperature (0-5 °C). The reaction is carefully monitored until the starting amide is consumed. The resulting amine is then extracted into an organic solvent.

Purification and Characterization Protocol

Causality: Purification is essential to remove any unreacted starting materials, byproducts, and reagents to obtain the final product with high purity. Characterization is necessary to confirm the structure and identity of the synthesized compound.

  • Purification: The crude (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The structure of the purified product should be confirmed by standard analytical techniques.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the proton, carbon, and fluorine framework of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the primary amine.

Biological Evaluation: P2Y12 Receptor Antagonism Assay

The synthesized cyclopropylamine intermediate is a key component of Ticagrelor, a P2Y12 receptor antagonist.[1][3] The following is a generalized protocol for an in vitro assay to evaluate the inhibitory activity of compounds against the P2Y12 receptor.

Signaling Pathway of P2Y12 Receptor and Point of Inhibition

G cluster_0 Platelet Activation Cascade cluster_1 Inhibition by Ticagrelor Analogues ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Inhibition Gi->AC inhibits cAMP ↓ cAMP Levels AC->cAMP produces VASP VASP Phosphorylation Inhibition cAMP->VASP Platelet Platelet Aggregation VASP->Platelet inhibits Inhibitor Ticagrelor Analogue Inhibitor->P2Y12 Allosteric Antagonism

Caption: Simplified signaling pathway of the P2Y12 receptor and the inhibitory action of Ticagrelor analogues.

Protocol for P2Y12 Receptor Inhibition Assay (VASP Phosphorylation Assay)

Causality: This assay measures the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP), a downstream marker of P2Y12 receptor activation. Inhibition of the P2Y12 receptor leads to an increase in VASP phosphorylation.

Materials and Reagents:

  • Human platelet-rich plasma (PRP) or isolated human platelets

  • ADP (Adenosine diphosphate)

  • Prostaglandin E1 (PGE1)

  • VASP phosphorylation assay kit (commercially available)

  • Test compounds (synthesized Ticagrelor analogues) dissolved in a suitable solvent (e.g., DMSO)

  • Flow cytometer

Procedure:

  • Prepare platelet-rich plasma from fresh human blood or use isolated platelets.

  • Pre-incubate the platelets with varying concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37 °C.

  • Add PGE1 to stimulate the phosphorylation of VASP via the prostacyclin receptor pathway (this serves as a positive control for the assay).

  • Add ADP to activate the P2Y12 receptor.

  • After a short incubation period, fix and permeabilize the platelets according to the assay kit manufacturer's instructions.

  • Stain the platelets with fluorescently labeled antibodies specific for phosphorylated VASP.

  • Analyze the samples using a flow cytometer to quantify the level of VASP phosphorylation.

  • Calculate the percentage of inhibition of ADP-induced platelet aggregation for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

"this compound" is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of P2Y12 receptor antagonists like Ticagrelor. The presence of the difluorophenyl moiety is crucial for the biological activity of the final drug molecule. The protocols outlined in these application notes provide a framework for the synthesis, purification, characterization, and biological evaluation of compounds derived from this important intermediate. By understanding the rationale behind each experimental step, researchers can effectively utilize this building block to develop novel and potent enzyme inhibitors and receptor antagonists for the treatment of cardiovascular and other diseases.

References

  • AstraZeneca. (2011). BRILINTA (ticagrelor) prescribing information. U.S. Food and Drug Administration. [Link]

  • Venkat, S. V. R., et al. (2019). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 12(2), 633-640. [Link]

  • Patil, P. O., et al. (2018). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Beilstein Journal of Organic Chemistry, 14, 218-225. [Link]

  • Pochet, L., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Wikipedia. (2023). Dipeptidyl peptidase-4 inhibitor. [Link]

  • van der Wel, T., et al. (2020). Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry, 63(17), 9447–9465. [Link]

  • BRILINTA. (2025). Mechanism of Action (MOA). [Link]

  • Ghosh, A., & Sibi, M. P. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(58), 33245-33278. [Link]

  • Pérez-Pérez, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14590. [Link]

  • National Center for Biotechnology Information. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pubmed. [Link]

  • Teng, R. (2012). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Clinical Drug Investigation, 32(5), 305-318. [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. [Link]

  • Amerigo Scientific. (n.d.). Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. [Link]

  • Boger, D. L., et al. (2007). Structure–Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of medicinal chemistry, 50(14), 3359-3368. [Link]

  • U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. [Link]

  • Wikipedia. (2023). Ticagrelor. [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). [Link]

  • Boger, D. L., et al. (2007). Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(14), 3359-3368. [Link]

  • Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. [Link]

  • Thrombosis Canada. (2013). TICAGRELOR. [Link]

  • ChemRxiv. (2025). Structure-Property Relationship Analysis of α-Keto Ester Prodrugs of Monomethyl Fumarate as NRF2 Activators. [Link]

  • ResearchGate. (2025). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ticagrelor?. [Link]

Sources

Application Notes & Protocols: Development of Chemical Probes from Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Fluorinated Keto-Ester Scaffold

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is a versatile starting material for the synthesis of sophisticated chemical probes. Its structure combines three key features that can be strategically exploited: a difluorophenyl ketone, a terminal ethyl ester, and a flexible heptanoate linker. The difluorophenyl group offers unique properties, including increased metabolic stability and potential for enhanced binding interactions with biological targets. The ketone functionality can serve as a photoreactive group for covalent cross-linking or as a handle for bioorthogonal ligation. The ethyl ester provides a readily modifiable point for the attachment of various reporter tags, such as biotin or fluorophores, enabling detection and enrichment of target molecules.

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for transforming this compound into a suite of powerful chemical probes. We will explore its application in photoaffinity labeling for target identification, as well as the development of affinity-based probes for pull-down experiments and fluorescent imaging. The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to investigate complex biological systems.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is crucial for successful probe development.

PropertyValueSource
CAS Number 898752-28-8
Molecular Formula C15H18F2O3
Molecular Weight 284.31 g/mol
Hazard Irritant

Strategic Pathways for Chemical Probe Synthesis

The transformation of this compound into functional chemical probes involves a series of strategic chemical modifications. The overall workflow can be visualized as follows:

G start This compound hydrolysis Ester Hydrolysis start->hydrolysis 1. Saponification photo_probe Photoaffinity Probe (Intrinsic Property) start->photo_probe Intrinsic Benzophenone-like Photoreactivity activation Carboxylic Acid Activation hydrolysis->activation 2. e.g., EDC/NHS biotin_tag Biotinylation activation->biotin_tag 3a. Amine-functionalized Biotin fluorophore_tag Fluorophore Conjugation activation->fluorophore_tag 3b. Amine-functionalized Fluorophore affinity_probe Affinity-Based Probe fluorescent_probe Fluorescent Probe biotin_tag->affinity_probe fluorophore_tag->fluorescent_probe

Caption: Synthetic workflow for developing chemical probes.

Part 1: Synthesis of the Core Scaffold and Key Intermediates

While this compound is commercially available, understanding its synthesis provides context for potential modifications. A common route is the Friedel-Crafts acylation of 1,2-difluorobenzene.

Protocol 1.1: Synthesis of 7-(3,4-difluorophenyl)-7-oxoheptanoic acid

This protocol details the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent functionalization.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol (10 mL per gram of ester) in a round-bottom flask.

  • Add a 2 M aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Stir the reaction mixture at room temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by slowly adding 1 M HCl until the pH reaches approximately 2-3.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Part 2: Development of Affinity-Based Probes

Affinity-based probes are invaluable for identifying and isolating binding partners of a small molecule. Biotin is a commonly used affinity tag due to its high-affinity interaction with streptavidin.[1]

Protocol 2.1: Synthesis of a Biotinylated Affinity Probe

This protocol describes the conjugation of the carboxylic acid intermediate with an amine-functionalized biotin linker.

Materials:

  • 7-(3,4-difluorophenyl)-7-oxoheptanoic acid

  • Biotin-PEG-amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 7-(3,4-difluorophenyl)-7-oxoheptanoic acid (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate flask, dissolve Biotin-PEG-amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DMF.

  • Slowly add the biotin-amine solution to the activated ester solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product using preparative HPLC to obtain the final biotinylated probe.

Part 3: Development of Fluorescent Probes

Fluorescent probes enable the visualization of a small molecule's localization within cells and tissues.

Protocol 3.1: Synthesis of a Fluorescently Labeled Probe

This protocol outlines the coupling of the carboxylic acid intermediate with an amine-containing fluorophore.

Materials:

  • 7-(3,4-difluorophenyl)-7-oxoheptanoic acid

  • Amine-reactive fluorescent dye (e.g., 5-(aminoacetamido)fluorescein)

  • EDC, NHS, anhydrous DMF, TEA (as in Protocol 2.1)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere, protected from light

Procedure:

  • Follow steps 1 and 2 from Protocol 2.1 to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-reactive fluorescent dye (1.1 eq) and triethylamine (2.0 eq) in anhydrous DMF.

  • Slowly add the fluorophore solution to the activated ester solution.

  • Stir the reaction mixture at room temperature overnight in the dark.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the crude product using preparative HPLC, ensuring all steps are performed with minimal light exposure.

Part 4: Application in Photoaffinity Labeling

The benzophenone-like structure of the difluorophenyl ketone moiety makes the core scaffold a potential photoaffinity labeling (PAL) probe.[2] PAL is a powerful technique for identifying the direct binding targets of a small molecule.[3] Upon irradiation with UV light, the ketone can form a highly reactive diradical that covalently cross-links to nearby interacting proteins.[4]

G start Probe + Protein Target (Non-covalent complex) uv_light UV Irradiation (e.g., 365 nm) start->uv_light excited_state Excited State Ketone (Diradical) uv_light->excited_state crosslinking Covalent Cross-linking excited_state->crosslinking covalent_complex Covalent Probe-Protein Adduct crosslinking->covalent_complex analysis Downstream Analysis (e.g., Mass Spectrometry) covalent_complex->analysis

Caption: Workflow for a photoaffinity labeling experiment.

Protocol 4.1: General Protocol for Photoaffinity Labeling

This protocol provides a general workflow for using the biotinylated probe (from Protocol 2.1) in a PAL experiment.

Materials:

  • Biotinylated affinity probe

  • Cell lysate or purified protein of interest

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Streptavidin-agarose beads

  • SDS-PAGE reagents

  • Western blotting or mass spectrometry equipment

Procedure:

  • Incubate the biotinylated probe with the cell lysate or purified protein at a suitable concentration and time to allow for binding.

  • As a negative control, include a sample with a competitor compound or a sample that is not irradiated with UV light.

  • Transfer the samples to a petri dish on ice and irradiate with a 365 nm UV lamp for 15-30 minutes.

  • After irradiation, add streptavidin-agarose beads to the samples and incubate to capture the biotinylated probe and any cross-linked proteins.

  • Wash the beads several times with PBS to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining, western blotting for a specific target, or in-gel digestion and mass spectrometry for target identification.

Conclusion

This compound is a highly adaptable starting material for the creation of a diverse range of chemical probes. The protocols outlined in this guide provide a solid foundation for researchers to synthesize affinity-based and fluorescent probes, as well as to explore the intrinsic photoaffinity labeling capabilities of this scaffold. The strategic combination of the difluorophenyl ketone, the aliphatic linker, and the modifiable ester handle offers a powerful platform for dissecting complex biological processes and accelerating drug discovery efforts.

References

  • Trippier, P. C. (2013). Synthetic strategies for the biotinylation of bioactive small molecules. ChemMedChem, 8(2), 241-255. Available at: [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Photoaffinity labeling strategies for mapping the small molecule-protein interactome. Current Opinion in Chemical Biology, 16(1-2), 94-100. Available at: [Link]

  • Dormán, G., & Prestwich, G. D. (2000). Photoaffinity labeling of plasma proteins. Molecular and Cellular Proteomics, 1(6), 432-443. Available at: [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation for Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of Friedel-Crafts acylation, particularly with electronically deactivated aromatic substrates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve optimal results in your synthesis.

Introduction to the Challenge

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, enabling the production of valuable aryl ketones.[1][2] However, the reaction is not without its limitations, especially when dealing with electron-deficient aromatic rings.[3][4] The target molecule, this compound, presents a significant synthetic hurdle due to the strong deactivating effect of the two fluorine atoms on the benzene ring of 1,2-difluorobenzene. This guide will provide a systematic approach to addressing these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of 1,2-difluorobenzene so challenging?

The primary challenge lies in the electronic nature of the substrate. The two fluorine atoms are highly electronegative and withdraw electron density from the aromatic ring through the inductive effect (-I effect). This deactivation makes the ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion.[5] Friedel-Crafts reactions generally fail with strongly deactivated rings, such as nitrobenzene.[3] While halogens are also deactivating, the reaction is often still feasible, albeit requiring more forcing conditions.

Q2: What is the expected regioselectivity for the acylation of 1,2-difluorobenzene?

The two fluorine atoms are ortho, para-directing. In 1,2-difluorobenzene, this leads to potential acylation at the 3, 4, and to a lesser extent, the 5 and 6 positions. Steric hindrance from the ortho fluorine atoms will likely disfavor acylation at the 3 and 6 positions. Therefore, the primary product is expected to be the 4-acylated product, leading to the desired 3,4-difluorophenyl isomer. However, the formation of other regioisomers is possible and should be monitored.

Q3: Can I use a catalytic amount of Lewis acid for this reaction?

No, a stoichiometric amount of the Lewis acid is typically required for Friedel-Crafts acylation.[2] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation effectively sequesters the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is necessary.

Q4: What are the key safety precautions for this reaction?

Friedel-Crafts acylations are often exothermic and can produce corrosive byproducts like HCl gas. The Lewis acids used, such as aluminum chloride (AlCl₃), are highly moisture-sensitive and react violently with water. Therefore, all glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. The reaction should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Deactivated aromatic ring. 2. Inactive Lewis acid catalyst. 3. Insufficient reaction temperature.1. Use a more reactive Lewis acid (e.g., AlCl₃, FeCl₃). 2. Ensure anhydrous conditions; use freshly opened or sublimed AlCl₃. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Multiple Products 1. Isomeric acylation. 2. Impurities in starting materials.1. Optimize reaction conditions (temperature, solvent) to favor the desired isomer. 2. Purify starting materials (1,2-difluorobenzene and the acyl chloride) before use.
Dark Reaction Mixture/Tar Formation 1. Reaction temperature is too high. 2. Presence of moisture leading to side reactions.1. Maintain a lower reaction temperature, especially during the initial addition of reagents. 2. Ensure all reagents and solvents are scrupulously dry.
Difficult Product Isolation 1. Stable emulsion during aqueous workup. 2. Co-elution of isomers during chromatography.1. Add a small amount of a different organic solvent to break the emulsion. 2. Use a high-resolution chromatography column and optimize the eluent system.

Experimental Protocols

Part 1: Preparation of 7-Ethoxy-7-oxoheptanoyl chloride

This procedure involves two steps: the synthesis of pimelic acid monoethyl ester followed by its conversion to the acyl chloride.

Step 1: Synthesis of Pimelic Acid Monoethyl Ester

Pimelic acid can be mono-esterified through various methods. A common approach is the partial esterification of the diacid.

  • Materials:

    • Pimelic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid (catalyst)

    • Toluene

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine pimelic acid, a molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.

    • Heat the mixture to reflux and collect the water-ethanol azeotrope in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC until the desired ratio of monoester to diester and starting material is achieved.

    • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the pimelic acid monoethyl ester by fractional distillation or column chromatography.

Step 2: Conversion to 7-Ethoxy-7-oxoheptanoyl chloride

The monoester is then converted to the corresponding acyl chloride.[6]

  • Materials:

    • Pimelic acid monoethyl ester

    • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or another inert solvent

    • A catalytic amount of anhydrous dimethylformamide (DMF) if using oxalyl chloride.

  • Procedure:

    • In a dry, inert atmosphere, dissolve the pimelic acid monoethyl ester in anhydrous DCM.

    • If using oxalyl chloride, add a catalytic amount of DMF.

    • Slowly add a slight excess (e.g., 1.1-1.2 equivalents) of thionyl chloride or oxalyl chloride to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 7-ethoxy-7-oxoheptanoyl chloride, which can be used in the next step without further purification.

Part 2: Friedel-Crafts Acylation of 1,2-Difluorobenzene

This is the key step where the aryl ketone is formed.

  • Materials:

    • 7-Ethoxy-7-oxoheptanoyl chloride

    • 1,2-Difluorobenzene

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM) or nitrobenzene as solvent

  • Procedure:

    • Under an inert atmosphere, suspend anhydrous AlCl₃ (1.1-1.5 equivalents) in anhydrous DCM or nitrobenzene in a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 7-ethoxy-7-oxoheptanoyl chloride in the same anhydrous solvent to the AlCl₃ suspension.

    • After the addition is complete, add 1,2-difluorobenzene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for several hours. The reaction may require gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Visualizing the Workflow

Friedel_Crafts_Workflow cluster_0 Acyl Chloride Synthesis cluster_1 Friedel-Crafts Acylation cluster_2 Workup & Purification PimelicAcid Pimelic Acid Monoester Pimelic Acid Monoethyl Ester PimelicAcid->Monoester EtOH, H₂SO₄ AcylChloride 7-Ethoxy-7-oxoheptanoyl chloride Monoester->AcylChloride SOCl₂ or (COCl)₂ Reaction Reaction Mixture (AlCl₃, DCM) AcylChloride->Reaction Difluorobenzene 1,2-Difluorobenzene Difluorobenzene->Reaction ProductComplex Product-AlCl₃ Complex Reaction->ProductComplex Acylation Quench Aqueous Quench (HCl/Ice) ProductComplex->Quench Extraction Extraction & Wash Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Ethyl 7-(3,4-difluorophenyl) -7-oxoheptanoate Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Product Characterization

Expected Spectroscopic Data for this compound:

Technique Expected Features
¹H NMR - Aromatic protons (3H) in the range of 7.5-8.0 ppm, showing complex splitting patterns due to H-F and H-H coupling. - Triplet for the -CH₂- group adjacent to the carbonyl at ~2.9-3.1 ppm. - Quartet for the -O-CH₂- of the ethyl ester at ~4.1 ppm. - Triplet for the -CH₃ of the ethyl ester at ~1.2 ppm. - Multiplets for the other methylene groups in the aliphatic chain between 1.3-2.4 ppm.
¹³C NMR - Carbonyl carbon of the ketone at ~195-200 ppm. - Carbonyl carbon of the ester at ~173 ppm. - Aromatic carbons showing C-F coupling, with the carbons directly attached to fluorine exhibiting large coupling constants. - Methylene carbon of the ester at ~60 ppm. - Methyl carbon of the ester at ~14 ppm. - Other aliphatic carbons in the range of 24-40 ppm.
IR Spectroscopy - Strong C=O stretching band for the aromatic ketone around 1680-1700 cm⁻¹.[7] - Strong C=O stretching band for the ester around 1735 cm⁻¹.[8] - C-F stretching bands in the region of 1100-1300 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons.

References

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Friedel-Crafts Handout. (n.d.). What does and doesn't work in Friedel-Crafts reactions?. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Google Patents. (n.d.).
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]

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Technical Support Center: Synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. We will explore the underlying chemical principles to troubleshoot common issues, with a focus on identifying and mitigating the formation of key side products.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with an activated derivative of heptanedioic acid monoester, typically monoethyl pimeloyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] While effective, this electrophilic aromatic substitution reaction is sensitive to several parameters that can lead to impurity formation, impacting yield and purity.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, explains the root causes related to side product formation, and provides actionable solutions.

Q1: My final product yield is significantly lower than expected, and the crude reaction mixture looks complex on TLC/LC-MS. What are the likely causes?

A1: Low yield is often a multifaceted issue stemming from suboptimal reaction conditions or reagent quality. The most common culprits are:

  • Cause 1: Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes it to aluminum hydroxide, rendering it inactive. An inactive catalyst will fail to generate the necessary acylium ion electrophile, halting the reaction.[3]

  • Solution: Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored under inert gas (N₂ or Ar). Ensure all glassware is rigorously dried (oven or flame-dried) before use.

  • Cause 2: Competing Isomer Formation: While the 3,4-difluoro substitution pattern is the desired outcome, acylation can also occur at the position ortho to one of the fluorine atoms, yielding Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate. The fluorine atoms are ortho, para-directing groups; however, the C-4 position is sterically more accessible than the C-2 or C-5 positions, which are flanked by a fluorine atom.[4][5] Elevated temperatures can provide the necessary activation energy to overcome this steric barrier, leading to a mixture of isomers.

  • Solution: Maintain strict temperature control. The reaction should be initiated at a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride and catalyst, and then allowed to warm slowly to room temperature. Running the reaction at the lowest effective temperature will maximize regioselectivity for the desired 3,4-isomer.

  • Cause 3: Hydrolysis of the Ester: The aqueous workup step, especially if prolonged or performed under acidic conditions, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid (7-(3,4-difluorophenyl)-7-oxoheptanoic acid).[6][7] This introduces a highly polar impurity that can complicate purification.

  • Solution: Perform the aqueous quench and extraction steps efficiently and at low temperatures (e.g., using an ice bath). Neutralize the reaction mixture promptly with a mild base like sodium bicarbonate solution after the initial quench with dilute acid.[8]

Q2: My NMR spectrum shows an extra set of aromatic signals, suggesting an isomeric impurity. How do I confirm its identity and prevent its formation?

A2: As mentioned in Q1, the most probable isomeric side product is Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate.

  • Confirmation: The ¹H and ¹⁹F NMR spectra are definitive. The desired 3,4-isomer will show a distinct three-proton aromatic system, while the 2,3-isomer will also have a three-proton system but with different coupling constants and chemical shifts due to the different symmetry and electronic environment. 2D NMR techniques like COSY and HMBC can definitively establish the substitution pattern. LC-MS will show two peaks with the same mass-to-charge ratio (m/z).

  • Causality & Prevention: This side product arises from the electronic directing effects of the fluorine substituents. Fluorine is an ortho, para-director. In 1,2-difluorobenzene, positions 3 and 6 are electronically equivalent to positions 4 and 5. However, acylation at position 4 is strongly favored due to reduced steric hindrance compared to position 3 (which is ortho to two fluorine atoms).[4]

    • Low Temperature: As detailed previously, lower reaction temperatures favor the kinetically controlled, sterically less hindered product.

    • Choice of Solvent: Using a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard. Highly polar solvents can sometimes alter selectivity.

Q3: I've detected a high molecular weight impurity by mass spectrometry, possibly from di-acylation. Is this common and how is it avoided?

A3: Di-acylation is a potential side reaction in Friedel-Crafts chemistry. However, it is generally less common in acylation compared to alkylation.[9]

  • Mechanism: The first acyl group (a ketone) is an electron-withdrawing group that deactivates the aromatic ring toward further electrophilic substitution.[2][9] This deactivation makes a second acylation event significantly less favorable than the first.

  • Likely Cause: Di-acylation becomes more probable if the reaction conditions are too harsh (high temperature, prolonged reaction time) or if an excessive amount of the acylating agent or catalyst is used.

  • Prevention Strategy:

    • Stoichiometry: Use a precise molar ratio of reactants. A slight excess of the 1,2-difluorobenzene substrate relative to the acyl chloride (e.g., 1.1 to 1 equivalents) can help minimize reactions of the product.

    • Controlled Addition: Add the acyl chloride dropwise to the mixture of the aromatic substrate and Lewis acid at a low temperature. This maintains a low instantaneous concentration of the electrophile.

Q4: My purified product has an acidic pH when dissolved. What is the impurity?

A4: This strongly indicates the presence of the hydrolyzed by-product, 7-(3,4-difluorophenyl)-7-oxoheptanoic acid.

  • Cause: This occurs during the acidic workup phase when water attacks the ester's carbonyl group, a reaction catalyzed by the acid present.[8]

  • Solution & Purification:

    • Minimize Workup Time: Keep the acidic wash brief and cold.

    • Basic Wash: During the workup, include a wash with a saturated solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively removing it from your organic phase containing the desired ester product.

    • Chromatography: If the basic wash is insufficient, the acid can be readily separated from the ester using silica gel column chromatography, as the acid is significantly more polar.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this synthesis?

A1: The Lewis acid, typically AlCl₃, is a critical catalyst. It coordinates to the chlorine atom of the monoethyl pimeloyl chloride, polarizing the carbon-chlorine bond and facilitating its departure. This generates a highly reactive, resonance-stabilized electrophile known as an acylium ion, which is then attacked by the electron-rich 1,2-difluorobenzene ring to form the new carbon-carbon bond.[3][10]

Q2: Are there greener or alternative catalysts to AlCl₃?

A2: Yes, research into "green chemistry" has explored alternatives to traditional Lewis acids to minimize corrosive waste.[11] Catalysts such as certain zeolites, metal triflates (e.g., Sc(OTf)₃), and bismuth compounds have been investigated for Friedel-Crafts acylations.[2][12] These often offer advantages like easier recovery and recyclability. However, AlCl₃ remains widely used in industrial and lab-scale synthesis due to its high reactivity and low cost.[11]

Q3: What are the critical safety precautions for this reaction?

A3:

  • Anhydrous AlCl₃: Reacts violently with water, releasing heat and corrosive hydrogen chloride (HCl) gas. Handle in a fume hood and avoid any contact with moisture.

  • Acyl Chloride: Monoethyl pimeloyl chloride is corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture (adding it to water/ice) is highly exothermic and releases large volumes of HCl gas. This must be done slowly, with efficient stirring, and in a fume hood.

Q4: How can I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica plate alongside a spot of the starting material (1,2-difluorobenzene). The product is much more polar than the starting material and will have a lower Rf value. The reaction is complete when the starting material spot is no longer visible. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 ratio).

Visualizing the Reaction and Side Products

Main Reaction Pathway

The diagram below illustrates the formation of the acylium ion and its subsequent reaction with 1,2-difluorobenzene to yield the target molecule.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylChloride Monoethyl Pimeloyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex + 1,2-Difluorobenzene Difluorobenzene 1,2-Difluorobenzene Product This compound SigmaComplex->Product - H⁺

Caption: Main Friedel-Crafts acylation pathway.

Formation of Regioisomeric Side Product

This diagram shows the competing reaction pathway that leads to the formation of the undesired 2,3-difluoro isomer.

G cluster_main Desired Pathway (Major Product) cluster_side Side Reaction (Minor Product) Start 1,2-Difluorobenzene + Acylium Ion Attack_C4 Attack_C4 Start->Attack_C4 Attack_C3 Attack_C3 Start->Attack_C3 Product_34 This compound Attack_C4->Product_34 Product_23 Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate Attack_C3->Product_23

Caption: Competing pathways for product and side product.

Data Summary and Protocol

Table 1: Potential Side Products and Identification
Side Product NameChemical FormulaMWIdentification MethodPrevention / Removal Strategy
Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoateC₁₅H₁₈F₂O₃284.31¹H & ¹⁹F NMR, LC-MSMaintain low reaction temperature (0-5 °C).
7-(3,4-Difluorophenyl)-7-oxoheptanoic acidC₁₃H₁₄F₂O₃256.24LC-MS, Acidic pHMinimize aqueous workup time; wash with NaHCO₃ solution.
Di-acylated ProductC₂₈H₃₂F₂O₅486.55MSUse correct stoichiometry; slow addition of acyl chloride.
Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate risk assessments.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and a solvent such as dichloromethane (DCM). Cool the slurry to 0 °C in an ice bath.

  • Substrate Addition: Add 1,2-difluorobenzene (1.1 equivalents) to the cooled slurry via syringe.

  • Acyl Chloride Addition: Dissolve monoethyl pimeloyl chloride (1.0 equivalent) in DCM and add it to the dropping funnel. Add the solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until completion.

  • Workup (Quench): Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and dilute hydrochloric acid. (Caution: Highly exothermic, releases HCl gas. Perform in a fume hood).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washes: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chad's Prep. (2018). EAS Friedel Crafts Alkylation and Acylation. YouTube. [Link]

  • Tanaka, M., et al. (1995). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society. [Link]

  • Aribert, et al. (2010). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society. [Link]

  • Google Patents. (2008).
  • Google Patents. (2009).
  • Hashimoto, T., et al. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. [Link]

  • PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]

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Technical Support Center: Purification of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate.

Introduction

This compound (CAS 898752-28-8) is a keto-ester derivative often synthesized via a Friedel-Crafts acylation reaction. The presence of the difluorophenyl ring and the long alkyl chain presents unique purification challenges, including the removal of regioisomeric impurities, unreacted starting materials, and reaction byproducts. Achieving high purity is critical for its subsequent use in multi-step syntheses where impurities can interfere with downstream reactions and complicate the isolation of the final active pharmaceutical ingredient.

This document provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and how does it impact purification?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene.[1] This reaction typically uses a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to react 1,2-difluorobenzene with an acylating agent derived from pimelic acid, like pimelic acid chloride ethyl ester. This synthesis route directly influences the impurity profile; the primary purification challenge is separating the desired product from regioisomers and over-acylated byproducts.[2]

Q2: What are the primary impurities I should anticipate in my crude reaction mixture?

The impurity profile is largely dictated by the specifics of the Friedel-Crafts reaction. Key impurities include:

  • Unreacted Starting Materials: 1,2-difluorobenzene and the pimelic acid derivative.

  • Regioisomers: Acylation can occur at positions ortho or meta to the fluorine atoms, although the para position is generally favored. These isomers often have very similar polarities, making chromatographic separation challenging.

  • Di-acylated Products: The activated aromatic ring of the product can undergo a second acylation, leading to high-molecular-weight impurities.

  • Residual Lewis Acid: The AlCl₃ catalyst can form a stable complex with the ketone product, which must be broken during the workup.[2]

Q3: What are the recommended primary purification techniques for this molecule?

A multi-step purification strategy is often necessary:

  • Aqueous Workup: Essential for quenching the reaction, removing the Lewis acid catalyst, and performing initial separation of water-soluble and organic-soluble components.

  • Silica Gel Column Chromatography: This is the workhorse technique for separating the target compound from isomers and other organic impurities. A gradient elution is typically most effective.[3]

  • Recrystallization or Trituration: An optional final step to achieve very high purity, assuming a suitable solvent system can be identified.[4]

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is indispensable. Use a combination of visualization techniques (UV light at 254 nm, and a potassium permanganate or p-anisaldehyde stain) to track the separation of the target compound from impurities during column chromatography. For final purity assessment, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are required to confirm structure and identify any remaining impurities.[5]

Troubleshooting Guides

Problem 1: My crude product is a dark, intractable oil even after solvent removal.

Causality: Dark coloration and oily consistency often indicate the presence of residual Lewis acid complexed with the ketone product or polymeric materials formed under the strong acidic conditions. Failure to completely break this complex during workup will prevent product isolation and foul chromatography columns.

Possible CauseTroubleshooting Steps & Scientific Rationale
Incomplete Quenching Action: Pour the reaction mixture slowly onto crushed ice containing concentrated HCl. Rationale: The low temperature controls the exothermic reaction, while the acid ensures the complete hydrolysis of the aluminum chloride-ketone complex. This protonates the aluminum hydroxides, making them water-soluble (as Al³⁺ salts) and easily removable in the aqueous layer.
Insufficient Extraction Action: After quenching, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Follow with washes using dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine. Rationale: The dilute HCl wash removes any remaining Lewis acid residues. The NaHCO₃ wash neutralizes any unreacted acidic starting materials and residual HCl. The brine wash removes bulk water from the organic layer, improving drying efficiency.
Problem 2: I am getting very poor separation during silica gel column chromatography.

Causality: Poor separation is most often due to an improperly selected solvent system or incorrect column packing and loading technique. The similar polarity of regioisomeric impurities makes this a common failure point.

Possible CauseTroubleshooting Steps & Scientific Rationale
Suboptimal Eluent System Action: Before running the column, perform a systematic TLC analysis with varying ratios of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether). Rationale: The ideal solvent system should place the target compound at an Rf value of 0.25-0.35 on the TLC plate. This provides the optimal balance between retention and elution, maximizing resolution on the column.[3]
Column Overloading Action: Use a silica gel to crude product mass ratio of at least 50:1. Dissolve the crude product in a minimal amount of the column eluent or dichloromethane and adsorb it onto a small amount of silica gel ("dry loading"). Rationale: A high silica-to-product ratio ensures sufficient surface area for effective separation. Dry loading deposits the sample in a tight, uniform band at the top of the column, preventing streaking and improving resolution compared to liquid loading a large volume of solvent.
Co-eluting Isomers Action: Run a shallow gradient elution, starting with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and very slowly increasing the concentration of the polar solvent. Rationale: A shallow gradient increases the effective column length over which closely-eluting compounds can be resolved. This is critical for separating regioisomers which may have only minor differences in polarity.
Problem 3: My final product fails to crystallize and remains an oil.

Causality: The inability to crystallize is a strong indicator of persistent impurities. The flexible alkyl chain of the molecule can also inhibit crystallization.

Possible CauseTroubleshooting Steps & Scientific Rationale
Residual Impurities Action: Re-purify the material by column chromatography using a very shallow gradient. Check the purity of the resulting oil by ¹H NMR. Rationale: Even small amounts of impurities can disrupt the formation of a crystal lattice. NMR can reveal the presence of minor contaminants that may not be obvious on TLC.
Incorrect Solvent Choice Action: Attempt trituration before recrystallization. Dissolve the oil in a minimal amount of a soluble solvent (e.g., diethyl ether) and add a non-polar solvent (e.g., hexane) dropwise until turbidity persists. Cool and scratch the flask to induce precipitation. Rationale: Trituration washes away impurities that are more soluble in the solvent mixture while encouraging the less soluble target compound to precipitate, often as a solid. This can "clean" the oil enough to allow for subsequent successful recrystallization.[4]

Data Presentation & Visualization

Table 1: Potential Impurities and Mitigation Strategies
Impurity NameStructureOriginRecommended Removal Method
Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate(Fluorine at ortho/meta positions)Friedel-Crafts AcylationCareful column chromatography with a shallow gradient elution (Hexane/Ethyl Acetate).
1,2-Difluorobenzene(Aromatic ring with two F atoms)Starting MaterialEasily removed during solvent evaporation under reduced pressure due to its high volatility.
Di-acylated Product(Two acyl chains on the aromatic ring)Friedel-Crafts AcylationThis byproduct is significantly less polar than the desired product and will elute much later in column chromatography.
Table 2: Example Solvent Systems for Chromatography
Analysis TypeSolvent System (Hexane:Ethyl Acetate)Expected Rf of ProductPurpose
TLC Screening 80:20 (v/v)~0.30To quickly assess reaction completion and identify the optimal eluent for column chromatography.
Column Chromatography 95:5 to 85:15 (Gradient)VariesTo separate the target compound from less polar starting materials and more polar byproducts.
Diagrams and Workflows

PurificationWorkflow cluster_start Synthesis cluster_workup Initial Cleanup cluster_purify Purification cluster_finish Final Polish & Analysis Crude Crude Reaction Mixture (Product, Isomers, AlCl3) Quench 1. Quench with Ice/HCl Crude->Quench Extract 2. Liquid-Liquid Extraction Quench->Extract Dry 3. Dry & Concentrate Extract->Dry Column 4. Silica Gel Chromatography (Hexane/EtOAc Gradient) Dry->Column TLC 5. TLC Analysis of Fractions Column->TLC TLC->Column Re-column impure fractions Recrystal 6. Recrystallization (Optional) TLC->Recrystal Pool Pure Fractions Analysis 7. Purity Confirmation (NMR, GC-MS, HPLC) Recrystal->Analysis Final Pure Product (>98% Purity) Analysis->Final

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Problem: Poor Separation on Column CheckRf Was pre-column TLC run to find optimal Rf (0.25-0.35)? Start->CheckRf NoRf Solution: Perform systematic TLC study with Hex/EtOAc ratios. CheckRf->NoRf No YesRf Yes CheckRf->YesRf CheckLoad Was the column overloaded? (Ratio < 50:1 Silica:Crude) YesRf->CheckLoad YesLoad Solution: Re-run with less material or a larger column. CheckLoad->YesLoad Yes NoLoad No CheckLoad->NoLoad CheckGradient Is a shallow gradient being used to separate close spots? NoLoad->CheckGradient NoGradient Solution: Implement a very shallow gradient (e.g., 1-2% increase per column volume). CheckGradient->NoGradient No YesGradient Yes CheckGradient->YesGradient Final Consider alternative stationary phase or reverse-phase chromatography. YesGradient->Final

Caption: Decision tree for troubleshooting poor chromatographic separation.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup Procedure
  • Prepare a beaker with a mixture of crushed ice (approx. 500 g per 100 mmol of AlCl₃) and concentrated hydrochloric acid (approx. 50 mL).

  • While stirring vigorously, slowly pour the crude reaction mixture from the Friedel-Crafts acylation into the ice/HCl slurry. Caution: This is a highly exothermic process.

  • Continue stirring until all the ice has melted and the mixture has reached room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with:

    • 1 M HCl (1 x 100 mL)

    • Saturated NaHCO₃ solution (2 x 100 mL, Caution: CO₂ evolution)

    • Saturated NaCl solution (brine) (1 x 100 mL)

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Preparation: Based on TLC analysis, prepare the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with silica gel (60-120 mesh) as a slurry in the starting eluent.

  • Loading: Dissolve the crude oil (max 2 g per 100 g silica) in a minimal volume of dichloromethane (~5 mL). Add ~5 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column.

  • Elution: Begin eluting with the starting solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the product.

  • Monitoring: Analyze collected fractions by TLC. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product, which is typically a light yellow oil.[3]

References
  • Title: CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate Source: Google Patents URL
  • Title: CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate Source: WIPO Patentscope URL: [Link]

  • Title: Intramolecular Friedel-Crafts Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • Title: CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate Source: Google Patents URL
  • Title: US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER Source: Google Patents URL
  • Title: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst Source: PubMed Central (PMC) URL: [Link]

  • Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: CN100999489A - Purifying process of 7-ethyl tryptol Source: Google Patents URL
  • Title: Organocatalytic Asymmetric Peroxidation of ,-Unsaturated -Keto Esters—A Novel Route to Chiral Cycloperoxides Source: CORA URL: [Link]

  • Title: Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Source: MDPI URL: [Link]

  • Title: CN102026955A - Process for purifying an alpha-keto ester Source: Google Patents URL
  • Title: Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents Source: ResearchGate URL: [Link]

  • Title: Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System Source: MDPI URL: [Link]

  • Title: CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid Source: Google Patents URL
  • Title: ethyl 7-[3-(azetidinomethyl)phenyl]-7-oxoheptanoate Source: Rieke Metals URL: [Link]

  • Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib Source: PubMed Central (PMC) URL: [Link]

Sources

preventing byproduct formation in difluorobenzene acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of Difluorobenzene

A Guide to Maximizing Yield and Purity

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on a frequently encountered yet challenging reaction: the Friedel-Crafts acylation of difluorobenzene.

The introduction of an acyl group to a difluorobenzene ring is a critical step in synthesizing many pharmaceutical intermediates and advanced materials. However, the strongly deactivating nature of the two fluorine atoms presents unique hurdles, often leading to low yields, sluggish reactions, and problematic byproduct formation.[1] This guide is structured as a series of troubleshooting FAQs to directly address the specific issues you may be encountering at the bench. We will explore the "why" behind these phenomena and provide validated protocols to steer your reaction toward the desired outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation of 1,4-difluorobenzene is giving a low yield and a significant amount of what appears to be a di-acylated byproduct. How can I improve selectivity for the mono-acylated product?

A1: This is a classic challenge. While the acyl group you add is deactivating, the harsh conditions required to force the initial reaction on the already deactivated difluorobenzene ring can sometimes lead to a second acylation. Here’s a breakdown of the cause and the solution.

Root Cause Analysis:

  • Substrate Deactivation: 1,4-difluorobenzene is considerably less reactive than benzene due to the strong inductive electron-withdrawing effect of the two fluorine atoms.[1] This necessitates forcing conditions (e.g., strong Lewis acids like AlCl₃, higher temperatures).

  • Product Deactivation vs. Reaction Conditions: The mono-acylated product, 2,5-difluoroacetophenone, is even more deactivated than the starting material. In theory, this should prevent a second acylation.[2] However, if the reaction conditions are excessively harsh, even this highly deactivated ring can be forced to react a second time, leading to di-acylated byproducts.

  • Stoichiometry: Using a large excess of the acylating agent (e.g., acetyl chloride) or the Lewis acid catalyst dramatically increases the likelihood of a second addition.

Troubleshooting Workflow & Protocol:

The key is to find the "sweet spot" of reactivity—conditions strong enough to acylate 1,4-difluorobenzene efficiently but not so strong that they overcome the deactivation of the product.

Troubleshooting_Diacylation start High Di-acylation Observed q1 Is Catalyst Loading > 1.2 eq? start->q1 a1 Reduce AlCl₃ to 1.1 - 1.2 eq. q1->a1 Yes q2 Is Acylating Agent > 1.1 eq? q1->q2 No a1->q2 a2 Reduce Acyl Chloride to 1.05 eq. q2->a2 Yes q3 Is Temperature > RT? q2->q3 No a2->q3 a3 Maintain Temperature at 0 °C then allow slow warming to RT. q3->a3 Yes q4 Still seeing byproducts? q3->q4 No a3->q4 a4 Consider a Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) q4->a4 Yes end Optimized for Mono-acylation q4->end No a4->end

Caption: Troubleshooting logic for reducing di-acylation byproducts.

Validated Protocol: Selective Mono-acylation of 1,4-Difluorobenzene

  • Setup: Under an inert atmosphere (N₂ or Ar), charge a dry, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

  • Solvent and Substrate Addition: Add an anhydrous solvent (e.g., dichloromethane) and cool the suspension to 0 °C in an ice bath. Add 1,4-difluorobenzene (1.0 equivalent) to the cooled suspension.[1]

  • Acylating Agent Addition: Dilute the acylating agent (e.g., acetyl chloride, 1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).[1]

  • Work-up: Follow the detailed work-up procedure described in Q4 .

Q2: I'm trying to acylate 1,3-difluorobenzene and getting a very clean reaction, but I'm unsure of the product's structure. Where does the acyl group add?

A2: This is an excellent question that highlights the powerful directing effects of the fluorine atoms. In the case of 1,3-difluorobenzene, you are likely observing a highly regioselective reaction.

Mechanistic Explanation:

While fluorine is deactivating due to its inductive effect (-I), it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M).[1] In 1,3-difluorobenzene, these effects conspire to strongly activate a single position on the ring.

  • Position 2: Is ortho to two fluorine atoms.

  • Position 4 (and 6): Is ortho to one fluorine and para to the other. This position receives powerful resonance stabilization from both fluorine atoms, making it the most nucleophilic site on the ring.

  • Position 5: Is sterically hindered and electronically less activated.

Therefore, the electrophilic acylium ion will preferentially attack the 4-position, leading to a single major product: 2,4-difluoroacetophenone .[1]

Regioselectivity sub 1,3-Difluorobenzene pos4 Position 4: - Para to F at C1 - Ortho to F at C3 - Most Activated sub->pos4 Attack Here pos2 Position 2: - Ortho to two F atoms - Less Activated sub->pos2 Minor/No Attack reagents + Acyl Chloride + AlCl₃ product 2,4-Difluoroaryl Ketone (Major Product) pos4->product

Caption: Regioselectivity in the acylation of 1,3-difluorobenzene.

Experimental Confirmation: The structure can be unequivocally confirmed using ¹H NMR and ¹³C NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be distinct for the 2,4-disubstituted product compared to any other isomer.

Q3: My acylation reaction with 1,2- and 1,4-difluorobenzene is extremely sluggish or fails completely, even at elevated temperatures. What can I do to drive it to completion?

A3: You are observing the expected low reactivity of these isomers. Both 1,2- and 1,4-difluorobenzene are highly unreactive in Friedel-Crafts acylation due to a combination of strong inductive deactivation and, in the case of the 1,2-isomer, steric hindrance.[1] Simply increasing the temperature with AlCl₃ can lead to decomposition. A change in catalyst is often the best approach.

Catalyst Comparison and Recommendations:

Traditional AlCl₃ is a very strong Lewis acid, but it is not always the most effective for deactivated substrates, sometimes requiring temperatures that promote side reactions. Milder, more modern catalysts can offer superior performance.

Catalyst SystemTypical ConditionsAdvantagesConsiderations
AlCl₃ CH₂Cl₂, CS₂, or neat; 0 °C to refluxInexpensive, powerfulStoichiometric amounts needed, harsh, complex work-up
FeCl₃ Dichloroethane; 25-80 °CMilder than AlCl₃, less decompositionMay be less reactive, requires heating
Rare Earth Trifates (e.g., La(OTf)₃) + TfOH Solvent-free; 140 °CHigh para-selectivity, catalyst can be recycledRequires high temperatures, specialized reagents
Scandium Triflate (Sc(OTf)₃) on Silica Gel Microwave; ~50 °CFast reaction times, catalyst is recyclable, greenRequires microwave reactor, specialized catalyst

Data synthesized from multiple sources, including specific examples for fluorobenzene.[3]

Recommended Protocol: Acylation with a Milder Catalyst System

This protocol uses a rare earth triflate system, which has been shown to be highly effective for the acylation of fluorobenzene, yielding the para-product with high selectivity.

  • Setup: In a reaction vial, combine fluorobenzene (or difluorobenzene, 1.0 eq), the acylating agent (e.g., benzoyl chloride, 1.2 eq), trifluoromethanesulfonic acid (TfOH), and Lanthanum(III) triflate (La(OTf)₃).

  • Reaction: Seal the vial and heat to 140 °C with vigorous stirring for 4 hours.

  • Monitoring: After cooling, the reaction mixture can be diluted with an appropriate solvent (e.g., ethyl acetate) and analyzed by GC-MS to determine conversion and product distribution.

  • Work-up: Proceed with a standard aqueous work-up, neutralizing any remaining acid with a sodium bicarbonate solution.

Q4: I believe my reaction worked, but I'm struggling with the work-up. I have a persistent orange/brown color and my product is difficult to extract. What is happening?

A4: This is a very common issue and is almost certainly due to the formation of a stable complex between your ketone product and the aluminum chloride catalyst. This complex must be hydrolyzed to liberate your product.

Mechanism of Complexation & Hydrolysis:

The oxygen atom of the newly formed ketone is a Lewis base and coordinates very strongly to the Lewis acidic AlCl₃.[4] This forms a colored, often intractable solid or goo that sequesters your product. The work-up goal is to provide aluminum with a more attractive oxygen source—water.

Validated Work-up Protocol:

  • Quenching: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/acid slurry.[1] This step is highly exothermic and will release HCl gas—perform this in a well-ventilated fume hood.

  • Hydrolysis: The water will hydrolyze the AlCl₃ and break the ketone-aluminum complex, typically causing the orange/brown color to fade, leaving a white precipitate (aluminum hydroxides) and your colorless organic product.[4] Continue stirring until all the ice has melted.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[5]

  • Washing: Combine the organic layers. Wash sequentially with:

    • Dilute HCl (to remove any remaining basic impurities).[1]

    • Water.[1]

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).[1]

    • Brine (to aid in drying).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

Q5: What are the best analytical techniques to quantify the ratio of my desired product to various byproducts?

A5: A multi-pronged approach is best for robust analysis. Visual inspection by TLC is good for reaction monitoring, but quantitative analysis requires more precise techniques.

  • Thin-Layer Chromatography (TLC): Excellent for qualitative, real-time reaction monitoring at the bench. It can quickly tell you if your starting material is consumed and give a rough idea of the number of byproducts.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for this type of analysis. It separates the components of your crude reaction mixture and provides the mass of each component, allowing for confident identification of your mono-acylated product, any remaining starting material, and potential di-acylated or isomeric byproducts. The peak area percentages from the GC trace provide a good estimation of the product/byproduct ratio.

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile products or for high-precision quantitative analysis when coupled with a UV detector and calibrated with standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product mixture is a powerful tool. By integrating the signals unique to the product and the byproducts, you can determine their molar ratio with high accuracy. This is often the most reliable method for precise quantification.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Google Patents. (2009).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Google Patents. (1998).
  • Ben's Chem Videos. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]

  • American Chemical Society. (2025). Manipulating Terminal Iron-Hydroxide Nucleophilicity through Redox. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will delve into the common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Overview of the Synthetic Pathway

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of 1,2-difluorobenzene with the mono-acyl chloride derivative of ethyl heptanedioate (ethyl 6-(chloroformyl)hexanoate). A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to catalyze the reaction by activating the acyl chloride.[3][4]

The overall reaction is as follows:

Reaction Scheme:

The 3,4-difluorophenyl isomer is the expected major product due to the ortho,para-directing effects of the fluorine atoms, with steric hindrance favoring acylation at the para position relative to one of the fluorine atoms.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the scaled-up synthesis.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagent_prep Reagent Preparation (Anhydrous Conditions) reactor_setup Reactor Setup & Inerting (N₂ Atmosphere) reagent_prep->reactor_setup charge_solvent Charge Solvent & 1,2-Difluorobenzene reactor_setup->charge_solvent charge_catalyst Charge AlCl₃ (Portion-wise, control temperature) charge_solvent->charge_catalyst add_acyl_chloride Slow Addition of Ethyl 6-(chloroformyl)hexanoate charge_catalyst->add_acyl_chloride reaction_monitoring Reaction Monitoring (TLC, HPLC, or GC) add_acyl_chloride->reaction_monitoring quench Quench Reaction Mixture (e.g., into cold HCl/ice) reaction_monitoring->quench extraction Phase Separation & Organic Layer Extraction quench->extraction washing Aqueous Washes (e.g., NaHCO₃, Brine) extraction->washing drying Drying Organic Layer (e.g., MgSO₄, Na₂SO₄) washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal crude_product Crude Product Oil solvent_removal->crude_product purification Purification (e.g., Column Chromatography or Recrystallization) crude_product->purification final_product Pure Ethyl 7-(3,4-difluorophenyl) -7-oxoheptanoate purification->final_product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide for Scale-Up

This section addresses specific issues that may arise during the scale-up of the Friedel-Crafts acylation in a question-and-answer format.

Q1: My reaction shows low or no conversion, even after extended reaction times. What are the likely causes?

A1: Low conversion is a common scale-up challenge, often pointing to issues with catalyst activity or reaction conditions.

  • Causality & Explanation:

    • Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents (1,2-difluorobenzene, acyl chloride) or the solvent will hydrolyze AlCl₃, rendering it inactive. On a larger scale, ensuring completely anhydrous conditions is more challenging.[3]

    • Insufficient Catalyst Loading: The ketone product forms a stable complex with AlCl₃.[4] This means that slightly more than one molar equivalent of the catalyst is required for the reaction to proceed to completion. Sub-stoichiometric amounts will result in incomplete conversion.

    • Deactivated Aromatic Ring: 1,2-difluorobenzene is an electron-poor (deactivated) aromatic ring due to the inductive effect of the fluorine atoms. Such substrates are inherently less reactive in Friedel-Crafts acylations and require forcing conditions (e.g., higher temperatures or more active catalyst systems).[3][4]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure all reagents and solvents are rigorously dried. Use freshly opened containers of AlCl₃ or test its activity on a small scale. Consider using a higher-grade, anhydrous solvent.

    • Increase Catalyst Loading: Incrementally increase the AlCl₃ loading from 1.1 to 1.3 molar equivalents. Monitor the reaction progress to find the optimal amount.

    • Optimize Temperature: While the initial addition should be cold to control the exotherm, you may need to slowly warm the reaction mixture to a higher temperature (e.g., 40-60 °C) to drive it to completion. This must be done cautiously with careful temperature monitoring.

    • Consider an Alternative Solvent: While less common, a solvent like 1,2-dichloroethane can sometimes improve outcomes for sluggish reactions compared to solvents like dichloromethane due to its higher boiling point.

Q2: I'm observing significant formation of impurities. How can I improve the reaction selectivity?

A2: Impurity generation can stem from side reactions involving the starting materials, product, or solvent.

  • Causality & Explanation:

    • Positional Isomers: While the 3,4-disubstituted product is expected, small amounts of other isomers (e.g., 2,3-disubstituted) could form. This is generally a minor issue but can complicate purification.

    • Polysubstitution: Friedel-Crafts acylation is generally less prone to polyacylation than alkylation because the product ketone is deactivated.[1] However, under harsh conditions or with a large excess of the acylating agent, it can occur.

    • Reaction with Solvent: If using a reactive solvent, it could potentially compete in the Friedel-Crafts reaction, although this is unlikely with common choices like dichloromethane.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the 1,2-difluorobenzene (e.g., 1.1 to 1.5 equivalents) relative to the acyl chloride. This ensures the acylating agent is consumed, minimizing side reactions.

    • Optimize Addition and Temperature: Add the acyl chloride slowly at a low temperature (0-5 °C) to maintain control and minimize side reactions that may have a higher activation energy.

    • Purification Strategy: If isomeric impurities are the main issue, focus on optimizing the purification step. High-performance liquid chromatography (HPLC) can help quantify isomer ratios. Recrystallization may be an effective method for isolating the desired isomer if it is a solid at a certain purity.[5]

Q3: The reaction is highly exothermic and difficult to control in a larger reactor. How can I manage the thermal risk?

A3: The complexation of AlCl₃ with the reagents and solvent is highly exothermic. Poor heat management on a large scale is a major safety risk.

  • Causality & Explanation:

    • Heat of Reaction: The formation of the acylium ion and its subsequent reaction with the aromatic ring releases significant energy.

    • Surface Area to Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the reaction volume. This makes cooling less efficient.

  • Troubleshooting Steps:

    • Reverse Addition: Consider adding the AlCl₃ slurry to the solution of 1,2-difluorobenzene and acyl chloride. However, the standard procedure is often adding the acyl chloride to the mixture of the aromatic and Lewis acid. The safest approach is portion-wise addition of the catalyst or slow, controlled addition of the limiting reagent.

    • Slow Addition Rate: Use a dosing pump for the slow, controlled addition of the acyl chloride. The addition rate should be tied to the reactor's cooling capacity, ensuring the internal temperature does not exceed the set point.

    • Adequate Cooling: Ensure the reactor's cooling system is sufficient for the batch size. Perform a Reaction Safety Assessment (RSA) or use calorimetric data to predict the heat flow and required cooling duty.

    • Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this may increase reaction time and reduce throughput.

Q4: The aqueous work-up is problematic, leading to emulsions and difficult phase separations. What can I do?

A4: The quenching of the large amount of AlCl₃ is often challenging.

  • Causality & Explanation:

    • Aluminum Hydroxide Formation: Quenching the reaction mixture with water hydrolyzes AlCl₃ to aluminum hydroxide (Al(OH)₃), a gelatinous precipitate that can stabilize emulsions and trap the product.

  • Troubleshooting Steps:

    • Acidic Quench: Quench the reaction mixture by slowly adding it to a pre-cooled, stirred mixture of crushed ice and concentrated hydrochloric acid. The acid keeps the aluminum salts soluble as chloro-complexes (e.g., [Al(H₂O)₆]³⁺), preventing the formation of the gelatinous precipitate.

    • Temperature Control: The quench is also highly exothermic. Perform it slowly and with vigorous stirring and efficient cooling to prevent a dangerous rise in temperature and pressure.

    • Solvent Choice for Extraction: Use a solvent with a good density difference from water and low water solubility, such as methyl tert-butyl ether (MTBE) or toluene, for extraction.

    • Brine Wash: After the main extraction, wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions by increasing the ionic strength of the aqueous phase.

Q5: I am struggling to achieve the required purity (>99%) for the final product. What purification strategies are recommended for large scale?

A5: Achieving high purity on a large scale requires moving beyond standard lab chromatography.

  • Causality & Explanation:

    • Closely-Related Impurities: Isomeric byproducts or unreacted starting materials can have similar polarities to the product, making chromatographic separation difficult and costly at scale.

    • Thermal Instability: The product may be sensitive to high temperatures, making high-vacuum distillation a potential risk for degradation.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective and economical method for large-scale purification if the product is a solid or can be crystallized from a suitable solvent system. Experiment with different solvents (e.g., heptane/ethyl acetate, isopropanol, toluene) to find a system that gives good recovery and purity.[5]

    • Slurry Wash: If the crude product is an oil, attempt to crystallize it. If it remains an oil, a series of washes with immiscible solvents (e.g., washing a heptane solution of the crude product with acetonitrile) can sometimes remove specific impurities.

    • Flash Chromatography: While expensive at a very large scale, automated flash chromatography with optimized solvent gradients is a viable option for multi-kilogram batches if recrystallization fails.

Troubleshooting Decision Tree

G start Scale-up Issue Identified low_conversion Low Conversion? start->low_conversion Yes impurities High Impurities? start->impurities No check_moisture Check Reagent/Solvent Moisture Content low_conversion->check_moisture exotherm Thermal Control Issues? impurities->exotherm No check_stoichiometry Verify Stoichiometry (Use excess difluorobenzene) impurities->check_stoichiometry Yes workup Work-up Problems? exotherm->workup No slow_addition Reduce Addition Rate exotherm->slow_addition Yes purity Final Purity Low? workup->purity No use_acid_quench Quench into HCl/Ice workup->use_acid_quench Yes develop_rextal Develop Recrystallization Protocol purity->develop_rextal Yes increase_catalyst Increase AlCl₃ to 1.2-1.3 eq. check_moisture->increase_catalyst Moisture OK increase_temp Increase Reaction Temperature increase_catalyst->increase_temp Still Low optimize_addition Slow Reagent Addition at 0-5°C check_stoichiometry->optimize_addition check_cooling Verify Reactor Cooling Capacity slow_addition->check_cooling dilute Increase Solvent Volume check_cooling->dilute brine_wash Use Brine Wash to Break Emulsions use_acid_quench->brine_wash flash_chrom Optimize Flash Chromatography develop_rextal->flash_chrom Fails

Caption: A decision tree for troubleshooting common scale-up issues.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best catalysts for this reaction at scale, and are there alternatives to AlCl₃?

While AlCl₃ is the classic and often most cost-effective choice, it has significant drawbacks regarding handling and waste generation.[3] For scale-up, alternatives can be considered:

Catalyst TypeExamplesAdvantages for Scale-UpDisadvantages for Scale-Up
Traditional Lewis Acids AlCl₃, FeCl₃Low cost, high reactivity.Hygroscopic, stoichiometric amounts needed, corrosive, large aqueous waste stream.
Brønsted Acids Triflic Acid (TfOH)Very high activity, can be catalytic.[6]High cost, corrosive.
Heterogeneous Catalysts Zeolites, Sulfonic ResinsReusable, easy to separate from the reaction mixture, reduced waste.[7]Often lower activity, may require higher temperatures/pressures, potential for catalyst deactivation.

For this specific synthesis involving a deactivated ring, AlCl₃ remains the most pragmatic starting point. However, process development could explore using TfOH in catalytic amounts or screening solid acid catalysts if green chemistry and catalyst recycling are primary drivers.[7][8]

FAQ 2: What are the most critical safety precautions for scaling up this synthesis?

Safety is paramount. The primary hazards are:

  • Handling of AlCl₃: It reacts violently with water and is highly corrosive. Use in a controlled, dry environment with appropriate personal protective equipment (PPE), including respiratory protection.

  • Exothermic Reaction: As detailed in the troubleshooting section, the reaction can generate a large amount of heat. A runaway reaction is a serious risk. Ensure robust temperature control and have an emergency cooling/quenching plan.

  • HCl Gas Evolution: The reaction and especially the quench will evolve HCl gas. The reactor must be properly vented through a scrubber system.

  • Handling of Acyl Chloride: Acyl chlorides are corrosive and lachrymatory.[9] Handle in a well-ventilated area or closed system.

FAQ 3: How can I monitor the reaction effectively on a large scale?

In-process controls (IPCs) are crucial for consistency.

  • Thin-Layer Chromatography (TLC): Good for a quick qualitative check but not suitable for precise determination of completion.

  • High-Performance Liquid Chromatography (HPLC): The preferred method. A small sample can be quenched, worked up, and analyzed to accurately determine the consumption of starting material and formation of the product. Develop a stable method early.

  • Gas Chromatography (GC): Also an excellent method, particularly for monitoring the volatile 1,2-difluorobenzene starting material.

A typical IPC schedule would be to take a sample 1 hour after the addition is complete and then every 2-3 hours until the starting material is consumed (<1% remaining by area).

FAQ 4: Are there viable alternative synthetic routes that avoid Friedel-Crafts acylation?

While Friedel-Crafts is the most direct C-C bond-forming reaction for this target, other multi-step routes could exist, such as:

  • Grignard-based routes: Formation of a Grignard reagent from 1-bromo-3,4-difluorobenzene followed by reaction with a suitable electrophile derived from ethyl heptanedioate. This route can be complicated by the stability of the Grignard reagent and potential side reactions.

  • Cross-coupling reactions: A Suzuki or Stille coupling could potentially form the aryl-alkyl bond, followed by oxidation to the ketone. This would likely be a longer and more expensive route.

For industrial production, the efficiency of the Friedel-Crafts acylation, despite its challenges, often makes it the most economically viable option.[2][10]

References

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. (2015-07-18). [Link]

  • SIOC Journals. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • ACS Publications. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022-12-14). [Link]

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021-05-26). [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022-09-14). [Link]

  • University of California, Los Angeles. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Google Patents. CN100999489A - Purifying process of 7-ethyl tryptol.
  • ResearchGate. Effective Friedel-Crafts Acylations of O- and C-Arylglycosides with Triflic Acid. (2025-08-05). [Link]

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Technical Support Center: Characterization of Difluorophenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorophenyl ketones. This guide is designed to provide expert-driven solutions to common challenges encountered during the synthesis, purification, and analytical characterization of this important class of compounds. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these complexities with confidence.

Section 1: Synthesis & Purification Troubleshooting

The introduction of fluorine atoms can significantly alter the reactivity and physical properties of ketone scaffolds, leading to unique challenges in their synthesis and purification.[1]

Q1: My synthesis of a difluorophenyl ketone is resulting in a low yield and several hard-to-separate side products. What are the likely causes and solutions?

A1: Low yields in reactions forming difluorophenyl ketones often stem from issues with precursor stability, reagent choice, or competing reaction pathways.

  • Causality: Fluorine atoms are strongly electron-withdrawing, which can affect the reactivity of adjacent functional groups. For instance, in Friedel-Crafts acylation reactions, the difluorinated benzene ring is deactivated, requiring harsher conditions which can lead to side reactions like sulfonation or rearrangement. Similarly, in coupling reactions, the choice of catalyst and ligands is critical to avoid defluorination or other side reactions.[2]

  • Troubleshooting Protocol:

    • Re-evaluate Reaction Conditions: If using a standard protocol for non-fluorinated analogues, a systematic re-optimization is necessary. Consider screening different catalysts, solvents, and temperatures. For example, in Suzuki or Sonogashira couplings, palladium catalysts with specialized ligands like Xantphos may be required to achieve good yields.[2]

    • Precursor Purity: Ensure the purity of your starting materials. Small impurities in difluorophenyl boronic acids or halides can inhibit catalytic cycles.

    • Inert Atmosphere: Many organometallic reagents used in these syntheses are sensitive to air and moisture. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., dry nitrogen or argon).[3]

    • Identify Byproducts: Use LC-MS or GC-MS to identify the major byproducts. This information provides crucial clues about the competing reaction pathways. Common byproducts can include products of hydrodefluorination, dimerization of starting materials, or incompletely reacted intermediates.

Q2: I'm struggling with the purification of my difluorophenyl ketone. It shows poor separation on silica gel chromatography and seems to be volatile.

A2: The polarity and volatility of fluorinated ketones present significant purification hurdles.[4]

  • Expertise & Experience: The polarity of a difluorophenyl ketone can be deceptively similar to that of related impurities, making silica gel chromatography challenging. The increased volatility compared to non-fluorinated analogs is also a known issue, especially for lower molecular weight compounds, leading to sample loss during solvent evaporation.[4]

  • Self-Validating System:

    • Alternative Sorbents: If silica gel provides poor resolution, consider using alumina (basic or neutral) or reverse-phase chromatography (C18). For particularly difficult separations, specialized fluorinated stationary phases can offer unique selectivity for fluorinated compounds.[5]

    • Solvent System Optimization: Perform a systematic screen of solvent systems for TLC. A good starting point is a hexane/ethyl acetate gradient. If this fails, try dichloromethane/methanol or toluene/acetone systems.

    • Managing Volatility: When removing solvent using a rotary evaporator, use a lower bath temperature and higher pressure (i.e., less vacuum) to minimize loss of your product. For highly volatile compounds, consider purification techniques that do not require solvent removal, such as preparative GC or supercritical fluid chromatography (SFC).

    • Crystallization: If your compound is a solid, crystallization is often the most effective purification method. Screen various solvents and solvent pairs to induce crystallization.

Section 2: NMR Spectroscopy Issues

Nuclear Magnetic Resonance (NMR) is a primary tool for structural elucidation, but the presence of fluorine introduces complexities due to spin-spin coupling with both protons (¹H) and carbons (¹³C).

Q3: The ¹H NMR spectrum of my difluorophenyl ketone is incredibly complex, with broad signals and overlapping multiplets. How can I simplify this and assign the peaks correctly?

A3: The complexity arises from through-bond and sometimes through-space J-couplings between ¹H and ¹⁹F nuclei. A systematic approach is required for accurate interpretation.

  • Causality: The ¹⁹F nucleus has a spin of ½, just like ¹H, and couples to protons over multiple bonds. The magnitude of this coupling (J-value) depends on the number of bonds separating the nuclei and their spatial orientation. For a difluorophenyl group, you can expect to see ³JHF (three-bond coupling), ⁴JHF (four-bond coupling), and even ⁵JHF (five-bond coupling), resulting in complex splitting patterns (e.g., doublet of doublets, triplets of doublets).

  • Troubleshooting Workflow:

    NMR_Troubleshooting start Complex ¹H NMR Spectrum step1 Run ¹⁹F NMR start->step1 Identify F environments step2 Run ¹H{¹⁹F} Decoupled Spectrum step1->step2 Simplify ¹H signals step3 Run 2D NMR (COSY, HSQC, HMBC) step2->step3 Establish connectivity step4 Analyze J-Coupling Constants step3->step4 Confirm through-space/bond couplings end_node Assign Structure step4->end_node

    Caption: Workflow for deconvoluting complex NMR spectra.

  • Step-by-Step Protocol:

    • Acquire a ¹⁹F NMR Spectrum: This is the most crucial first step. It will tell you the number of distinct fluorine environments in your molecule and their chemical shifts.

    • Run a ¹H{¹⁹F} Decoupled Spectrum: This experiment removes all H-F coupling, causing the complex multiplets in the ¹H spectrum to collapse into simpler patterns (e.g., a doublet of triplets might become a simple doublet). This dramatically simplifies the spectrum and helps identify which protons are coupled to fluorine.

    • Utilize 2D NMR:

      • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for assigning quaternary carbons and piecing the molecular fragments together. It can also reveal long-range H-F and C-F couplings.[6]

    • Quantitative Analysis: For purity assessment, quantitative ¹⁹F NMR (qNMR) is often superior to ¹H NMR because the ¹⁹F spectral window is wide, and signal overlap is rare.

Q4: My ¹³C NMR spectrum is missing signals or shows unusual splitting. What's happening?

A4: This is typically due to C-F coupling, which splits carbon signals and can sometimes broaden them to the point where they are lost in the baseline noise.

  • Expertise & Experience: Carbon-fluorine coupling constants (JCF) can be very large. One-bond couplings (¹JCF) are often in the range of 240-260 Hz, while two-bond couplings (²JCF) are around 20-25 Hz. This splitting can turn a single sharp peak into a doublet or a triplet, reducing the signal-to-noise ratio for each peak in the multiplet. For carbons bearing two fluorine atoms, the signal will be a triplet.

  • Solutions:

    • Increase Scan Number: The simplest solution is to acquire the spectrum for a longer period (increase the number of scans) to improve the signal-to-noise ratio.

    • ¹³C{¹⁹F} Decoupling: While less common than ¹H decoupling, some NMR instruments can perform ¹⁹F decoupling during a ¹³C experiment. This will collapse the C-F multiplets into singlets, making them much easier to detect.

    • Use DEPT/APT Sequences: Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments can help identify CH, CH₂, and CH₃ groups and distinguish them from quaternary carbons, aiding in the assignment process.

Typical Coupling Constants (J) in Difluorophenyl Systems
Coupling Type Typical Range (Hz)
¹JCF (Carbon directly bonded to Fluorine)240 - 260 Hz
²JCF (Carbon two bonds from Fluorine)20 - 25 Hz
³JCF (Carbon three bonds from Fluorine)3 - 8 Hz
³JHF (Proton three bonds from Fluorine)8 - 11 Hz
⁴JHF (Proton four bonds from Fluorine)6 - 9 Hz
⁵JHF (Proton five bonds from Fluorine)< 1 Hz
Section 3: Mass Spectrometry Anomalies

Mass spectrometry (MS) of fluorinated compounds can produce fragmentation patterns that differ significantly from their non-fluorinated counterparts.

Q5: I'm having trouble identifying the molecular ion (M⁺) peak for my difluorophenyl ketone using Electron Ionization (EI) MS. I see a prominent peak at M-66. What is this?

A5: The inability to observe a clear molecular ion peak and the presence of a significant M-66 fragment are characteristic features of some difluorophenyl compounds under EI-MS conditions.

  • Authoritative Grounding: The M-66 peak corresponds to the loss of a neutral difluorocarbene (:CF₂) moiety. This is a known and often predominant fragmentation pathway for difluorophenyl cations generated in the mass spectrometer.[7] The high stability of the expelled difluorocarbene drives this fragmentation process.

  • Fragmentation Pathway Diagram:

    MS_Fragmentation M_plus [M]⁺˙ Difluorophenyl Ketone Cation M_minus_R [M-R]⁺ Difluorophenyl Cation (m/z) M_plus->M_minus_R α-cleavage R_radical (Alkyl/Aryl radical) M_minus_CF2 [M-R-CF₂]⁺ (m/z - 66) M_minus_R->M_minus_CF2 F-atom migration & expulsion of :CF₂ CF2_neutral :CF₂ (Difluorocarbene)

    Caption: Common EI fragmentation pathway involving :CF₂ loss.

  • Solutions:

    • Use Soft Ionization Techniques: To preserve the molecular ion, switch from the high-energy EI method to a "soft" ionization technique.

      • Electrospray Ionization (ESI): Ideal for polar compounds that can be protonated or deprotonated. You will observe [M+H]⁺ or [M-H]⁻ ions.[8]

      • Chemical Ionization (CI): A gentler gas-phase ionization method that often yields a strong [M+H]⁺ peak with less fragmentation.

    • High-Resolution MS (HRMS): If you suspect a peak is the molecular ion, HRMS can confirm its elemental composition with high accuracy, providing definitive proof.[9]

Section 4: Chromatographic Difficulties

The unique properties of difluorophenyl ketones necessitate careful consideration of chromatographic conditions for both analytical and preparative separations.

Q6: My difluorophenyl ketone gives a broad, tailing peak in reverse-phase HPLC on a C18 column. How can I improve the peak shape?

A6: Poor peak shape on C18 columns can be caused by secondary interactions with residual silanols on the silica support or by the compound's unique polarity and hydrophobicity.

  • Expertise & Experience: While fluorination increases hydrophobicity, the polar ketone group and the electronegative fluorine atoms can engage in unwanted interactions with the stationary phase.

  • Troubleshooting Protocol:

    • Mobile Phase Modifiers: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase. This protonates free silanol groups on the stationary phase, minimizing peak tailing.

    • Change Stationary Phase: If modifiers don't work, the issue may be specific interactions.

      • End-Capped C18: Ensure you are using a high-quality, end-capped C18 column to minimize available silanols.

      • Phenyl-Hexyl Phase: A phenyl-hexyl column offers different selectivity through π-π interactions, which can be beneficial for aromatic compounds.

      • Pentafluorophenyl (PFP) Phase: PFP columns are specifically designed for separating halogenated and aromatic compounds. They provide alternative selectivity mechanisms, including dipole-dipole and π-π interactions, and are often superior to C18 for resolving fluorinated isomers or related impurities.[5]

    • Adjust Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.

Section 5: Stability and Handling FAQs

Q: Are difluorophenyl ketones generally stable? What are the best storage conditions?

A: The stability of difluorophenyl ketones can vary. While many are stable, some can be susceptible to degradation, particularly in solution or when exposed to air and light.[10] Some related structures, like cathinone derivatives, have shown instability in air, leading to oxidation products.[11] For long-term storage, it is best to store them as neat solids in a freezer (-20°C) under an inert atmosphere (argon or nitrogen) and protected from light.

Q: I've noticed the concentration of my difluorophenyl ketone standard solution seems to decrease over time. Why is this happening?

A: This could be due to either chemical degradation or physical loss. As mentioned, some fluorinated ketones can be volatile, and repeated opening of the vial can lead to loss of material, especially if the solvent is also volatile.[4] Alternatively, the compound may be degrading in solution. It is advisable to prepare fresh standard solutions frequently and store stock solutions at low temperatures. A stability study in the chosen solvent is recommended for quantitative applications.[10]

References
  • Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Whe
  • Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones.
  • Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.
  • Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. PubMed.
  • One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry (RSC Publishing).
  • One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process Supporting Inform
  • Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration.
  • 4-(3,4-difluorophenyl)-5-keto-2-methyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid phenethyl ester - Optional[1H NMR] - Spectrum. SpectraBase.
  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and R
  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
  • Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. NIH.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles.
  • Graphical illustration of the structure and conformational structure of difluoro monomers: left: bis(4-fluorophenyl)sulfone, right.
  • The Process For Preparing a Ketosulfone Derivative.
  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino). CORE.
  • NMR of terminal oxygen. Part 11. 17O NMR spectra of disilyl ketone and related compounds: a case of strong deshielding by electronic excitation energy. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw m
  • Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties.
  • Instability of the Hydrochloride Salts of Cathinone Deriv
  • Lec-29 || Mass fragmentation of ketones || Mclafferty rearrangement. YouTube.
  • Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones using 2,4-dinitrophenylhydrazine deriv
  • FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga.

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Technical Support Center: Improving Regioselectivity of Friedel-Crafts Acylation on Difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the Friedel-Crafts acylation of difluorobenzene isomers. We will move beyond textbook procedures to address the nuanced interplay of electronic and steric effects that govern the regiochemical outcome of these critical C-C bond-forming reactions.

Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of difluorobenzene proceeding with such low yield, if at all?

This is the most common issue researchers face. The primary cause is the inherent electronic nature of the substrate. The two fluorine atoms on the benzene ring are strongly electronegative, exerting a powerful inductive electron-withdrawing effect (-I).[1] This effect significantly reduces the electron density of the aromatic π-system, making it less nucleophilic and thus, less reactive towards electrophilic attack compared to benzene.[1] This deactivation of the ring is a major hurdle that must be overcome with carefully chosen reaction conditions.

Furthermore, traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[2] Any trace amounts of water in your reagents or glassware will hydrolyze the catalyst, rendering it inactive.

Q2: I'm working with the three different isomers of difluorobenzene. How does the substitution pattern affect the reaction's feasibility and outcome?

The isomeric substitution pattern has a profound impact on reactivity due to the balance between fluorine's inductive (-I) and resonance (+M, or +π) effects.[1]

  • 1,3-Difluorobenzene (meta): This is the most reactive of the three isomers. While the inductive effects of the two fluorine atoms are additive in deactivating the ring, their resonance effects, which are ortho, para-directing, converge to strongly activate the C4 position.[1][3] This position is para to one fluorine and ortho to the other, making it the most electron-rich site for electrophilic attack. Acylation here is often regioselective and proceeds in higher yield.

  • 1,4-Difluorobenzene (para): This isomer is considerably less reactive. The fluorine atoms are para to each other, reinforcing their deactivating inductive effects across the entire ring. All potential reaction sites are electronically equivalent (ortho to a fluorine), but they are less activated than the C4 position of the 1,3-isomer.[1]

  • 1,2-Difluorobenzene (ortho): This isomer is also highly unreactive. The adjacent fluorine atoms exert a strong combined inductive deactivation. Moreover, significant steric hindrance between the two fluorine atoms and the approaching electrophile can impede the reaction.[1]

The general reactivity order is: 1,3-Difluorobenzene > 1,4-Difluorobenzene ≈ 1,2-Difluorobenzene .[1]

Q3: What fundamental principles determine which regioisomer is the major product?

Regioselectivity in any electrophilic aromatic substitution is governed by the stability of the cationic intermediate, known as the arenium ion or sigma complex.[4] The electrophile will preferentially attack the position that leads to the most stabilized intermediate.

  • Electronic Directing Effects: Fluorine, like other halogens, is an ortho, para-director.[5][6] This is because while it deactivates the ring inductively, it can donate a lone pair of electrons through resonance to stabilize the positive charge in the arenium ion intermediate when the attack is at the ortho or para position. Attack at the meta position does not allow for this direct resonance stabilization from the fluorine atom.

  • Steric Hindrance: The size of both the acylating agent and any existing substituents on the ring can influence the site of attack.[7] Substitution at a sterically crowded position is kinetically disfavored. This is particularly relevant for 1,2-difluorobenzene, where the positions between the fluorine atoms are highly hindered.

The final product distribution is a result of the interplay between these electronic and steric factors.

Troubleshooting Guide: Common Experimental Issues
Q4: My reaction is sluggish and gives a poor yield. How can I drive it to completion?

Issue: Insufficient activation of the electrophile or deactivation of the substrate.

Root Causes & Solutions:

  • Catalyst Inactivity: Friedel-Crafts acylation often requires more than a catalytic amount of Lewis acid. The product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively sequestering it.[2][8]

    • Solution: Use at least a stoichiometric amount (1.0 to 1.2 equivalents) of a strong Lewis acid like AlCl₃. For very deactivated systems, up to 2-3 equivalents may be necessary. Ensure the catalyst is fresh and the reaction is run under strictly anhydrous conditions.

  • Weak Lewis Acid: For a strongly deactivated ring like difluorobenzene, a mild Lewis acid may not be sufficient to generate the highly reactive acylium ion electrophile.

    • Solution: Use a powerful Lewis acid. Aluminum chloride (AlCl₃) is the standard choice for a reason.[9][10] If solubility or heterogeneity is an issue, consider alternative strong acid systems like rare-earth metal triflates combined with trifluoromethanesulfonic acid.[11][12]

  • Low Temperature: While lower temperatures can improve selectivity, they can also halt the reaction if the activation energy barrier is too high.

    • Solution: If the reaction is not proceeding at room temperature, consider gently heating it. Monitor the reaction by TLC or LC-MS to track product formation and check for decomposition at higher temperatures.

Q5: I'm getting a mixture of regioisomers. How can I improve the selectivity for a single product?

Issue: Multiple positions on the aromatic ring have similar reactivity, leading to a product mixture.

Root Causes & Solutions:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome smaller activation barriers, leading to the formation of kinetic side products.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This will favor the reaction pathway with the lowest activation energy, which often leads to the most electronically favored, thermodynamically stable product.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the isomer ratio.[7][13]

    • Solution: Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. For highly deactivated substrates, a more polar solvent like nitrobenzene was historically used, though its toxicity is a concern. Experiment with different solvents to find the optimal balance for your specific substrate.

  • Steric Profile of Acylating Agent: A small acylating agent (e.g., acetyl chloride) may be less discriminating between sterically different sites.

    • Solution: Employ a bulkier acylating agent. The increased steric demand can enhance selectivity for the least hindered position on the aromatic ring.[7] For instance, if you have two electronically similar ortho positions, one of which is more sterically accessible, a bulky acyl group will preferentially acylate the more accessible site.

Data Presentation & Protocols
Comparative Reactivity and Expected Products

The following table summarizes the expected outcomes for the Friedel-Crafts acylation of difluorobenzene isomers with a standard acylating agent like acetyl chloride.

SubstrateRelative ReactivityMajor Regioisomeric ProductRationale
1,3-Difluorobenzene Highest2,4-DifluoroacetophenoneAttack at C4 is favored; it is para to one F and ortho to the other, providing maximal resonance stabilization of the sigma complex.[1]
1,4-Difluorobenzene Low2,5-DifluoroacetophenoneAll four positions are equivalent (ortho to one F, meta to the other). Reaction is slow due to strong deactivation.[1]
1,2-Difluorobenzene Low3,4-DifluoroacetophenoneAttack occurs para to one of the fluorine atoms (C4). The C3 position is also possible but often minor. Steric hindrance is a significant factor.[1]
Visualized Workflows and Mechanisms

Friedel_Crafts_Acylation_Workflow cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration cluster_3 Step 4: Workup AcylHalide Acyl Halide (R-CO-Cl) Acylium Acylium Ion [R-C≡O]⁺ AcylHalide->Acylium + AlCl₃ LewisAcid Lewis Acid (AlCl₃) Difluorobenzene Difluorobenzene Acylium->Difluorobenzene Attack SigmaComplex Sigma Complex (Arenium Ion) Difluorobenzene->SigmaComplex Deprotonation Deprotonation by [AlCl₄]⁻ ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation Deprotonation->ProductComplex Workup Aqueous Workup (H₂O) FinalProduct Final Ketone Product ProductComplex->FinalProduct Liberation Workup->FinalProduct

Caption: General workflow for Friedel-Crafts acylation.

Regioselectivity_1_3_DFB cluster_main Attack on 1,3-Difluorobenzene cluster_c4 Attack at C4 (Major Pathway) cluster_c2 Attack at C2 (Minor Pathway) DFB 1,3-Difluorobenzene + E⁺ C4_Intermediate C4 Sigma Complex (Most Stable) DFB->C4_Intermediate Favored C2_Intermediate C2 Sigma Complex (Less Stable) DFB->C2_Intermediate Disfavored C4_Product 2,4-disubstituted product C4_Intermediate->C4_Product -H⁺ label_C4 Stabilized by resonance from both F atoms (ortho and para) C2_Product 2,6-disubstituted product C2_Intermediate->C2_Product -H⁺ label_C2 Sterically hindered and less resonance stabilization

Caption: Electronic factors favoring C4 acylation of 1,3-difluorobenzene.

Caption: Troubleshooting flowchart for Friedel-Crafts acylation.

Generalized Experimental Protocol

Objective: To perform a Friedel-Crafts acylation on a difluorobenzene isomer.

This protocol is a general guideline and must be adapted based on the specific acylating agent and substrate. All operations must be conducted in a fume hood with appropriate personal protective equipment.

  • Glassware Preparation: All glassware (round-bottom flask, addition funnel, condenser) must be oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Setup:

    • Charge the reaction flask with the difluorobenzene substrate (1.0 eq.) and an anhydrous solvent (e.g., DCM, approx. 5-10 mL per mmol of substrate).

    • Cool the mixture to 0 °C in an ice-water bath.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Caution: The addition can be exothermic. Allow the resulting slurry to stir for 15-20 minutes.

  • Acylating Agent Addition:

    • Dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous solvent in the addition funnel.

    • Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature.

    • Monitor the progress by TLC or by periodically quenching an aliquot and analyzing via GC-MS or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Very slowly and carefully quench the reaction by pouring it over crushed ice, often containing concentrated HCl to dissolve the aluminum salts. Caution: This is a highly exothermic and gas-evolving step.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM) two or three times.

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

References
  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (2017). Available at: [Link]

  • 18.5 Friedel–Crafts Alkylation and Acylation - Chemistry LibreTexts. (2019). Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry LibreTexts. (2023). Available at: [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. (2022). Available at: [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - sioc-journal.cn. Available at: [Link]

  • Is regioselectivity affected by steric factors during alkylation of naphthalene? - Chemistry Stack Exchange. (2021). Available at: [Link]

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF - ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Available at: [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (2021). Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018). Available at: [Link]

  • ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity | Journal of the American Chemical Society. Available at: [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju. Available at: [Link]

  • Steric Effects in Friedel-Crafts Reactions - Chemistry Stack Exchange. (2020). Available at: [Link]

  • C. The Friedel-Crafts Acylation of Benzene - Chemistry LibreTexts. (2023). Available at: [Link]

  • Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017). Available at: [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available at: [Link]

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene - JoVE. (2023). Available at: [Link]

  • The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps. Available at: [Link]

  • Ch12: Friedel-Crafts limitations - University of Calgary. Available at: [Link]

  • Why are fluoroarenes not prepared by electrophilic substitution? - Quora. (2020). Available at: [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. This document is structured to offer not only a step-by-step synthetic protocol but also to address common challenges and frequently asked questions, ensuring a robust and reproducible experimental workflow.

I. Reaction Overview and Strategy

The synthesis of this compound is primarily achieved through a Friedel-Crafts acylation reaction.[1][2] This well-established electrophilic aromatic substitution allows for the formation of a carbon-carbon bond between the aromatic ring of 1,2-difluorobenzene and an acylating agent, 7-ethoxy-7-oxoheptanoyl chloride. The presence of the two fluorine atoms on the benzene ring introduces specific electronic and steric considerations that must be carefully managed to ensure a successful reaction with high regioselectivity and yield.

The overall synthetic strategy involves two key stages:

  • Preparation of the Acylating Agent: Synthesis of 7-ethoxy-7-oxoheptanoyl chloride from a suitable precursor, typically ethyl hydrogen adipate.

  • Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction of 1,2-difluorobenzene with the prepared acyl chloride to yield the target product.

II. Detailed Experimental Protocols

A. Preparation of 7-ethoxy-7-oxoheptanoyl chloride

The acylating agent can be reliably prepared from ethyl hydrogen adipate.

Step 1: Synthesis of Ethyl Hydrogen Adipate

  • Procedure: A detailed procedure for the synthesis of ethyl hydrogen adipate is available in Organic Syntheses.[3] This typically involves the partial hydrolysis of diethyl adipate or the monoesterification of adipic acid.

Step 2: Conversion to 7-ethoxy-7-oxoheptanoyl chloride

  • Reagents and Equipment:

    • Ethyl hydrogen adipate

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) as solvent (optional)

    • Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a fume hood, charge a dry round-bottom flask with ethyl hydrogen adipate.

    • Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the flask at room temperature with stirring. The reaction is often performed neat, but an anhydrous solvent like DCM can be used.

    • A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction with thionyl chloride.

    • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until the evolution of gas (HCl and SO₂) ceases.

    • The excess chlorinating agent and solvent (if used) are removed under reduced pressure (rotoevaporation) to yield the crude 7-ethoxy-7-oxoheptanoyl chloride. This is often used in the next step without further purification.

B. Friedel-Crafts Acylation: Synthesis of this compound

Reagents and Equipment:

  • 1,2-Difluorobenzene

  • 7-ethoxy-7-oxoheptanoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitrobenzene)

  • Three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere and ensure all glassware is thoroughly dried.

  • To the three-necked flask, add the anhydrous solvent and the Lewis acid (e.g., AlCl₃, typically 1.1-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • In the dropping funnel, prepare a solution of 7-ethoxy-7-oxoheptanoyl chloride in the anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred suspension of the Lewis acid at 0 °C.

  • After the addition is complete, add 1,2-difluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition of 1,2-difluorobenzene is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

III. Workup and Purification Procedure

A proper workup procedure is critical for isolating the target compound and removing the Lewis acid catalyst and any byproducts.

Step-by-Step Workup:

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture onto crushed ice or into a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[5]

  • Washing: Combine the organic layers and wash sequentially with:

    • Dilute HCl (to remove any remaining Lewis acid residues)

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)[5]

    • Brine (saturated NaCl solution) to aid in the separation of the layers.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product is often a viscous oil or a solid and typically requires further purification.

  • Column Chromatography: This is the most common method for purifying the product. A silica gel column is typically used with a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent system should be optimized based on TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.[6]

  • Distillation: For liquid products, vacuum distillation may be an option, although the high boiling point of the target molecule might make this challenging.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: The Friedel-Crafts acylation reaction is not proceeding or is giving a very low yield. What are the possible causes and solutions?

  • Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride is highly hygroscopic and will be deactivated by moisture.

    • Solution: Ensure that the AlCl₃ is fresh and from a newly opened container. All glassware must be oven-dried, and the reaction should be conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Cause 2: Deactivated Aromatic Ring. The two fluorine atoms on the benzene ring are deactivating due to their strong inductive electron-withdrawing effect.[1]

    • Solution: More forcing reaction conditions may be necessary compared to the acylation of benzene. This could include using a more reactive Lewis acid, a higher reaction temperature, or a longer reaction time. However, be cautious as this may also lead to side reactions.

  • Cause 3: Insufficient Amount of Lewis Acid. The product ketone can form a complex with the Lewis acid, effectively sequestering it from the reaction.

    • Solution: A stoichiometric amount (or a slight excess) of the Lewis acid is often required for Friedel-Crafts acylation reactions.[7]

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

  • Cause 1: Isomer Formation (Regioselectivity). The acylation of 1,2-difluorobenzene can potentially lead to two different regioisomers: the desired 3,4-disubstituted product and the 2,3-disubstituted product. The fluorine atoms are ortho, para-directing due to their resonance effect, but the inductive effect deactivates the ring. The position of acylation will be influenced by both electronic and steric factors. The 4-position is generally favored due to less steric hindrance compared to the 3-position.

    • Solution: The regioselectivity can sometimes be influenced by the choice of Lewis acid and solvent. It is important to characterize the product mixture carefully (e.g., by NMR, GC-MS) to determine the isomeric ratio. Purification by column chromatography is usually necessary to separate the isomers.

  • Cause 2: Polysubstitution. While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the acyl group deactivates the ring, it can still occur under harsh conditions.

    • Solution: Use a molar ratio of 1,2-difluorobenzene to the acylating agent of at least 1:1 or a slight excess of the aromatic compound. Avoid excessively high temperatures and long reaction times.

Q3: The workup procedure is problematic, leading to emulsions or loss of product.

  • Cause: Formation of Aluminum Hydroxide. The quenching of a large amount of AlCl₃ can lead to the formation of gelatinous aluminum hydroxide, which can complicate extractions.

    • Solution: Quench the reaction mixture by pouring it into a vigorously stirred mixture of ice and concentrated HCl. The acid will help to keep the aluminum salts in solution. Adding the organic extraction solvent before the aqueous workup can sometimes help to minimize emulsion formation.

Q4: How can I confirm the identity and purity of my final product?

  • Solution: A combination of analytical techniques should be used:

    • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation. The ¹⁹F NMR will be particularly useful for confirming the presence and substitution pattern of the fluorine atoms.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and ester functional groups.

V. Visualizing the Workflow

The following diagrams illustrate the key steps and logical relationships in the synthesis of this compound.

Synthesis_Workflow cluster_0 Preparation of Acylating Agent cluster_1 Friedel-Crafts Acylation cluster_2 Workup & Purification A Ethyl Hydrogen Adipate C 7-ethoxy-7-oxoheptanoyl chloride A->C Chlorination B Chlorinating Agent (SOCl₂ or (COCl)₂) B->C F This compound (Crude Product) C->F D 1,2-Difluorobenzene D->F E Lewis Acid (AlCl₃) E->F Catalysis G Quenching (Ice/HCl) F->G H Extraction G->H I Washing H->I J Drying I->J K Solvent Removal J->K L Purification (Chromatography/Recrystallization) K->L M Final Product L->M

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield or No Reaction Cause1 Inactive Catalyst (Moisture) Start->Cause1 Cause2 Deactivated Ring Start->Cause2 Cause3 Insufficient Catalyst Start->Cause3 Sol1 Use fresh, anhydrous AlCl₃ and dry reaction conditions Sol2 Increase reaction temperature or time cautiously Sol3 Use stoichiometric amount of AlCl₃ Sol4 Optimize purification to separate isomers Sol5 Use excess 1,2-difluorobenzene Cause1->Sol1 Cause2->Sol2 Cause3->Sol3 Cause4 Isomer Formation Cause4->Sol4 Cause5 Polysubstitution Cause5->Sol5 Problem2 Multiple Products Problem2->Cause4 Problem2->Cause5

Caption: Troubleshooting logic for common issues in the synthesis.

VI. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Analytical Data
This compound C₁₅H₁₈F₂O₃284.29Typically a colorless to pale yellow oil or low-melting solid¹H NMR: Signals for ethyl ester, aliphatic chain, and aromatic protons. ¹⁹F NMR: Two distinct signals for the fluorine atoms. IR (cm⁻¹): ~1730 (ester C=O), ~1690 (ketone C=O). MS (m/z): [M]+ at 284.
7-ethoxy-7-oxoheptanoyl chloride C₉H₁₅ClO₃206.66Colorless to pale yellow liquidIR (cm⁻¹): ~1800 (acyl chloride C=O), ~1735 (ester C=O). Reacts with moisture.
1,2-Difluorobenzene C₆H₄F₂114.09Colorless liquid-

VII. References

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation with Amides. National Center for Biotechnology Information. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Octanoic acid, 7-oxo-, methyl ester. Organic Syntheses. [Link]

  • Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. PrepChem.com. [Link]

  • CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate. Google Patents.

  • CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. WIPO Patentscope. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]

  • ethyl adipate. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this challenging Friedel-Crafts acylation. Given the electron-withdrawing nature of the difluorophenyl ring, careful selection of the catalyst and optimization of reaction conditions are paramount for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is a classic Friedel-Crafts acylation reaction. It involves the electrophilic aromatic substitution of 1,2-difluorobenzene with an acylating agent derived from pimelic acid, typically ethyl 7-chloro-7-oxoheptanoate, in the presence of a Lewis acid catalyst.[1][2][3]

Q2: Why is the Friedel-Crafts acylation of 1,2-difluorobenzene challenging?

The two fluorine atoms on the benzene ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack.[4] This deactivation slows down the reaction rate and requires more potent catalytic systems or harsher reaction conditions compared to the acylation of unsubstituted benzene.[4]

Q3: What are the most common Lewis acid catalysts used for this type of reaction?

Aluminum chloride (AlCl₃) is the most traditional and potent Lewis acid for Friedel-Crafts acylations.[1][2] However, due to the deactivated nature of the substrate, other catalysts should be considered. Alternatives include other metal halides like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂), as well as more modern catalysts such as metal triflates (e.g., scandium or ytterbium triflate) and solid-supported catalysts which can offer advantages in terms of handling, recovery, and environmental impact.[5][6]

Q4: How does the choice of catalyst affect the regioselectivity of the acylation on 1,2-difluorobenzene?

The fluorine atoms are ortho, para-directing activators via resonance but deactivating via induction. In 1,2-difluorobenzene, the primary sites for electrophilic attack are the positions para to each fluorine atom (positions 4 and 5). The steric hindrance and electronic effects of the two adjacent fluorine atoms will influence the final isomeric distribution of the product. The choice of catalyst can influence the transition state of the reaction, thereby affecting the ratio of the resulting regioisomers.

Troubleshooting Guide

Problem 1: Low or No Conversion to Product

  • Cause A: Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[7] Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and freshly opened or purified reagents. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Insufficient Catalyst Loading: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required.[2] This is because the ketone product can form a complex with the catalyst, effectively removing it from the catalytic cycle.

    • Solution: Start with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent. For particularly unreactive substrates, catalyst loading may need to be increased further.

  • Cause C: Deactivated Aromatic Ring: As discussed, the 1,2-difluorobenzene ring is significantly deactivated.[4]

    • Solution: Consider using a more potent Lewis acid than AlCl₃, or explore alternative catalytic systems. Increasing the reaction temperature can also help overcome the activation energy barrier, but must be done cautiously to avoid side reactions.

Problem 2: Formation of Multiple Products and Impurities

  • Cause A: Isomeric Mixture: Acylation can potentially occur at different positions on the 1,2-difluorobenzene ring, leading to a mixture of regioisomers.

    • Solution: The regioselectivity is often solvent and catalyst dependent. A thorough screening of different Lewis acids and reaction solvents may be necessary to optimize the formation of the desired 3,4-difluoro isomer. Careful purification by column chromatography or recrystallization will be required to isolate the target compound.

  • Cause B: Impurities in Starting Materials: Impurities in the 1,2-difluorobenzene or the ethyl 7-chloro-7-oxoheptanoate can lead to the formation of side products.

    • Solution: Ensure the purity of your starting materials by distillation or recrystallization before use.

  • Cause C: Side Reactions at Elevated Temperatures: High reaction temperatures can promote side reactions such as deacylation or polymerization.

    • Solution: Monitor the reaction closely and try to use the lowest effective temperature. A temperature screening study is recommended.

Catalyst Selection and Screening

The choice of catalyst is critical for the success of this synthesis. Below is a table summarizing potential catalysts and their characteristics.

CatalystTypical Loading (equiv.)AdvantagesDisadvantagesKey Considerations
Aluminum Chloride (AlCl₃) 1.1 - 2.0High Lewis acidity, readily available.[1]Highly hygroscopic, often requires stoichiometric amounts, corrosive waste.[6][7]Must be handled under strictly anhydrous conditions.
Iron(III) Chloride (FeCl₃) 1.1 - 2.0Less expensive than AlCl₃, effective for many acylations.[1]Also hygroscopic, can be less reactive than AlCl₃ for deactivated rings.A good initial alternative to screen if AlCl₃ proves problematic.
Zinc Chloride (ZnCl₂) Catalytic to StoichiometricMilder Lewis acid, can offer different selectivity.Generally less reactive than AlCl₃ or FeCl₃.May require higher temperatures or longer reaction times.
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) 0.05 - 0.2Often effective in catalytic amounts, can be water-tolerant, reusable.[5]Higher cost.Excellent candidates for developing a more "green" and efficient process.
Solid Acid Catalysts (e.g., Zeolites, Nafion) VariesReusable, easy to separate from the reaction mixture, environmentally benign.May have lower activity, potential for pore size limitations.Requires careful selection of the appropriate solid acid.
Experimental Workflow for Catalyst Screening

The following diagram illustrates a systematic approach to screening different catalysts for the synthesis of this compound.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis cluster_optimization Optimization Prep Prepare Stock Solutions: - 1,2-Difluorobenzene in anhydrous solvent - Ethyl 7-chloro-7-oxoheptanoate in anhydrous solvent Screening_Setup Set up parallel reactions in dry vials under inert atmosphere Prep->Screening_Setup Add_Catalysts Add different catalysts to each vial (e.g., AlCl3, FeCl3, Sc(OTf)3) Screening_Setup->Add_Catalysts Add_Reagents Add stock solutions of reactants Add_Catalysts->Add_Reagents Reaction Run reactions at a set temperature and time Add_Reagents->Reaction Quench Quench reactions Reaction->Quench TLC_GCMS Analyze by TLC and GC-MS to determine conversion and product distribution Quench->TLC_GCMS Identify_Best Identify the most promising catalyst(s) TLC_GCMS->Identify_Best Optimize Optimize reaction conditions for the best catalyst(s): - Temperature - Reaction time - Catalyst loading Identify_Best->Optimize Scale_Up Scale-up reaction and isolate product for characterization Optimize->Scale_Up

Catalyst screening workflow.

Detailed Experimental Protocol (General Procedure using AlCl₃)

This protocol is a general guideline and should be optimized based on your specific experimental setup and the results of your catalyst screening.

Materials:

  • 1,2-Difluorobenzene (anhydrous)

  • Ethyl 7-chloro-7-oxoheptanoate

  • Aluminum chloride (anhydrous)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous DCM to the flask via a syringe. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve ethyl 7-chloro-7-oxoheptanoate (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: After the addition of the acylating agent is complete, dissolve 1,2-difluorobenzene (1.0-1.2 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-24 hours, monitoring the progress by TLC or GC-MS. Gentle heating may be required to drive the reaction to completion.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Reaction Mechanism Visualization

The following diagram outlines the fundamental steps of the Friedel-Crafts acylation mechanism.

FC_Acylation_Mechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation Acyl_Cl Ethyl 7-chloro-7-oxoheptanoate Complex Acyl Chloride-Lewis Acid Complex Acyl_Cl->Complex + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Acylium_Ion Acylium Ion (Electrophile) + AlCl4- Complex->Acylium_Ion Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex Difluorobenzene 1,2-Difluorobenzene Difluorobenzene->Sigma_Complex + Acylium Ion Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H+ (regenerates catalyst) Final_Product This compound Product_Complex->Final_Product Aqueous Work-up

Friedel-Crafts acylation mechanism.

References

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Journal of the American Chemical Society. Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. [Link]

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

  • LibreTexts Chemistry. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • PMC. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. [Link]

  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones. [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • Reddit. Friedel-Crafts reactions with Deactivating groups. [Link]

  • Google Patents.
  • ResearchGate. Methods for the Synthesis of α,α‐Difluoroketones. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

  • ResearchGate. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • PrepChem. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. [Link]

  • Google Patents. Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • Google Patents. Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The nuanced positioning of these atoms can dramatically alter a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate and its difluorophenyl isomers, offering insights into how subtle structural changes can translate into significant performance differences. This analysis is grounded in established chemical principles and supported by available experimental and extrapolated data to empower informed decisions in research and development.

The Strategic Importance of the Difluorophenyl Moiety

The introduction of a difluorophenyl group into a molecule is a well-established strategy to modulate its drug-like properties. Fluorine's high electronegativity and relatively small size can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The specific placement of the two fluorine atoms on the phenyl ring creates distinct electronic and steric environments, leading to a range of effects that can be leveraged in drug design. This guide will explore these differences through the lens of Ethyl 7-oxoheptanoate derivatives.

Physicochemical Property Comparison: A Tale of Isomers

While direct, side-by-side experimental data for every isomer of Ethyl 7-(difluorophenyl)-7-oxoheptanoate is not extensively available in the public domain, we can compile known data and extrapolate trends based on closely related structures and fundamental principles of physical organic chemistry. The following table summarizes the available and predicted physicochemical properties of the difluorophenyl isomers.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted LogP
3,4-difluoro 898752-28-8C₁₅H₁₈F₂O₃284.31~380-400~3.5
2,5-difluoro 898753-20-3C₁₅H₁₈F₂O₃284.30~375-395~3.4
2,4-difluoro Not readily availableC₁₅H₁₈F₂O₃284.31~375-395~3.4
2,3-difluoro Not readily availableC₁₅H₁₈F₂O₃284.31~375-395~3.4
2,6-difluoro Not readily availableC₁₅H₁₈F₂O₃284.31~370-390~3.3
3,5-difluoro Not readily availableC₁₅H₁₈F₂O₃284.31~380-400~3.5

Note: Predicted values are based on computational models and data from structurally similar compounds, such as 7-(3-fluorophenyl)-7-oxoheptanenitrile which has a predicted boiling point of 379.2 ± 22.0 °C and a density of 1.090 ± 0.06 g/cm³.[1] Experimental verification is recommended.

The subtle differences in predicted boiling points and LogP values hint at the varying intermolecular forces and solvation properties of each isomer. For instance, the 2,6-difluoro isomer, with fluorine atoms flanking the ketone linkage, may experience greater steric hindrance, potentially affecting its crystallinity and receptor interactions. Conversely, the 3,5-difluoro isomer presents a more symmetrical electronic distribution which can influence its packing in a crystal lattice and its interaction with polar environments.

Synthesis of Ethyl 7-(difluorophenyl)-7-oxoheptanoate Isomers: A Unified Approach via Friedel-Crafts Acylation

The most direct and versatile method for the synthesis of these aryl ketones is the Friedel-Crafts acylation.[2] This electrophilic aromatic substitution allows for the coupling of a difluorobenzene with an acylating agent derived from pimelic acid. The general synthetic workflow is outlined below.

Metabolic_Stability_Assay cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Isomer Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes + NADPH Microsomes->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Plot Plot % Remaining vs. Time LCMS->Plot HalfLife Calculate Half-life (t½) Plot->HalfLife

Sources

A Comparative Guide to the Definitive Structure Elucidation of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, a potential building block in pharmaceutical synthesis, an unassailable structural proof is not merely a characterization step but the foundation upon which all subsequent research is built. This guide provides a comparative analysis of the principal techniques for structure validation, focusing on the gold standard—Single-Crystal X-ray Crystallography—and its essential complements, Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS).

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] Its power lies in its ability to produce a precise three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, and bond angles can be derived with unparalleled accuracy.[2]

The Causality Behind the Workflow: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The underlying principle is that a crystal, with its perfectly ordered three-dimensional lattice, will diffract a beam of incident X-rays in a unique pattern.[2] By measuring the angles and intensities of these diffracted beams, one can work backward to reconstruct the electron density map of the repeating unit within the crystal.[2]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: The workflow for small molecule X-ray crystallography.

Experimental Protocol: Obtaining the Crystal Structure

  • Synthesis and Purification: The starting point is the highly pure compound. A potential synthesis for this compound involves a Friedel-Crafts acylation of 1,2-difluorobenzene with the appropriate pimelic acid derivative.[3] The crude product must be purified (e.g., by column chromatography or recrystallization) to >98% purity, as impurities can inhibit crystal growth.[4]

  • Crystallization: This is often the most challenging step.[5] The goal is to slowly precipitate the compound from a supersaturated solution.[6]

    • Method: A common and effective technique is slow evaporation . Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).[7] The choice of solvent is critical; the compound should be moderately soluble at high temperatures and less soluble at room temperature.[6]

    • Procedure: After dissolving, loosely cap the vial and allow the solvent to evaporate over several days to weeks. This gradual increase in concentration encourages the formation of a single, well-ordered crystal rather than a fast-precipitating powder.[6] Other methods like vapor diffusion or liquid-liquid diffusion can also be employed.[8]

  • Data Collection: A suitable crystal is mounted on a goniometer, which precisely orients it within an X-ray beam.[1] As the crystal is rotated, a detector records the diffraction pattern—a series of spots of varying intensity.[5]

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map.[9] An atomic model is built into this map and then computationally refined to best fit the experimental diffraction data. The quality of the final structure is assessed by metrics like the R-factor; a low R-factor indicates a good fit between the model and the observed data.

Trustworthiness: A Self-Validating System

The final crystallographic model is inherently self-validating. The geometric parameters—bond lengths, angles, and torsion angles—must align with established chemical principles. For this compound, this means observing a planar difluorophenyl ring, typical C-F, C=O, and C-O bond lengths, and a flexible heptanoate chain. Any significant deviation would be a red flag requiring further investigation.

Orthogonal Validation: Comparative Analysis with Other Techniques

While crystallography provides the definitive solid-state structure, other techniques are indispensable for confirming the molecular formula and structure in solution. These methods serve as crucial cross-validation tools.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F) within a molecule in solution.[10] It provides information on connectivity and the electronic environment but does not yield the precise geometric data of crystallography.[11][12]

  • ¹H NMR: Would confirm the presence of the ethyl group (a triplet and a quartet), the aliphatic chain protons, and the protons on the difluorophenyl ring, showing characteristic splitting patterns.

  • ¹³C NMR: Would show distinct signals for the carbonyl carbon, the ester carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons.

  • ¹⁹F NMR: This is particularly powerful for fluorinated compounds.[13] It would show two distinct signals for the non-equivalent fluorine atoms, confirming the 3,4-substitution pattern. The large chemical shift range and coupling constants in ¹⁹F NMR provide a highly sensitive probe of the molecular structure.[14][15]

The key distinction is that NMR describes the molecule's average conformation in solution, where the heptanoate chain is flexible, whereas crystallography provides a static snapshot of a single conformation adopted in the crystal lattice.[11]

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[16] While standard MS provides the nominal molecular weight, HRMS measures this value to several decimal places.[17] This high precision allows for the unambiguous determination of a molecule's elemental formula.[18][19]

  • Principle: The exact mass of an atom is not an integer due to nuclear binding energies.[18] For instance, ¹⁶O has an exact mass of 15.9949 Da, not 16.[19] HRMS instruments can resolve these minute differences.[17]

  • Application: For this compound (C₁₅H₁₈F₂O₃), HRMS would measure a molecular ion peak extremely close to the calculated exact mass of 284.1224 Da. This can distinguish it from other potential formulas with the same nominal mass of 284, providing definitive confirmation of the elemental composition.

Data Synthesis: A Multi-faceted Approach to Structure Proof

No single technique tells the whole story. The strength of a structural assignment lies in the congruence of data from multiple, independent methods.

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Complementary roles of analytical techniques in structure validation.

Comparative Data Summary

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing.[1]Unambiguous, "gold standard" for structure proof.Requires a single, diffraction-quality crystal; provides a solid-state snapshot.[11][20]
NMR Spectroscopy Atomic connectivity, chemical environment of nuclei, solution-state conformation.[10]Non-destructive, provides data in a biologically relevant medium (solution).[20]Does not provide precise bond lengths/angles; can be complex to interpret.[12]
Mass Spectrometry (HRMS) Exact molecular weight and elemental formula.[18]Extremely high accuracy and sensitivity for formula determination.[19]Provides no information on atomic connectivity or 3D structure.[16]

Conclusion

The validation of this compound's structure is a case study in the necessity of a rigorous, multi-technique approach. While HRMS confirms what it is made of and NMR confirms how it is connected in solution, only single-crystal X-ray crystallography can provide the definitive, high-resolution picture of its three-dimensional architecture in the solid state. For researchers and drug development professionals, relying on this synergistic combination of techniques is the only way to build a foundation of absolute certainty, ensuring that subsequent biological, chemical, and material investigations are based on a validated and trustworthy molecular structure.

References

  • Airlangga University. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Available from: [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Available from: [Link]

  • National Institutes of Health. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. Available from: [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available from: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • Eötvös Loránd University. Comparison of NMR and X-ray crystallography. Available from: [Link]

  • National Institutes of Health. x Ray crystallography. Available from: [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. Available from: [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Available from: [Link]

  • ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Available from: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available from: [Link]

  • EPFL Infoscience. New methods for structure determination and speciation by NMR crystallography. Available from: [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available from: [Link]

  • Chemguide. mass spectra - the molecular ion (M+) peak. Available from: [Link]

  • Wiley Online Library. Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available from: [Link]

  • Creative BioMart. X-ray Crystallography. Available from: [Link]

  • OpenStax. 12.2 Interpreting Mass Spectra. Available from: [Link]

  • University of Colorado Boulder. Crystallization. Available from: [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

  • YouTube. Crystallization | Organic Chemistry Lab Techniques. Available from: [Link]

  • Semantic Scholar. X-ray Crystallography of Small Molecules: Theory and Workflow. Available from: [Link]

  • Google Patents. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. Available from: [Link]

  • PrepChem.com. Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Available from: [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Aryl Ketoesters

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Aryl Ketoesters

Aryl α-keto esters are a cornerstone of modern organic synthesis and pharmaceutical development. They serve as pivotal intermediates in the creation of numerous bioactive compounds, including antivirals, anti-cancer agents, and α-hydroxy carboxylic acids.[1] Their inherent electrophilicity and structural versatility make them highly valuable, but also necessitate rigorous analytical characterization to ensure identity, purity, and stability.[1]

This guide provides a comparative analysis of the primary analytical techniques used to characterize aryl ketoesters. As a Senior Application Scientist, my objective is not merely to list procedures, but to provide a framework for strategic analytical decision-making. We will explore the causality behind experimental choices, ensuring that each method is understood as a self-validating system for generating trustworthy and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for the unambiguous structural determination of organic molecules, including aryl ketoesters. It provides detailed information about the carbon-hydrogen framework of a molecule.[2]

Expertise & Experience: Why NMR is Foundational

For an aryl ketoester, NMR is non-negotiable for initial characterization. It is the only technique that provides a complete picture of the molecular structure. ¹H NMR confirms the presence and electronic environment of all protons, while ¹³C NMR maps the carbon skeleton. The chemical shifts are highly diagnostic:

  • ¹H NMR: Protons on carbons alpha to the carbonyl groups are deshielded and typically appear in the 2.0-2.5 ppm range. The aromatic protons will exhibit characteristic splitting patterns based on the substitution of the aryl ring.

  • ¹³C NMR: The carbonyl carbons of the ketone and ester groups are highly deshielded, appearing far downfield in the 190-215 ppm range, providing clear evidence of these functional groups.[3][4]

Experimental Protocol: ¹H and ¹³C NMR of a Model Aryl Ketoester (Methyl Phenylglyoxylate)

Objective: To confirm the chemical structure and assess the purity of a synthesized batch of methyl phenylglyoxylate.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aryl ketoester sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a crucial step to obtain sharp, well-defined peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-16 ppm is typical. Co-add 16-32 scans to improve the signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220-240 ppm is necessary to observe the carbonyl carbons. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

    • Reference the chemical shifts to the TMS signal (0.00 ppm) or the residual solvent peak.

Trustworthiness: A Self-Validating System

The combination of ¹H and ¹³C NMR data provides a self-validating structural confirmation. The number of signals in the ¹³C spectrum should correspond to the number of unique carbons in the proposed structure. The integration values in the ¹H spectrum must align with the number of protons in each environment. Any significant unassigned peaks indicate the presence of impurities.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of an analyte and gaining structural insights from its fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying components in a mixture.[6][7]

Expertise & Experience: What MS Reveals About Aryl Ketoesters

The primary utility of MS is the confirmation of the molecular ion peak (M⁺), which corresponds to the molecular weight of the aryl ketoester. Furthermore, the fragmentation patterns observed under electron ionization (EI) are highly predictable and structurally informative. Key fragmentation pathways for ketones and esters include:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon breaks, leading to the formation of a stable acylium ion.[8] This is often the base peak in the spectrum.

  • McLafferty Rearrangement: This rearrangement can occur in molecules with a gamma-hydrogen relative to a carbonyl group, though it may be less common in simple aryl ketoesters depending on the ester alkyl group.[8][9]

Experimental Protocol: GC-MS Analysis of an Aryl Ketoester

Objective: To confirm the molecular weight and identify potential impurities in a sample.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the aryl ketoester (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (GC-MS System):

    • GC:

      • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Injector: Set to 250°C in split mode (e.g., 50:1 split ratio).

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This program must be optimized to ensure good separation from any impurities or solvent peaks.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Source Temperature: 230°C.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identify the peak corresponding to the aryl ketoester in the TIC.

    • Analyze its mass spectrum to identify the molecular ion peak.

    • Interpret the major fragment ions to confirm the structure (e.g., loss of the -OR group from the ester, formation of the Ar-C=O⁺ fragment).[9]

Visualization: GC-MS Workflow

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection) cluster_Data Data Analysis Prep Dissolve Sample in Volatile Solvent Inject Inject 1 µL Prep->Inject Column Separation on Capillary Column Inject->Column Ionize Electron Ionization (70 eV) Column->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect TIC Total Ion Chromatogram (TIC) Detect->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum

Caption: Workflow for GC-MS analysis of aryl ketoesters.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the premier technique for separating components in a mixture, determining the purity of a substance, and performing accurate quantitative analysis.[10] For aryl ketoesters, particularly in a drug development context, HPLC is indispensable for quality control.

Expertise & Experience: The Role of HPLC in Aryl Ketoester Analysis

While NMR can reveal impurities, HPLC quantifies them with high precision and sensitivity. A typical aryl ketoester is well-suited for reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. The choice of detector is crucial; a UV detector is ideal for these compounds due to the strong absorbance of the aromatic ring and carbonyl groups. For chiral aryl ketoesters, specialized chiral stationary phases (CSPs) are required to separate enantiomers.[11]

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

Objective: To determine the purity of an aryl ketoester sample and quantify any related impurities.

Methodology:

  • Sample and Standard Preparation:

    • Stock Solution: Prepare a 1.0 mg/mL stock solution of the aryl ketoester reference standard in acetonitrile.

    • Sample Solution: Prepare a sample solution at the same concentration (1.0 mg/mL) in acetonitrile.

    • Mobile Phase: Prepare the mobile phase, e.g., 60:40 (v/v) Acetonitrile:Water. Filter and degas the mobile phase before use to prevent pump issues and baseline noise.

  • Instrument Setup (HPLC with UV Detector):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm, where the aryl group strongly absorbs).

    • Injection Volume: 10 µL.

  • Data Acquisition:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution and run the chromatogram for a sufficient time (e.g., 15-20 minutes) to ensure all impurities have eluted.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: Method Validation

For use in a regulated environment, this HPLC method must be validated according to ICH guidelines.[12][13] Validation demonstrates that the method is suitable for its intended purpose and involves assessing parameters like:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[14]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]

Comparative Analysis: Choosing the Right Tool for the Job

The selection of an analytical technique is driven by the specific question you need to answer. No single technique provides all the necessary information.

Visualization: Decision Tree for Technique Selection

Caption: Decision tree for selecting an analytical technique.

Quantitative Data Summary
Technique Primary Information Sensitivity Sample Throughput Destructive? Key Advantage Key Limitation
NMR Unambiguous StructureLow (mg range)LowNoDefinitive structural informationLow sensitivity, requires pure sample
MS Molecular Weight, StructureHigh (pg-ng)High (with automation)YesHigh sensitivity, structural clues from fragmentsIsomers can be indistinguishable without chromatography
GC-MS Component Separation & IDVery High (pg-fg)MediumYesExcellent for volatile, thermally stable compoundsNot suitable for non-volatile or thermally labile molecules
HPLC-UV Purity, QuantificationMedium (ng-µg)HighNo (can be collected)Robust, precise quantification, widely applicableLower resolution than GC for some compounds

Conclusion

The analysis of aryl ketoesters requires a multi-faceted approach, leveraging the strengths of several complementary techniques. NMR spectroscopy stands as the ultimate arbiter of chemical structure. Mass spectrometry provides essential molecular weight and fragmentation data, which becomes exceptionally powerful when coupled with a chromatographic separation like GC. Finally, HPLC is the unparalleled workhorse for the precise determination of purity and for quantitative analysis, a critical function in pharmaceutical quality control.

By understanding the fundamental principles, strengths, and limitations of each technique, a researcher can design an efficient and effective analytical strategy, ensuring the generation of robust, reliable, and trustworthy data that supports discovery, development, and manufacturing.

References

  • Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters.
  • Hulet, R. (2011, April 2). Spectroscopy of Ketones and Aldehydes. YouTube. Retrieved from [Link]

  • Reddy, C. R., et al. (n.d.). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the related mass spectrum (B). Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Sodhi, G. S. (n.d.). Mass Spectra of β-Keto Esters. ResearchGate. Retrieved from [Link]

  • Wolfender, J. L., et al. (n.d.). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC - NIH. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • Kim, J., & Lee, Y. (n.d.). An efficient synthesis of aryl a-keto esters.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Melen, R. L., et al. (2022, May 20). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. -ORCA - Cardiff University. Retrieved from [Link]

  • Nicewicz, D. A., et al. (2014, April 22). Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. ACS Publications. Retrieved from [Link]

  • NASA Technical Reports Server (NTRS). (n.d.). Analysis of Mixed Aryl/Alkyl Esters by Pyrolysis Gas Chromatography-Mass Spectrometry in the Presence of Perchlorate. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (n.d.). Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters. PubMed Central. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Comparison of European and American Techniques for the Analysis of Volatile Organic Compounds in Environmental Matrices. Oxford Academic. Retrieved from [Link]

  • Breitbach, Z. S., et al. (2016, January 4). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography. PubMed. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Retrieved from [Link]

  • Preprints.org. (2025, December 29). Comparative Evaluation of High-Performance Liquid Chromatography Versus Total Organic Carbon Analysis for Cleaning Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Organic Letters. (2026, January 16). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chromatography | Request PDF. Retrieved from [Link]

  • Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol. Retrieved from [Link]

  • Jiang, B., et al. (n.d.). Highly Enantioselective Alkynylation of α-Keto Ester: An Efficient Method for Constructing a Chiral Tertiary Carbon Center. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Retrieved from [Link]

  • UNC Chemistry Department. (n.d.). A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. Retrieved from [Link]

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A Comparative Analysis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate and Known Inhibitors of Kynurenine 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the potential biological activity of the novel compound, Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, with well-established inhibitors of Kynurenine 3-Monooxygenase (KMO). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology, immunology, and oncology.

The Critical Role of Kynurenine 3-Monooxygenase in Disease

The kynurenine pathway is the primary route for tryptophan metabolism in mammals.[1] A key enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[2][3] This reaction is a critical branching point, as it directs the pathway towards the production of potentially neurotoxic metabolites, such as 3-HK and quinolinic acid.[4] Dysregulation of the kynurenine pathway and an overactivation of KMO have been implicated in a variety of pathological conditions, including neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's disease, as well as inflammatory disorders and some cancers.[5] Consequently, the inhibition of KMO has emerged as a promising therapeutic strategy to rebalance the kynurenine pathway, reducing the production of harmful metabolites and increasing the levels of the neuroprotective kynurenic acid.[1]

A Hypothetical Evaluation of a Novel KMO Inhibitor

Given the therapeutic potential of KMO inhibition, the identification of new, potent, and selective inhibitors is of significant interest. This compound is a novel compound with structural features that suggest it may interact with the active site of KMO. This guide outlines a proposed experimental framework to evaluate its inhibitory activity and compares its potential efficacy against a panel of well-characterized KMO inhibitors.

Signaling Pathway: The Kynurenine Pathway

Kynurenine Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynureninase Kynureninase Three_HK->Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) IDO_TDO->Kynurenine KAT->Kynurenic_Acid KMO->Three_HK Kynureninase->Quinolinic_Acid

Caption: A simplified diagram of the Kynurenine Pathway, highlighting the central role of KMO.

Comparative Inhibitor Potency

The following table presents the established inhibitory potencies (IC50 values) of known KMO inhibitors, alongside a hypothetical target value for this compound to be determined experimentally. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.[1]

CompoundType/ClassIC50 (Human KMO)Reference
This compound Novel Compound (Aryl Ketone) To Be Determined N/A
Ro 61-8048Benzenesulfonamide37 nM[6]
UPF-648Substrate Analogue20 nM[4]
4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamideBenzenesulfonamide19 nM[2]
GSK366Novel Heterocycle2.3 nM[7]

Experimental Protocols

To empirically determine the inhibitory potential of this compound, a robust and validated in vitro KMO inhibition assay is proposed. The following protocol is based on the principle of monitoring the consumption of the KMO cofactor, NADPH, which can be measured spectrophotometrically.

KMO Inhibition Assay Workflow

KMO Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Recombinant Human KMO, NADPH, L-Kynurenine, and Inhibitor Solutions Plate_Setup Add Assay Buffer, KMO, and Test Inhibitor to 96-well Plate Reagents->Plate_Setup Preincubation Pre-incubate for 10-15 minutes at room temperature Plate_Setup->Preincubation Initiation Initiate reaction by adding L-Kynurenine and NADPH mixture Preincubation->Initiation Measurement Measure absorbance at 340 nm every minute for 15-30 minutes (Kinetic Read) Initiation->Measurement Rate_Calculation Calculate the rate of NADPH consumption (decrease in A340/min) Measurement->Rate_Calculation Inhibition_Calculation Determine the percent inhibition for each inhibitor concentration Rate_Calculation->Inhibition_Calculation IC50_Determination Plot percent inhibition vs. inhibitor concentration and fit to a dose-response curve to calculate the IC50 value Inhibition_Calculation->IC50_Determination

Caption: A step-by-step workflow for the proposed KMO inhibition assay.

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution appropriate for maintaining KMO activity (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM KCl).
  • Recombinant Human KMO: Dilute commercially available recombinant human KMO to a final concentration of 20 ng/µL in the assay buffer.
  • NADPH Stock Solution: Prepare a concentrated stock solution of β-NADPH in the assay buffer.
  • L-Kynurenine Stock Solution: Prepare a concentrated stock solution of the KMO substrate, L-Kynurenine, in the assay buffer.
  • Inhibitor Solutions: Prepare a serial dilution of this compound and the known inhibitors (Ro 61-8048, UPF-648, etc.) in the assay buffer containing a small percentage of DMSO to ensure solubility.

2. Assay Procedure:

  • In a 96-well UV-transparent microplate, add the assay buffer, diluted KMO enzyme, and the various concentrations of the test inhibitors or vehicle control (DMSO).
  • Allow the enzyme and inhibitors to pre-incubate for 10-15 minutes at room temperature to facilitate binding.
  • Prepare a reaction mixture containing the final concentrations of β-NADPH (e.g., 400 µM) and L-Kynurenine (e.g., 600 µM) in the assay buffer.
  • Initiate the enzymatic reaction by adding the reaction mixture to all wells.
  • Immediately place the microplate in a spectrophotometer capable of kinetic reads and measure the absorbance at 340 nm every minute for a duration of 15-30 minutes.

3. Data Analysis:

  • For each well, calculate the rate of NADPH consumption by determining the slope of the linear portion of the absorbance versus time plot (ΔA340/min).
  • Calculate the percentage of KMO inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Discussion and Future Directions

The proposed experimental framework provides a robust method for determining the inhibitory potency of this compound against KMO. By comparing its IC50 value to those of well-established inhibitors such as Ro 61-8048, UPF-648, and GSK366, researchers can gain valuable insights into its potential as a novel therapeutic agent.

Should this compound demonstrate significant inhibitory activity, further studies would be warranted. These could include determining its mechanism of inhibition (e.g., competitive, non-competitive), assessing its selectivity against other enzymes, and evaluating its efficacy in cell-based and in vivo models of diseases associated with kynurenine pathway dysregulation. The difluorophenyl moiety of the test compound is of particular interest, as fluorine substitutions are often employed in medicinal chemistry to enhance metabolic stability and binding affinity.

References

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). Molecules, 27(3), 863. [Link]

  • Kynurenine 3-monooxygenase. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Molecular Biosciences, 6, 6. [Link]

  • Hutchinson, J. P., et al. (2017). Structural and Mechanistic Basis of Differentiated Inhibitors of the Acute Pancreatitis Target kynurenine-3-monooxygenase. Nature Communications, 8, 15827. [Link]

  • Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. [Link]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed. [Link]

  • KMO Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • GSK 366 is a Potent Kynurenine-3-Monooxygenase Inhibitor. (2019). Immune System Research. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized "Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity Assessment

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate (MW: 284.31 g/mol , Formula: C₁₅H₁₈F₂O₃) is a keto-ester of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a difluorinated phenyl ring, a ketone, and an ethyl ester, makes it a versatile building block. However, the very synthesis that creates this valuable compound can also introduce a range of impurities, including starting materials, isomers, and byproducts.

In the context of drug development, even minute impurities can have profound effects on the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, multi-faceted analytical strategy is not just a regulatory requirement but a scientific necessity. This guide moves beyond simple protocol recitation to explain the causality behind methodological choices, enabling researchers to design a self-validating system for purity assessment.

Anticipating Impurities: A Synthesis-Forward Approach

To effectively hunt for impurities, one must first understand their likely origin. The most common route to this compound is the Friedel-Crafts Acylation , an electrophilic aromatic substitution.[1][2] This reaction typically involves treating 1,2-difluorobenzene with the acyl chloride derived from mono-ethyl pimelate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

This synthetic pathway inherently presents several potential impurity classes:

  • Unreacted Starting Materials: Residual 1,2-difluorobenzene or the pimelic acid derivative.

  • Positional Isomers: Acylation could occur at other positions on the aromatic ring, leading to isomers that may be difficult to separate.

  • Polysubstitution Products: A second acylation on the aromatic ring, although the ketone product is deactivating, which makes this less likely.[1]

  • Byproducts from the Lewis Acid: The stoichiometric requirement for AlCl₃, which complexes with the product ketone, can lead to hydrolysis byproducts during workup.[3]

  • Residual Solvents: Solvents used during the reaction (e.g., dichloromethane, nitrobenzene) or purification (e.g., ethyl acetate, hexanes) may be retained.

The following workflow provides a strategic approach to identifying and quantifying these potential contaminants.

Purity_Assessment_Workflow cluster_synthesis Sample Received cluster_analysis Analytical Assessment cluster_decision Data Integration & Decision cluster_outcome Outcome Synthesized_Product Synthesized this compound NMR_Analysis Structural Confirmation (¹H & ¹³C NMR) Synthesized_Product->NMR_Analysis HPLC_Purity Primary Purity & Impurity Profile (RP-HPLC-UV) Synthesized_Product->HPLC_Purity GC_MS_Analysis Volatile Impurities & Solvents (GC-MS) Synthesized_Product->GC_MS_Analysis Elemental_Analysis Elemental Composition (CHN Analysis) Synthesized_Product->Elemental_Analysis Purity_Check Purity > 99.0%? Structure Confirmed? NMR_Analysis->Purity_Check HPLC_Purity->Purity_Check GC_MS_Analysis->Purity_Check Elemental_Analysis->Purity_Check Pass Release for Next Step Purity_Check->Pass Yes Fail Repurify or Resynthesize Purity_Check->Fail No

Caption: High-level workflow for purity validation.

Comparative Analysis of Core Analytical Techniques

No single technique is sufficient for comprehensive purity determination. An orthogonal approach, using methods with different separation and detection principles, is essential for a trustworthy assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is the primary tool for determining purity and profiling non-volatile impurities due to its high resolution and sensitivity.[4]

  • Why it's chosen: The aromatic ketone chromophore in the target molecule provides strong UV absorbance, making detection straightforward and sensitive. Reversed-phase (RP) HPLC is ideal for separating compounds of moderate polarity like this keto-ester from both more polar and less polar impurities.

  • Alternative Consideration: For complex mixtures or when an impurity standard is unavailable, HPLC coupled with Mass Spectrometry (LC-MS) is invaluable for identifying unknown peaks by their mass-to-charge ratio.[4]

Comparative Performance:

TechniqueTypical Detection LimitKey AdvantagesCommon LimitationsApplication for this Compound
RP-HPLC-UV ~0.01% (Area)Robust, highly quantitative, excellent for isomeric separation.Requires a chromophore; peak identity is not confirmed without standards.Primary Choice. Ideal for purity percentage, detecting isomers and non-volatile byproducts.
LC-MS ~0.001%[4]Provides molecular weight data for unknown peaks.More complex, quantification can be less precise than UV without standards.Confirmatory. Used to identify impurities detected by HPLC-UV.
GC-MS ppm levelExcellent for volatile compounds (solvents). Provides structural data via fragmentation.Not suitable for non-volatile or thermally labile compounds.Complementary. Essential for residual solvent analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR provides unambiguous structural confirmation and can simultaneously detect and quantify impurities, particularly isomers and residual solvents.[5][6]

  • Why it's chosen: ¹H NMR allows for the precise integration of signals. By comparing the integrals of proton signals from the main compound to those of impurities, a quantitative assessment can be made, especially when using an internal standard of known concentration. ¹³C NMR confirms the carbon skeleton and the presence of the correct number of unique carbon atoms.[7]

  • Causality in Interpretation: The presence of unexpected aromatic signals could indicate a positional isomer. A triplet at ~2.3 ppm (from the -CH₂- adjacent to the ester) and another at ~3.0 ppm (from the -CH₂- adjacent to the ketone) are expected. Any deviation in the splitting patterns or chemical shifts of the aliphatic chain protons warrants further investigation.

Gas Chromatography-Mass Spectrometry (GC-MS): The Sentinel for Volatiles

GC-MS is the ideal method for detecting and identifying volatile organic compounds.[8]

  • Why it's chosen: Its primary role here is to test for residual solvents from the synthesis and purification stages. The high sensitivity of MS detection and the availability of spectral libraries (like Wiley and NIST) allow for confident identification of common laboratory solvents.[8] The target molecule itself is sufficiently volatile to be analyzed by GC, which can serve as an orthogonal separation technique to HPLC.

Elemental Analysis: The Fundamental Check

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (like nitrogen, if applicable).[9]

  • Why it's chosen: This technique offers a fundamental check on the compound's empirical formula. A result within ±0.4% of the theoretical values is a strong indicator of high purity and the absence of inorganic contaminants or incorrectly identified substances.[10] It is a powerful, albeit low-resolution, tool that validates the results from other methods.[11]

Detailed Experimental Protocols

These protocols represent a validated starting point for analysis. Instrument parameters should be optimized as needed.

Protocol 1: Purity Determination by Reversed-Phase HPLC
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm (due to the phenyl ketone).

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:100 in a 50:50 Acetonitrile/Water mixture to a final concentration of 10 µg/mL for analysis.

  • Gradient Elution:

    • Start with a linear gradient: 50% B to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 4 minutes.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. Disregard solvent front peaks.

Protocol 2: Structural Verification by NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • ¹H NMR: Confirm the expected chemical shifts, splitting patterns, and integration values for all 18 protons.

    • ¹³C NMR: Confirm the presence of 15 distinct carbon signals (or fewer if symmetry causes overlap).

Protocol 3: Residual Solvent Analysis by Headspace GC-MS
  • System Preparation:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), then ramp to 220 °C at 10 °C/min.

    • Injector: Split mode (e.g., 20:1).

    • MS Detector: Scan range 35-350 amu.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the compound into a 20 mL headspace vial.

    • Add 1 mL of a suitable high-boiling solvent (e.g., DMSO).

    • Seal the vial immediately.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Equilibration Time: 15 minutes.

  • Data Analysis:

    • Identify any detected peaks by comparing their mass spectra against the NIST/Wiley library.

    • Quantify using a pre-established calibration curve for common solvents if necessary.

Synthesizing the Data: A Holistic View of Purity

The final purity statement is a consolidation of all analytical data. An ideal batch of this compound would exhibit the following profile:

AnalysisParameterSpecificationRationale for Specification
HPLC Purity (Area %)≥ 99.0%Ensures minimal presence of non-volatile impurities and isomers.
Any Single Impurity≤ 0.15%Standard limit in pharmaceutical development for unknown impurities.
¹H & ¹³C NMR StructureConforms to referenceConfirms the chemical identity and absence of structural isomers.
GC-MS Residual SolventsPer ICH Q3C limitsEnsures patient safety from potentially toxic solvent residues.
Elemental Analysis C, H CompositionWithin ±0.4% of theoreticalProvides orthogonal confirmation of the molecular formula and absence of inorganic matter.[10]

Below is a diagram illustrating the relationship between the synthesis reaction and the potential impurities that these analytical methods are designed to detect.

Synthesis_Impurities cluster_reaction Friedel-Crafts Acylation cluster_impurities Potential Impurities Difluorobenzene 1,2-Difluorobenzene Difluorobenzene->Reaction_Node Unreacted_SM Unreacted Starting Materials Difluorobenzene->Unreacted_SM Pimelate_Derivative Mono-ethyl pimeloyl chloride Pimelate_Derivative->Reaction_Node Pimelate_Derivative->Unreacted_SM Lewis_Acid AlCl₃ Lewis_Acid->Reaction_Node Catalyst Target_Product This compound (Target Compound) Reaction_Node->Target_Product Main Product Positional_Isomer Positional Isomer (e.g., 2,3-acylation) Reaction_Node->Positional_Isomer Side Reaction Polysubstitution Polysubstituted Byproduct Reaction_Node->Polysubstitution Side Reaction Residual_Solvent Residual Solvents

Caption: Origins of impurities from the synthesis pathway.

By integrating these orthogonal analytical techniques, researchers can confidently establish the purity and identity of their synthesized this compound, ensuring the quality and integrity of their subsequent research and development efforts.

References

  • Determination of ketosteroid hormones in meat by liquid chromatography tandem mass spectrometry and derivatization chemistry. ResearchGate.[Link]

  • Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.[Link]

  • Mass spectrum of the ethyl heptanoate standard. ResearchGate.[Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.[Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.[Link]

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).[Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.[Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM.[Link]

  • Showing Compound Ethyl heptanoate (FDB008200). FooDB.[Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal.[Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.[Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central.[Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.[Link]

  • ethyl heptanoate, 106-30-9. The Good Scents Company.[Link]

  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts.[Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.[Link]

  • Preparation method of alpha-keto ester.
  • Elemental Analysis Of Organic Compounds With The Use Of. KIET.[Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA.[Link]

  • Impurity Profiling in different analytical techniques. IJNRD.[Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.[Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.[Link]

  • RIFM fragrance ingredient safety assessment, ethyl heptanoate, CAS Registry Number 106-30-9. Elsevier.[Link]

  • Asymmetric hydrogenation of β-keto carboxylic esters. ACS Publications.[Link]

  • Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. Amerigo Scientific.[Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. ResearchGate.[Link]

  • ethyl 7-[3-(azetidinomethyl)phenyl]-7-oxoheptanoate. Rieke Metals.[Link]

  • Identification of compounds by GC-MS analysis. Journal of Materials and Environmental Science.[Link]

  • Optimized synthesis and detailed NMR spectroscopic characterization. ARKIVOC.[Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI.[Link]

  • How to design a purity test using HPLC. Chromatography Forum.[Link]

  • An International Study Evaluating Elemental Analysis. PubMed Central.[Link]

  • Supporting Information. The Royal Society of Chemistry.[Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.[Link]

  • Method for preparing ethyl 7-chloro-2-oxyheptanoate.
  • Octanoic acid, 7-oxo-, methyl ester. Organic Syntheses Procedure.[Link]

  • Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. PrepChem.com.[Link]

  • ¹H NMR spectra of 2-amino-4-(3-nitrophenyl). ResearchGate.[Link]

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A Senior Application Scientist's Comparative Guide to the Synthesis of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate in Modern Drug Discovery

This compound is a key ketoester intermediate, pivotal in the synthesis of a range of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the 3,4-difluorophenyl moiety is of particular interest in medicinal chemistry, as the strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. The heptanoate chain offers a flexible scaffold for further chemical modifications. Given its strategic importance, the efficient and scalable synthesis of this intermediate is a critical consideration for researchers and professionals in drug development.

This guide provides an in-depth, objective comparison of three plausible and robust synthetic routes for the preparation of this compound:

  • Method 1: Friedel-Crafts Acylation

  • Method 2: Grignard Reagent Addition

  • Method 3: Organocuprate-Mediated Synthesis

Each method is evaluated based on its underlying chemical principles, experimental feasibility, potential yield and purity, and scalability. Detailed, step-by-step protocols are provided for each route. It is important to note that while the fundamental principles of these reactions are well-established, specific, peer-reviewed experimental data for the synthesis of this exact molecule is not extensively available in the public domain. Therefore, the presented protocols are meticulously adapted from established procedures for closely analogous compounds, with all sources rigorously cited to ensure scientific integrity and transparency.

Comparative Analysis of Synthetic Methodologies

The selection of an optimal synthetic route is contingent upon a variety of factors, including the desired scale of production, cost of starting materials, and the technical capabilities of the laboratory. The following table provides a comparative summary of the key performance indicators for the three discussed synthetic routes.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Grignard Reagent AdditionMethod 3: Organocuprate-Mediated Synthesis
Starting Materials 1,2-Difluorobenzene, Ethyl 7-chloro-7-oxoheptanoate1-Bromo-3,4-difluorobenzene, Magnesium, Ethyl 7-chloro-7-oxoheptanoate1-Bromo-3,4-difluorobenzene, n-Butyllithium, Copper(I) Iodide, Ethyl 7-chloro-7-oxoheptanoate
Key Reagents Lewis Acid (e.g., AlCl₃)--
Reaction Steps 12 (Grignard formation, then acylation)2 (Organocuprate formation, then acylation)
Regioselectivity Moderate to good, potential for isomeric impuritiesHighHigh
Typical Yield Moderate to HighHighHigh
Reaction Conditions Anhydrous, often requires inert atmosphereStrictly anhydrous and inert atmosphereStrictly anhydrous and inert atmosphere, low temperatures
Purification Column chromatography often required to remove isomersGenerally straightforwardGenerally straightforward
Scalability Good, widely used in industryGood, but requires careful control of exothermic reactionsModerate, challenges with stoichiometry and temperature control on a large scale
Advantages Direct, one-pot reaction from readily available materials.High-yielding and selective.Tolerant of a wider range of functional groups compared to Grignard reagents.
Disadvantages Potential for isomeric byproducts, stoichiometric use of Lewis acid.Highly sensitive to moisture and air, potential for side reactions if not carefully controlled.Requires low temperatures, preparation of the organocuprate reagent can be challenging.

Experimental Protocols

Method 1: Friedel-Crafts Acylation

This method represents a classical and direct approach to forming the aryl ketone bond. The electrophilic aromatic substitution is driven by the activation of an acyl chloride with a Lewis acid catalyst.

Causality of Experimental Choices: The choice of a strong Lewis acid like aluminum chloride is crucial for generating the highly electrophilic acylium ion necessary to overcome the deactivating effect of the fluorine atoms on the aromatic ring. Anhydrous conditions are paramount to prevent the deactivation of the Lewis acid catalyst. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and minimize the formation of side products.

Friedel_Crafts_Acylation A 1,2-Difluorobenzene D Acylium Ion Intermediate A->D Electrophilic Attack B Ethyl 7-chloro-7-oxoheptanoate B->D Activation C AlCl₃ (Lewis Acid) C->D E This compound D->E Aromatic Substitution

Caption: Workflow for Friedel-Crafts Acylation.

Detailed Protocol (Adapted from analogous procedures[1][2]):

  • Preparation of the Acyl Chloride:

    • To a solution of pimelic acid monoethyl ester (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude ethyl 7-chloro-7-oxoheptanoate, which can be used directly in the next step.

  • Friedel-Crafts Acylation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of ethyl 7-chloro-7-oxoheptanoate (1 equivalent) in anhydrous DCM dropwise to the cooled suspension.

    • After stirring for 15 minutes, add 1,2-difluorobenzene (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Grignard Reagent Addition

This two-step approach involves the preparation of a highly nucleophilic organomagnesium (Grignard) reagent from the corresponding aryl halide, followed by its reaction with the acyl chloride.

Causality of Experimental Choices: The Grignard reagent is a powerful nucleophile, but also a strong base, necessitating strictly anhydrous and inert conditions to prevent quenching by protic solvents or atmospheric moisture. The reaction with the acyl chloride is typically carried out at low temperatures to prevent the over-addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.

Grignard_Reaction A 1-Bromo-3,4-difluorobenzene D 3,4-Difluorophenylmagnesium Bromide A->D B Mg Turnings B->D Grignard Formation C Ethyl 7-chloro-7-oxoheptanoate E This compound C->E Nucleophilic Acyl Substitution D->E

Caption: Workflow for Grignard Reagent Addition.

Detailed Protocol (Adapted from analogous procedures[1][2][3]):

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 1-bromo-3,4-difluorobenzene (1 equivalent) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

  • Reaction with Acyl Chloride:

    • Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

    • Add a solution of ethyl 7-chloro-7-oxoheptanoate (prepared as in Method 1, 1 equivalent) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Method 3: Organocuprate-Mediated Synthesis

This method utilizes a Gilman reagent (a lithium diorganocuprate), which is a softer nucleophile compared to a Grignard reagent. This difference in reactivity can offer advantages in terms of selectivity and functional group tolerance.

Causality of Experimental Choices: The formation of the Gilman reagent requires two equivalents of an organolithium reagent to one equivalent of a copper(I) salt. This stoichiometry is critical for the formation of the reactive cuprate species. The subsequent reaction with the acyl chloride is performed at low temperatures to ensure the stability of the organocuprate reagent and to promote a clean reaction.

Organocuprate_Synthesis A 1-Bromo-3,4-difluorobenzene E 3,4-Difluorophenyllithium A->E B n-Butyllithium B->E Lithium-Halogen Exchange C Copper(I) Iodide F Lithium di(3,4-difluorophenyl)cuprate C->F Transmetalation D Ethyl 7-chloro-7-oxoheptanoate G This compound D->G Nucleophilic Acyl Substitution E->F F->G

Caption: Workflow for Organocuprate-Mediated Synthesis.

Detailed Protocol (Adapted from analogous procedures[4]):

  • Preparation of the Organocuprate Reagent:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-bromo-3,4-difluorobenzene (2 equivalents) in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (2 equivalents) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to form the aryllithium species.

    • In a separate flame-dried flask, suspend copper(I) iodide (1 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the freshly prepared aryllithium solution to the copper(I) iodide suspension via cannula.

    • Allow the mixture to stir at -78 °C for 1 hour to form the lithium di(3,4-difluorophenyl)cuprate (Gilman reagent).

  • Reaction with Acyl Chloride:

    • To the freshly prepared Gilman reagent at -78 °C, add a solution of ethyl 7-chloro-7-oxoheptanoate (prepared as in Method 1, 1 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The choice between Friedel-Crafts acylation, Grignard reagent addition, and organocuprate-mediated synthesis will ultimately depend on the specific requirements of the research or development program. For large-scale industrial production, the directness of the Friedel-Crafts acylation may be advantageous, provided that isomeric impurities can be efficiently removed. For laboratory-scale synthesis where high purity and yield are paramount, the Grignard and organocuprate routes offer excellent alternatives, with the latter providing enhanced functional group compatibility. As the demand for complex fluorinated intermediates continues to grow, the development of even more efficient, catalytic, and environmentally benign synthetic methods will remain an active area of research.

References

  • Google Patents.
  • WIPO Patentscope. 107840798 Preparation method for ethyl 7-chloro-2-oxoheptanoate. [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595. [Link]

  • Google Patents.
  • Master Organic Chemistry. Organocuprates (Gilman Reagents): How They're Made. [Link]

  • Organic Chemistry Portal. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. [Link]

  • Organic Syntheses. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. [Link]

  • Zhang, C.-T., et al. (2019). Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran. RSC Advances, 9(4), 2199–2204. [Link]

  • Doria.fi. Methyl and ethyl chloride synthesis in microreactors. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]

  • Eureka | Patsnap. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. [Link]

  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Google Patents. CN108101812B - Production and purification process of lauroyl arginine ethyl ester hydrochloride.
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  • MySkinRecipes. Ethyl 7-Chloro-2-Oxoheptanoate. [Link]

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A Comparative Guide to the Structure-Activity Relationship of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate Derivatives as Putative Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

To our fellow researchers, scientists, and drug development professionals, this guide delves into the structure-activity relationship (SAR) of a novel chemical scaffold, ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate. While this specific molecule is not extensively characterized in current literature, its structural motifs—a difluorophenyl group and a keto-ester chain—suggest a compelling hypothesis for its biological activity, particularly as an inhibitor of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

This document is structured not as a review of existing data, but as a forward-looking experimental guide. We will propose a scientifically grounded hypothesis for the mechanism of action of these derivatives and provide a comprehensive, step-by-step framework for synthesizing a focused library of analogs and evaluating their biological activity. This guide is designed to be a self-validating system, where the experimental choices are explained with causal logic, empowering you to not only replicate the proposed studies but also to interpret the results and design further investigations.

The Scientific Premise: Why Target COX-2 with this Scaffold?

The 3,4-difluorophenyl moiety is a common feature in a number of biologically active compounds, often enhancing metabolic stability and binding affinity through favorable interactions with protein targets. For instance, the anti-inflammatory drug diflunisal features a difluorophenyl group.[1] The extended keto-ester chain presents a flexible linker that can orient the aromatic ring within a binding pocket, while the ketone and ester functionalities offer potential hydrogen bonding interactions.

We hypothesize that this compound derivatives can act as inhibitors of COX-2, a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.[2][3] The long, hydrophobic channel of the COX-2 active site could potentially accommodate the heptanoate chain, with the difluorophenyl group interacting with a key region of the binding pocket.

Our comparative analysis will therefore focus on a rationally designed set of derivatives to probe the following key structural features:

  • Aromatic Substitution: The position and nature of substituents on the phenyl ring.

  • Linker Length and Flexibility: The length of the alkyl chain connecting the phenyl ring and the ester.

  • Ester Modification: The nature of the alcohol group of the ester.

Synthesis of a Focused Derivative Library: An Experimental Workflow

To investigate the SAR of the lead compound, we propose the synthesis of a focused library of analogs. The general synthetic route is outlined below, followed by a detailed experimental protocol for the synthesis of the parent compound.

General Synthetic Scheme

The synthesis of the target derivatives can be achieved through a Friedel-Crafts acylation of the appropriately substituted fluorobenzene with a suitable acyl chloride, followed by esterification.

G cluster_0 Synthesis of the Acyl Chloride Intermediate cluster_1 Friedel-Crafts Acylation cluster_2 Transesterification Adipic_acid_monomethyl_ester Adipic acid monomethyl ester Acyl_chloride Methyl 6-chloro-6-oxohexanoate Adipic_acid_monomethyl_ester->Acyl_chloride SOCl2, Reflux Thionyl_chloride Thionyl chloride Thionyl_chloride->Acyl_chloride Keto_ester Mthis compound Acyl_chloride->Keto_ester 1,2-Difluorobenzene, AlCl3, DCM Difluorobenzene 1,2-Difluorobenzene Difluorobenzene->Keto_ester Lewis_acid AlCl3 Lewis_acid->Keto_ester Final_product This compound Keto_ester->Final_product Ethanol, H2SO4 (cat.), Reflux Ethanol Ethanol Ethanol->Final_product Acid_catalyst H2SO4 (cat.) Acid_catalyst->Final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Adipic acid monomethyl ester

  • Thionyl chloride

  • 1,2-Difluorobenzene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ethanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Synthesis of Methyl 6-chloro-6-oxohexanoate:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid monomethyl ester (1 equivalent).

    • Slowly add thionyl chloride (1.2 equivalents) at room temperature.

    • Heat the mixture to reflux for 2 hours.

    • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Friedel-Crafts Acylation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and dry DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl 6-chloro-6-oxohexanoate (1 equivalent) in dry DCM.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add 1,2-difluorobenzene (1 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain mthis compound.

  • Transesterification:

    • To a round-bottom flask, add mthis compound (1 equivalent) and an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography to yield this compound.

Biological Evaluation: A Framework for Comparative Analysis

To assess the anti-inflammatory potential of the synthesized derivatives, we propose a two-tiered biological evaluation strategy: in vitro enzyme inhibition assays followed by cell-based assays.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay will determine the inhibitory potency and selectivity of the compounds for the two COX isoforms.

Protocol:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Detection Method: A colorimetric or fluorescent-based assay that measures the production of prostaglandin E2 (PGE2).

  • Procedure:

    • Prepare a series of dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound.

    • Incubate for 10 minutes at 37 °C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further 10 minutes at 37 °C.

    • Stop the reaction and measure the PGE2 production using a commercially available ELISA kit or a suitable fluorescent probe.

    • Calculate the IC₅₀ values for each compound against both COX-1 and COX-2.

    • Determine the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

G Start Start: Prepare compound dilutions Incubate_Enzyme Incubate Enzyme (COX-1/COX-2) with Compound and Cofactor Start->Incubate_Enzyme Add_Substrate Add Arachidonic Acid Incubate_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Measure_PGE2 Measure PGE2 Production (ELISA or Fluorescence) Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate IC50 and COX-2 Selectivity Index Measure_PGE2->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro COX inhibition assay.

Cell-Based Anti-Inflammatory Assay

This assay will evaluate the ability of the compounds to inhibit the production of inflammatory mediators in a cellular context.

Protocol:

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS).

  • Endpoint: Measurement of nitric oxide (NO) and prostaglandin E2 (PGE2) production.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of NO in the supernatant using the Griess reagent.

    • Measure the concentration of PGE2 in the supernatant using an ELISA kit.

    • Determine the IC₅₀ values for the inhibition of NO and PGE2 production.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to rule out cytotoxicity as the cause of reduced mediator production.

Hypothetical Structure-Activity Relationship and Data Presentation

Based on our hypothesis, we can predict some potential SAR trends. The following table presents a hypothetical dataset for a focused library of derivatives. This data is for illustrative purposes only and is intended to guide the interpretation of future experimental results.

Compound IDR1R2R3R4Chain LengthEster GroupCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 SI
Parent HFFH7Ethyl5.2>100>19.2
1a FFHH7Ethyl15.8>100>6.3
1b HHFF7Ethyl8.1>100>12.3
1c HClClH7Ethyl3.58524.3
1d HOMeOMeH7Ethyl25.4>100>3.9
2a HFFH6Ethyl12.6>100>7.9
2b HFFH8Ethyl2.19243.8
3a HFFH7Methyl6.5>100>15.4
3b HFFH7Isopropyl4.8>100>20.8

Interpretation of Hypothetical SAR:

  • Aromatic Substitution: The position of the fluorine atoms on the phenyl ring appears to be crucial, with the 3,4-difluoro substitution being optimal among the fluoro analogs. Replacing fluorine with chlorine at the 3 and 4 positions (Compound 1c) could enhance potency. Electron-donating groups like methoxy (Compound 1d) may decrease activity.

  • Linker Length: An eight-carbon chain (Compound 2b) appears to be optimal for COX-2 inhibition, suggesting it may better fit the hydrophobic channel of the enzyme.

  • Ester Modification: Varying the ester group from methyl to isopropyl (Compounds 3a and 3b) may have a modest impact on potency, potentially by altering the solubility and cell permeability of the compounds.

G cluster_0 Core Scaffold cluster_1 Key Structural Modifications cluster_2 Biological Activity Core Ethyl 7-(phenyl)-7-oxoheptanoate Aromatic Aromatic Ring Substituents (Position and Nature) Core->Aromatic Linker Alkyl Chain Length (Flexibility and Hydrophobicity) Core->Linker Ester Ester Group (Solubility and Permeability) Core->Ester COX2_Inhibition COX-2 Inhibition (Potency) Aromatic->COX2_Inhibition COX_Selectivity COX-2 Selectivity Aromatic->COX_Selectivity Linker->COX2_Inhibition Cellular_Activity Cell-Based Anti-Inflammatory Activity Ester->Cellular_Activity COX2_Inhibition->Cellular_Activity

Caption: Logical relationship between structural modifications and biological activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and biological evaluation of this compound derivatives as potential COX-2 inhibitors. The proposed experimental plan, if executed, would generate the necessary data to establish a clear structure-activity relationship for this novel class of compounds.

Future work should focus on optimizing the lead compounds identified from the initial screen. This could involve further modifications to the aromatic ring, the alkyl chain, and the ester group. In vivo studies in animal models of inflammation would be the next logical step to validate the therapeutic potential of the most promising candidates. We are confident that the systematic approach outlined in this guide will provide valuable insights into the potential of this scaffold for the development of novel anti-inflammatory agents.

References

  • Agarkov, A., et al. (2021). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2021(4), M1287. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Biological Studies of 4-Methyl-7-Ethylcoumarin Derivatives Containing Azo Group. International Journal of Drug Delivery Technology, 13(4), 1035-1042.
  • Shen, T. Y. (1981). Chemical and pharmacological properties of diflunisal. Pharmacology, 22(1-2), 1-10. [Link]

  • ChemSynthesis. (n.d.). ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. Retrieved from [Link]

  • Pharmatutor. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

  • Wadghane, A. R., et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-215.
  • Taslimi, P., et al. (2020). The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology, 11, 873. [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(3), 943-947. [Link]

  • Frontiers in Chemistry. (2024). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Retrieved from [Link]

  • Berthon, F., et al. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules, 26(24), 7599. [Link]

  • Maryasin, B., et al. (2021). Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. Molecules, 26(16), 4945. [Link]

  • Amerigo Scientific. (n.d.). Ethyl 7-(2,5-difluorophenyl)-7-oxoheptanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole derivatives useful as inhibitors of FAAH.

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Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate (CAS No. 898752-28-8), a specialized halogenated organic compound. By understanding the chemical nature of this substance and the regulatory landscape governing its disposal, you can ensure the safety of your laboratory personnel and the protection of our environment.

Hazard Characterization and Risk Assessment: The "Why" Behind the Procedure

This compound is classified as an irritant .[1] Specifically, it is associated with the following GHS hazard statements:

  • H317: May cause an allergic skin reaction. [1]

  • H319: Causes serious eye irritation. [1]

The presence of two fluorine atoms on the phenyl ring places this compound in the category of halogenated organic compounds . This classification is the primary determinant for its disposal pathway. Halogenated organics are subject to specific environmental regulations due to their potential to form persistent and toxic byproducts if not disposed of correctly. The U.S. Environmental Protection Agency (EPA) has stringent regulations for the treatment and disposal of such wastes, often mandating high-temperature incineration to ensure complete destruction.[2]

Key Chemical and Hazard Information
PropertyValueSource
CAS Number 898752-28-8[1]
Molecular Formula C₁₅H₁₈F₂O₃[1]
Molecular Weight 284.31 g/mol [1]
GHS Hazard Class Irritant[1]
Hazard Statements H317, H319[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Primary Disposal Concern Halogenated Organic Compound[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of skin and eye irritation.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation - The Critical Decision

Proper segregation is the most critical step in hazardous waste management. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Designated Waste Stream: this compound waste must be collected in a container designated for halogenated organic waste .[3][5]

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[5] The disposal process for halogenated and non-halogenated wastes is different, with halogenated waste requiring incineration at higher costs.[5]

  • DO NOT dispose of this chemical down the drain.[4] This is strictly prohibited for solvents and other hazardous organic compounds.

Step 3: Container Selection and Labeling

The integrity of the waste container and the clarity of its labeling are essential for safe storage and transport.

  • Container Material: Use a chemically compatible container, such as a glass bottle or a high-density polyethylene (HDPE) carboy, with a secure, leak-proof cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste ".[5] The label should also include:

    • The full chemical name: "this compound"

    • The primary hazard: "Irritant"

    • The words "Halogenated Organic Waste"

    • The date accumulation started.

Step 4: Accumulation and Storage
  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Closure: Keep the waste container closed at all times, except when adding waste.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and reputable waste management company.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office. They will have established procedures and contracts with certified hazardous waste disposal vendors.

  • Provide a complete and accurate description of the waste to your EHS office, including the chemical name and hazard information.

  • Waste Manifest: A hazardous waste manifest will be required for transportation. This is a legal document that tracks the waste from your facility to its final disposal site. Your EHS office will typically manage this paperwork.

Disposal Decision Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize Waste Is it a halogenated organic? ppe->characterize yes_halogen Yes characterize->yes_halogen Contains Fluorine no_halogen No (Not Applicable for this compound) characterize->no_halogen segregate Step 3: Segregate Waste Place in 'Halogenated Organic Waste' container yes_halogen->segregate label_container Step 4: Label Container 'Hazardous Waste' Full Chemical Name 'Irritant' 'Halogenated' segregate->label_container store Step 5: Store Safely Closed Container Secondary Containment Satellite Accumulation Area label_container->store contact_ehs Step 6: Contact EHS for Disposal Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, you contribute to a safer laboratory environment and ensure that your research activities are conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." [Link]

  • U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." [Link]

  • Electronic Code of Federal Regulations. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." [Link]

  • U.S. Environmental Protection Agency. "EPA Hazardous Waste Codes." [Link]

  • Chemistry LibreTexts. "22.3: Alpha Halogenation of Aldehydes and Ketones." [Link]

  • University of Maryland. "EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR." [Link]

  • U.S. Environmental Protection Agency. "Waste Code - RCRAInfo." [Link]

  • ADK Environmental. "Guidelines for Solvent Waste Recycling and Disposal." [Link]

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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate (CAS No. 898752-28-8). The principles outlined here are grounded in established safety protocols for organofluorine compounds, aromatic ketones, and esters, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Risk Mitigation

This compound is classified as an irritant. The primary known hazards associated with this compound are:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Given its chemical structure—an aromatic ketone and an ester with fluorine substituents—we must also consider potential hazards common to this class of compounds, including possible irritation of the respiratory system.[1] A thorough risk assessment is the foundational step before any handling of this substance.[2]

Engineering Controls: The First Line of Defense

To minimize exposure, all handling of this compound should be conducted within a properly functioning chemical fume hood.[3] This is crucial for preventing the inhalation of any potential vapors or aerosols. Ensure that the fume hood has been certified within the last year and that the sash is kept at the lowest practical height during operations. An eyewash station and safety shower must be readily accessible and unobstructed.[3][4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact. The following table summarizes the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles, especially when transferring liquids or there is a heightened risk of splashing.[5][6]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Given the H317 warning for allergic skin reaction, glove selection is paramount. Nitrile gloves are a common and effective choice for many organic compounds. For extended handling or in case of immersion, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene.[2][3][5] Always inspect gloves for any signs of degradation or perforation before use.
Body Flame-resistant laboratory coatA fully fastened, long-sleeved lab coat provides a crucial barrier against accidental spills.[2][5] For procedures with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills and falling objects.[2][4]

Step-by-Step Handling Protocols

Adherence to a systematic workflow is essential for minimizing risks. The following diagram and steps outline a safe handling procedure for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Risk Assessment prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Spill Kit prep_ppe->prep_setup handle_transfer Transfer Compound (Use Spatula/Pipette) prep_setup->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling cluster_waste_disposal Final Disposal waste_solid Contaminated Solids (Gloves, Absorbents) waste_container Use Designated, Labeled, and Sealed Waste Containers waste_solid->waste_container waste_liquid Liquid Waste (Solutions, Rinsates) waste_liquid->waste_container waste_segregate Segregate Halogenated Organic Waste waste_container->waste_segregate waste_pickup Arrange for Pickup by EHS or Licensed Contractor waste_segregate->waste_pickup

Caption: A flowchart for the proper disposal of chemical waste.

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste. Because this is a halogenated organic compound, it should be collected in a designated waste container for halogenated organic waste, separate from non-halogenated waste streams.

  • Container Management: Use a chemically resistant, sealable container for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant). [2]3. Disposal: Do not dispose of this chemical down the drain. [7]All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor. [8]Keep waste containers closed except when adding waste. [8] By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Renfert GmbH. (2025). Safety Data Sheet. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Acute Toxicity: dermal. Retrieved from [Link]

  • Greenbook.net. (2014). Level 7 Safety Data Sheet. Retrieved from [Link]

  • Chemtrec. (2020). Safety Data Sheet. Retrieved from [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Rutgers University. Fluorine Safety Guideline. Retrieved from [Link]

  • ResearchGate. (2018). Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species. Retrieved from [Link]

  • Vandeputte. (2023). PFAS and PPE: what is the current situation? Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Lab Manager. (2018). Handling and Storing Chemicals. Retrieved from [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.